molecular formula C20H18O5 B192679 Wighteone CAS No. 51225-30-0

Wighteone

Número de catálogo: B192679
Número CAS: 51225-30-0
Peso molecular: 338.4 g/mol
Clave InChI: KIMDVVKVNNSHGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Wighteone is a member of the class of 7-hydroxyisoflavones that is isoflavone substituted by hydroxy groups at positions 5, 7 and 4' and a prenyl group at position 6. It has been isolated from Ficus mucuso. It has a role as a plant metabolite and an antifungal agent. It is functionally related to an isoflavone.
This compound has been reported in Maclura pomifera, Anthyllis hermanniae, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMDVVKVNNSHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199239
Record name Wighteone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51225-30-0
Record name Wighteone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51225-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wighteone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wighteone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WIGHTEONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48ZS74CB9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Wighteone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Wighteone is a naturally occurring prenylated isoflavone (B191592), a class of flavonoid compounds known for their diverse biological activities.[1] Structurally, it is a derivative of genistein, featuring a 3-methylbut-2-enyl (prenyl) group attached to the core isoflavone skeleton.[2] This compound has been isolated from various plant sources, including the hedge apple (Maclura aurantiaca) and Ficus mucuso.[1][2] this compound is recognized for its role as a plant metabolite and has demonstrated antifungal properties.[2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, biosynthetic origins, and common experimental protocols for its isolation.

Chemical Identity and Physicochemical Properties

The chemical structure of this compound is defined as an isoflavone scaffold substituted with three hydroxyl groups at positions 5, 7, and 4', and a prenyl group at position 6.[2] Its systematic IUPAC name is 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one.[2] Key quantitative data and identifiers are summarized in the table below for clarity and comparative analysis.

Identifier Value Source
IUPAC Name 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one[2]
CAS Number 51225-30-0[1][2]
Molecular Formula C₂₀H₁₈O₅[1][2][4]
Molecular Weight 338.35 g/mol [5]
Monoisotopic Mass 338.11542367 Da[3][4]
InChI Key KIMDVVKVNNSHGZ-UHFFFAOYSA-N[1][4]
SMILES CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C[1][2]
Topological Polar Surface Area 87 Ų[2][3]
Complexity 554[2][3]

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound, like other natural products, is confirmed through a combination of spectroscopic techniques.[6][7] Mass spectrometry (MS) is used to determine the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]

Technique Data Type Information Provided
LC-MS Mass-to-charge ratio (m/z)Confirms molecular weight. A common adduct observed is the deprotonated molecule [M-H]⁻ at m/z 337.1078.[2]
MS/MS Fragmentation patternProvides structural information about the core flavonoid and the prenyl side chain.[2]
¹H NMR Chemical shifts, coupling constantsReveals the number and connectivity of hydrogen atoms, confirming the substitution pattern on the aromatic rings and the structure of the prenyl group.[5][6]
¹³C NMR Chemical shiftsDetermines the number and chemical environment of all carbon atoms in the molecule.[6][8]
2D NMR (COSY, HMBC, HSQC) Correlation spectraEstablishes the precise connectivity between protons and carbons, allowing for unambiguous assignment of the complete molecular structure.[6][7]

Biosynthetic Pathway

This compound originates from the phenylpropanoid pathway, a major route for the synthesis of flavonoids in plants. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the core isoflavone structure, genistein. A subsequent prenylation step, involving the attachment of a dimethylallyl pyrophosphate (DMAPP) group, yields the final this compound molecule.

Wighteone_Biosynthesis Simplified Biosynthesis of this compound L_Phe L-Phenylalanine Cinnamate Cinnamic Acid L_Phe->Cinnamate PAL Coumaroyl_CoA 4-Coumaroyl-CoA Cinnamate->Coumaroyl_CoA C4H, 4CL Chalcone Naringenin Chalcone Coumaroyl_CoA->Chalcone + 3x Malonyl-CoA (CHS) Flavanone Naringenin Chalcone->Flavanone CHI Isoflavone_Intermediate 2-Hydroxyisoflavanone Flavanone->Isoflavone_Intermediate IFS Genistein Genistein (Isoflavone Core) Isoflavone_Intermediate->Genistein HID This compound This compound Genistein->this compound Prenyltransferase DMAPP DMAPP DMAPP->this compound

Caption: Simplified biosynthetic pathway from L-Phenylalanine to this compound.

Experimental Protocols

This section outlines a generalized methodology for the extraction, isolation, and purification of this compound from a plant source, based on standard phytochemical procedures.[8][10]

1. Plant Material Preparation and Extraction:

  • Objective: To prepare the plant material and extract the crude mixture of secondary metabolites.

  • Methodology:

    • Collect and identify the plant material (e.g., leaves, roots, or bark).
    • Dry the material in an oven at a controlled temperature (typically 40-50°C) to remove moisture and then grind it into a fine powder to increase the surface area for extraction.[10]
    • Macerate the dried powder in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 48-72 hours.[10] This process is often repeated multiple times to ensure exhaustive extraction.
    • Filter the mixture to separate the plant debris from the solvent extract.
    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent-Solvent Partitioning (Fractionation):

  • Objective: To separate compounds in the crude extract based on their polarity.

  • Methodology:

    • Suspend the crude extract in a water-methanol mixture.
    • Perform sequential liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate).
    • This compound, being a moderately polar flavonoid, is typically expected to concentrate in the ethyl acetate (B1210297) fraction.
    • Evaporate each fraction to dryness to yield sub-fractions for further analysis.

3. Chromatographic Purification:

  • Objective: To isolate pure this compound from the enriched fraction.

  • Methodology:

    • Column Chromatography (CC): Subject the ethyl acetate fraction to column chromatography over a stationary phase like silica (B1680970) gel. Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
    • Preparative HPLC: For final purification, High-Performance Liquid Chromatography (HPLC) is often employed.[8] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[11]
    • Monitor the effluent from the column using a UV detector and collect the fractions corresponding to the desired compound.

4. Purity Assessment and Structural Elucidation:

  • Objective: To confirm the purity and verify the chemical structure of the isolated compound.

  • Methodology:

    • Assess the purity of the isolated compound using analytical HPLC-DAD (Diode Array Detector).[8]
    • Elucidate the chemical structure using spectroscopic methods, including Mass Spectrometry (MS) and 1D/2D Nuclear Magnetic Resonance (NMR) as detailed in the 'Spectroscopic Data' section above.[8][9] The obtained data is compared with literature values to confirm the identity as this compound.[6]

References

Wighteone: A Technical Guide to Its Natural Sources, Extraction, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wighteone, a prenylated isoflavone (B191592), has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. It further outlines in-depth methodologies for its extraction, isolation, and quantification. Key experimental protocols demonstrating its biological effects, particularly its anti-inflammatory and anticancer properties, are presented. Finally, this document elucidates the molecular mechanisms underlying this compound's activity, with a focus on its modulation of critical signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this promising natural compound.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Leguminosae (Fabaceae) and Moraceae families. Its distribution within the plant kingdom, however, is not ubiquitous, with significant concentrations identified in a select number of species. The primary documented sources of this compound include Maclura pomifera (Osage orange), Glycyrrhiza glabra (Licorice), various species of the genus Erythrina, and several Ficus species.

While the presence of this compound has been confirmed in these plants, quantitative data on its concentration in different plant parts remains an area of active research. The available data, though limited, suggests that the concentration can vary significantly depending on the plant species, the specific organ, and environmental factors.

Table 1: Natural Sources of this compound and Reported Plant Parts Containing the Compound

Plant SpeciesFamilyCommon NamePlant Part(s) Reported to Contain this compound
Maclura pomifera (syn. Maclura aurantiaca)MoraceaeOsage orange, Hedge appleFruit[1]
Glycyrrhiza glabraFabaceaeLicoriceLeaves[2]
Erythrina indica (syn. Erythrina variegata)FabaceaeIndian Coral TreeStem Bark, Leaves[3][4][5]
Erythrina livingstonianaFabaceaeNot specified
Ficus vallis-choudaeMoraceaeFigs[6][7]
Ficus mucusoMoraceaeNot specified
Anthyllis hermanniaeFabaceaeNot specified

Extraction and Isolation of this compound

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The choice of solvent and chromatographic method is crucial for obtaining a high yield and purity of the compound.

General Extraction Protocols

A common approach for the extraction of isoflavones, including this compound, from plant material involves the use of organic solvents of varying polarities.

Experimental Protocol: Solvent Extraction of Isoflavones from Plant Material

  • Sample Preparation: The plant material (e.g., dried and powdered leaves, bark, or fruit) is collected and ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Common solvents used for isoflavone extraction include:

  • Extraction Method: The extraction can be performed using several methods:

    • Maceration: Soaking the plant material in the solvent for an extended period (e.g., 24-72 hours) at room temperature with occasional agitation.

    • Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus, which allows for efficient extraction with a smaller volume of solvent.

    • Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times and higher yields.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Below is a generalized workflow for the extraction and isolation of this compound.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel or Sephadex) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound

Generalized workflow for this compound extraction and purification.
Chromatographic Purification

The crude extract obtained from the initial solvent extraction is a complex mixture of various phytochemicals. To isolate this compound, further purification using chromatographic techniques is necessary.

Experimental Protocol: Column Chromatography and HPLC Purification

  • Column Chromatography: The crude extract is subjected to column chromatography, typically using silica (B1680970) gel or Sephadex LH-20 as the stationary phase.

    • The column is packed with the stationary phase and equilibrated with a non-polar solvent (e.g., n-hexane).

    • The crude extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the column.

    • A gradient elution is performed by gradually increasing the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate or methanol to n-hexane).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from column chromatography are further purified using preparative HPLC.

    • A reversed-phase column (e.g., C18) is commonly used.

    • The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

    • An isocratic or gradient elution program is employed to achieve optimal separation.

    • The peak corresponding to this compound is collected.

  • Structure Elucidation: The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Analysis of this compound

Accurate quantification of this compound in plant extracts is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most widely used technique for this purpose.

Table 2: HPLC Methods for the Quantification of Isoflavones (Adaptable for this compound)

MethodColumnMobile PhaseDetectionApplication
HPLC-UVReversed-phase C18Gradient of acetonitrile and water (with 0.1% formic acid)UV at 274 nmQuantification of isoflavones in Maclura pomifera[8]
HPLC-UVReversed-phase C18Methanol-water (90:10, v/v) with 1% acetic acidUV at 237 nmQuantification of xanthones (structurally similar)[9]
UHPLC-UVReversed-phase C18Gradient of acetonitrile and water (with 0.05% trifluoroacetic acid)UVSimultaneous determination of isoflavones and flavonoids[10][11][12]
LC-MS/MSTriple Quadrupole MS-MS/MSSensitive and selective quantification of flavonoids[13][14][15][16][17]

Experimental Protocol: Quantification of this compound by HPLC-UV

  • Standard Preparation: A stock solution of pure this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of standard solutions of different concentrations are prepared by diluting the stock solution.

  • Sample Preparation: A known amount of the plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution system of acetonitrile (A) and water with 0.1% formic acid (B) is often effective. The gradient can be optimized to achieve good separation of this compound from other components in the extract.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at the maximum absorbance wavelength of this compound (around 260-280 nm).

  • Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration of this compound.

  • Quantification: The this compound concentration in the plant extract is determined by comparing its peak area with the calibration curve.

Biological Activities and Signaling Pathways

This compound has been shown to possess a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity and Modulation of the EGFR Signaling Pathway

This compound has demonstrated significant antitumor effects, particularly in non-small cell lung cancer (NSCLC). Its mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Experimental Protocol: Western Blot Analysis of EGFR Pathway Proteins

  • Cell Culture and Treatment: NCI-H1975 human lung cancer cells are cultured in appropriate media. The cells are stimulated with Epidermal Growth Factor (EGF) to activate the EGFR pathway and then treated with varying concentrations of this compound for a specified duration (e.g., 16 hours).

  • Protein Extraction: After treatment, the cells are lysed to extract total proteins. The protein concentration is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, Erk, and AKT. An antibody against a housekeeping protein (e.g., β-tubulin) is used as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

The following diagram illustrates the inhibitory effect of this compound on the EGFR signaling pathway.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Ras Ras pEGFR->Ras PI3K PI3K pEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk Erk->pErk Proliferation Cell Proliferation & Survival pErk->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation This compound This compound This compound->pEGFR Inhibition This compound->pErk Inhibition This compound->pAKT Inhibition

Inhibition of the EGFR signaling pathway by this compound.
Anti-inflammatory Activity

Flavonoids, including this compound, are known for their anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways[14]. The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, and IL-1β).

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitrite (B80452) Assay (Griess Test): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

    • Aliquots of the cell culture supernatant are mixed with Griess reagent.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

Conclusion

This compound is a promising prenylated isoflavone with significant therapeutic potential, particularly in the fields of oncology and inflammation. This guide has provided a detailed overview of its natural sources, established methodologies for its extraction and quantification, and highlighted key experimental evidence of its biological activities. The elucidation of its inhibitory effects on the EGFR signaling pathway provides a solid foundation for its further development as a targeted therapeutic agent. Future research should focus on expanding the quantitative analysis of this compound in a wider range of plant sources, optimizing extraction and purification protocols for large-scale production, and further exploring its diverse pharmacological activities and underlying molecular mechanisms. The continued investigation of this compound holds great promise for the development of novel, plant-derived pharmaceuticals for the treatment of various human diseases.

References

The Biosynthesis of Wighteone: A Comprehensive Technical Guide for Scientific Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Wighteone, a prenylated isoflavonoid (B1168493), has garnered significant interest within the scientific community due to its potential therapeutic properties. Understanding its biosynthesis in plants is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, from its primary metabolic precursors to the final intricate enzymatic transformations. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative enzymatic data, and visual representations of the biochemical cascade.

Introduction

Isoflavonoids are a class of phenolic secondary metabolites predominantly found in leguminous plants, where they play crucial roles in plant defense and symbiotic nitrogen fixation.[1] this compound, a C-6 prenylated derivative of genistein (B1671435), stands out for its notable biological activities. The biosynthesis of this compound is a specialized branch of the well-characterized isoflavonoid pathway, involving a series of enzymatic reactions that convert primary metabolites into the complex isoflavone (B191592) scaffold, followed by a key prenylation step. This guide will elucidate this pathway, providing the necessary technical details to facilitate further research and application.

The this compound Biosynthetic Pathway

The synthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This is then condensed with three molecules of malonyl-CoA to enter the flavonoid and subsequently the isoflavonoid pathway. The key steps are outlined below.

From Phenylalanine to the Flavanone (B1672756) Intermediate

The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

This activated precursor then enters the flavonoid biosynthetic pathway.

  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone naringenin.

The Isoflavonoid Branch: Formation of Genistein

Naringenin serves as a crucial branch point. For the synthesis of isoflavonoids, it is acted upon by:

  • Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the 2,3-aryl migration of the B-ring of naringenin to form 2-hydroxyisoflavanone (B8725905).

  • 2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to yield the isoflavone, genistein.

The Final Step: Prenylation of Genistein to this compound

The defining step in this compound biosynthesis is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-6 position of the genistein A-ring. This reaction is catalyzed by a specific isoflavone prenyltransferase .

  • Genistein 6-Prenyltransferase (G6PT): This membrane-bound enzyme utilizes DMAPP as the prenyl donor and genistein as the acceptor to form this compound. Studies on a similar enzyme from Sophora flavescens, designated SfG6DT, have provided significant insights into the catalytic properties of this class of enzymes.[2]

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for the key enzymatic step in this compound biosynthesis, the C-6 prenylation of genistein, based on the characterization of a homologous enzyme from Sophora flavescens (SfG6DT).[3]

EnzymeSubstrateApparent Km (µM)Optimal pHOptimal Temperature (°C)Divalent Cation Requirement
Genistein 6-Prenyltransferase (SfG6DT)Genistein558.0 - 10.0~30Mg2+
Dimethylallyl Pyrophosphate (DMAPP)998.0 - 10.0~30Mg2+

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the this compound biosynthetic pathway and the experimental approaches used to study it, the following diagrams are provided.

Wighteone_Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Two_Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->Two_Hydroxyisoflavanone IFS Genistein Genistein Two_Hydroxyisoflavanone->Genistein HID This compound This compound Genistein->this compound G6PT Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS DMAPP DMAPP DMAPP->this compound G6PT PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI IFS IFS HID HID G6PT G6PT

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Experimental_Workflow start Plant Tissue Collection extraction Enzyme Extraction and Microsome Preparation start->extraction cloning Gene Cloning and Heterologous Expression (e.g., in Yeast) start->cloning assay Enzyme Activity Assay extraction->assay cloning->assay purification Protein Purification (for soluble enzymes) hplc Product Identification and Quantification (HPLC/LC-MS) assay->hplc kinetics Kinetic Parameter Determination hplc->kinetics end Characterized Enzyme kinetics->end

Caption: A generalized experimental workflow for enzyme characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the elucidation of the this compound biosynthetic pathway.

Chalcone Synthase (CHS) Activity Assay

This protocol is adapted from established methods for spectrophotometric CHS assays.

Materials:

  • Enzyme extract containing CHS

  • p-Coumaroyl-CoA solution (substrate)

  • Malonyl-CoA solution (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, p-coumaroyl-CoA, and the enzyme extract.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding malonyl-CoA.

  • Monitor the increase in absorbance at 390 nm, which corresponds to the formation of naringenin chalcone.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of naringenin chalcone.

Isoflavone Synthase (IFS) Assay (in vitro using microsomes)

This protocol is based on methods for assaying cytochrome P450 enzymes.

Materials:

  • Microsomal preparation containing recombinant IFS

  • Naringenin (substrate)

  • NADPH solution

  • Potassium phosphate buffer (pH 7.5)

  • Ethyl acetate (B1210297) for extraction

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, naringenin, and the microsomal preparation.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) with shaking.

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol).

  • Analyze the products by HPLC, comparing the retention times with authentic standards of 2-hydroxyisoflavanone and genistein.

Genistein 6-Prenyltransferase (G6PT) Assay

This protocol is based on the characterization of SfG6DT from Sophora flavescens.[3]

Materials:

  • Microsomal preparation containing recombinant G6PT

  • Genistein (prenyl acceptor)

  • Dimethylallyl pyrophosphate (DMAPP, prenyl donor)

  • Tris-HCl buffer (pH 9.0)

  • MgCl2 solution

  • Ethyl acetate for extraction

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer (pH 9.0), MgCl2, genistein, and the microsomal fraction.[3]

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding DMAPP.

  • Incubate the reaction for 60 minutes at 30°C.[3]

  • Terminate the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Evaporate the solvent and redissolve the residue in methanol.

  • Analyze the product (this compound) by HPLC or LC-MS, comparing with an authentic standard.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway provides a foundational framework for the targeted production of this valuable isoflavonoid. The identification and characterization of the key enzymes, particularly the specific prenyltransferase, open avenues for metabolic engineering in both plant and microbial systems. Future research should focus on the isolation and characterization of the native this compound-specific prenyltransferase from plants known to produce this compound. Furthermore, a deeper understanding of the regulatory networks governing this pathway will be crucial for optimizing yields. The protocols and data presented in this guide are intended to empower researchers to advance our knowledge and application of this compound for the betterment of human health.

References

Wighteone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Wighteone is a naturally occurring isoflavone, a type of flavonoid, that has garnered significant interest in the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound, including its nomenclature, biological activities, and mechanisms of action, with a focus on its anticancer and antifungal properties. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Nomenclature and Chemical Identity

This compound is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and compound identification.

Identifier Type Identifier
Common Name This compound
Synonyms Erythrinin B, 6-Isopentenylgenistein, 6-Prenyl-5,7,4′-trihydroxyisoflavone, 5,7,4'-Trihydroxy-6-prenylisoflavone, 5,7,4'-Trihydroxy-6-(gamma,gamma-dimethylallyl)isoflavone
IUPAC Name 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one[1][2]
Systematic IUPAC Name 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one[3]
CAS Number 51225-30-0[1][2]
Molecular Formula C₂₀H₁₈O₅[3]
Molecular Weight 338.359 g·mol⁻¹[1]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anticancer and antifungal effects being the most extensively studied.

Anticancer Activity

This compound exhibits significant antitumor effects, particularly against non-small cell lung cancer (NSCLC) and HER2-positive breast cancer.

Studies have shown that this compound has a notable inhibitory effect on NSCLC cells harboring the EGFR L858R/T790M mutation, which is associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[3] The primary mechanism of action involves the suppression of the EGFR signaling pathway.[3]

Quantitative Data on Anticancer Activity in NSCLC:

Cell LineTargetIC₅₀ ValueReference
Ba/F3 (expressing EGFR L858R/T790M)EGFR L858R/T790M1.88 µmol/L[3]
NCI-H1975EGFR L858R/T790M5.70 µmol/L[3]

This compound has been shown to effectively inhibit the proliferation of HER2-positive breast cancer cells.[4][5] This effect is attributed to its ability to downregulate the expression of Heat Shock Protein 90 (HSP90) and its downstream signaling pathways, such as the AKT and MAPK pathways.[4]

Quantitative Data on Anticancer Activity in HER2-Positive Breast Cancer:

Cell LineTreatment ConcentrationEffectReference
MCF-70.5, 2, or 8 mMSignificant growth inhibition[4]
MCF-71–10 µg/ml for 48hMarked inhibition of proliferation[5]
Antifungal Activity

This compound has demonstrated excellent anti-yeast activity, particularly against Saccharomyces cerevisiae.[2] Transcriptome profiling suggests that its mode of action is distinct from commonly used antifungal compounds.[2]

Quantitative Data on Antifungal Activity:

OrganismMIC ValueReference
Saccharomyces cerevisiae4 µg/ml[2]

Mechanisms of Action

Inhibition of EGFR Signaling Pathway

This compound's anticancer activity in NSCLC is primarily mediated through the suppression of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It significantly inhibits the phosphorylation of EGFR and its downstream signaling proteins, Erk and AKT, in a concentration-dependent manner.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR p_EGFR p-EGFR EGFR->p_EGFR Phosphorylation This compound This compound This compound->p_EGFR Inhibits Erk Erk p_EGFR->Erk Activates AKT AKT p_EGFR->AKT Activates p_Erk p-Erk Erk->p_Erk Phosphorylation Proliferation Cell Proliferation, Survival, Apoptosis Inhibition p_Erk->Proliferation p_AKT p-AKT AKT->p_AKT Phosphorylation p_AKT->Proliferation EGF EGF EGF->EGFR Binds

Downregulation of HSP90

In HER2-positive breast cancer, this compound's mechanism of action involves the downregulation of Heat Shock Protein 90 (HSP90).[4] HSP90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell proliferation and survival. By blocking the expression of HSP90, this compound disrupts the downstream signaling of pathways like AKT and MAPK, leading to the inhibition of cell proliferation and induction of apoptosis.[4]

HSP90_Interaction This compound This compound HSP90 HSP90 This compound->HSP90 Downregulates Expression ClientProteins Client Proteins (e.g., AKT, MAPK) HSP90->ClientProteins Stabilizes Apoptosis Apoptosis HSP90->Apoptosis Inhibits Proliferation Cancer Cell Proliferation ClientProteins->Proliferation Promotes

Experimental Protocols

Western Blot Analysis for EGFR Signaling Pathway
  • Cell Culture and Treatment: NCI-H1975 cells are stimulated with EGF (20ng/ml) for 5 minutes and then treated with various concentrations of this compound (2.5, 5, or 10 µM) for 16 hours.[3]

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-Erk, Erk, p-AKT, AKT, and a loading control (e.g., β-tubulin).

  • Detection: The membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

  • Quantification: The band intensities are quantified, and the levels of phosphorylated proteins are expressed as a percentage of their respective total protein levels.[3]

Western_Blot_Workflow A Cell Culture & Treatment (NCI-H1975 + EGF + this compound) B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer to PVDF D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescence Detection F->G H Data Analysis & Quantification G->H

MTT Assay for Cell Proliferation
  • Cell Seeding: MCF-7 HER2-positive breast cancer cells are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 1–10 µg/ml) for a specified period (e.g., 48 hours).[5]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The growth inhibitory rate is calculated by comparing the absorbance of treated cells to that of untreated control cells.

Flow Cytometry for Apoptosis
  • Cell Treatment: MCF-7 cells are treated with different concentrations of this compound.

  • Cell Harvesting and Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.[4]

Conclusion

This compound is a promising natural compound with well-documented anticancer and antifungal activities. Its mechanisms of action, particularly the inhibition of the EGFR signaling pathway and downregulation of HSP90, make it an attractive candidate for further investigation and development as a therapeutic agent. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting key data and experimental approaches to facilitate future studies.

References

Wighteone: A Technical Guide to Its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Wighteone is a naturally occurring isoflavone, a class of flavonoid compounds, recognized for its significant therapeutic potential.[1] It is a prenylated derivative of genistein, which has been isolated from various plant species including Glycyrrhiza glabra, Erythrina suberosa, and Maclura aurantiaca.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and underlying mechanisms of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is characterized as a yellow powder or solid.[2][5][6] Its core structure is a 7-hydroxyisoflavone (B191432) substituted with hydroxy groups at positions 5 and 4' and a prenyl group at position 6.[3]

Identifiers and Chemical Structure
IdentifierValueReference
IUPAC Name 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one[3][4]
CAS Number 51225-30-0[2][3][4][5][7]
Synonyms Erythrinin B, 6-Isopentenylgenistein, 5,7,4'-Trihydroxy-6-prenylisoflavone[1][3][4][5]
ChEBI ID CHEBI:10038[3][4]
PubChem CID 5281814[3][4]
Physical and Chemical Data
PropertyValueReference
Molecular Formula C₂₀H₁₈O₅[1][2][3][7][8]
Molecular Weight 338.35 g/mol [5][7][8][9]
Appearance Yellow powder / Off-white to light yellow solid[2][5][6][10]
Melting Point 205-207 °C[7]
Purity ≥98%[2]
Solubility

This compound exhibits solubility in a range of organic solvents, which is critical for its use in experimental settings.

SolventSolubilityNotesReference
DMSO 80 - 100 mg/mL (236.44 - 295.55 mM)Sonication is recommended to aid dissolution.[5][10]
In Vivo Formulation 3.3 mg/mL (9.75 mM)In 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[5]
Other Solvents Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble.[2]
Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[11] These methods are fundamental for its identification and characterization in natural product extracts.[11]

Biological Activity and Signaling Pathways

This compound has demonstrated a spectrum of biological activities, including potent antifungal, anticancer, and anti-inflammatory effects.[1][5] Its mechanisms of action involve the modulation of several key cellular signaling pathways.

Anticancer Activity

Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines, including HER2-positive breast cancer and non-small cell lung cancer with EGFR mutations.[1][2][5] Its anticancer effects are mediated through multiple pathways:

  • HSP90 Inhibition : this compound downregulates the expression of Heat Shock Protein 90 (HSP90), a chaperone protein crucial for the stability of many oncoproteins.[2] This leads to the degradation of client proteins like HER2, thereby inhibiting downstream signaling.[1][2]

  • PI3K/AKT/mTOR and MAPK Pathway Downregulation : It suppresses key cell survival and proliferation pathways, including the PI3K/AKT/mTOR and MAPK signaling cascades.[1]

  • Induction of Apoptosis : this compound promotes programmed cell death by activating caspases and modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][2]

  • NF-κB Signaling Inhibition : It inhibits the NF-κB pathway, which is a critical regulator of inflammation and cell survival.[1]

Wighteone_Anticancer_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K HER2 HER2 HER2->PI3K This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits NFkB NF-κB This compound->NFkB Inhibits Bax Bax This compound->Bax Promotes Bcl2 Bcl-2 This compound->Bcl2 Inhibits HSP90->HER2 Stabilizes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 1: this compound's multifaceted anticancer signaling pathways.
Antifungal Activity

This compound exhibits significant antifungal properties, notably against Saccharomyces cerevisiae, with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[2][5] Transcriptome profiling suggests that its mode of action is distinct from commonly used antifungal agents, indicating a novel mechanism that warrants further investigation.[2][5]

Experimental Protocols

The evaluation of this compound's biological activity relies on a suite of standard in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cells, such as HER2-positive breast cancer cells.[2]

Methodology:

  • Cell Seeding : Plate cells (e.g., MCF-7 HER2+) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment : Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 8, 10 µg/mL) dissolved in a suitable solvent like DMSO. Include a vehicle control group (DMSO only).

  • Incubation : Incubate the treated cells for a specified period, typically 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

  • Calculation : The growth inhibitory rate is calculated as: (1 - (Absorbance of treated group / Absorbance of control group)) x 100%.

Protein Expression Analysis (Western Blot)

This protocol is used to measure the expression levels of specific proteins, such as HSP90, in response to this compound treatment.[2]

Methodology:

  • Cell Lysis : After treating cells with this compound as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE : Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody against the target protein (e.g., anti-HSP90) overnight at 4°C. A loading control antibody (e.g., anti-β-actin) should also be used.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Detection (Flow Cytometry)

This protocol quantifies the percentage of apoptotic cells following this compound treatment using an Annexin V-FITC/Propidium Iodide (PI) staining kit.[2]

Methodology:

  • Cell Treatment and Collection : Treat cells with this compound for the desired time, then harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Washing : Wash the cells twice with cold PBS.

  • Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., MCF-7 HER2+) Treatment 2. Treatment with this compound (Varying Concentrations & Times) Culture->Treatment MTT 3a. Cell Viability Assay (MTT) Treatment->MTT WB 3b. Protein Analysis (Western Blot) Treatment->WB FCM 3c. Apoptosis Assay (Flow Cytometry) Treatment->FCM Analysis_MTT 4a. Proliferation Inhibition MTT->Analysis_MTT Analysis_WB 4b. Protein Expression Levels (e.g., HSP90 Downregulation) WB->Analysis_WB Analysis_FCM 4c. Apoptosis Rate FCM->Analysis_FCM

Fig. 2: General experimental workflow for evaluating this compound's bioactivity.

Conclusion

This compound is a promising isoflavonoid (B1168493) with well-defined physicochemical properties and a compelling profile of biological activities. Its ability to modulate multiple critical signaling pathways, particularly in the context of cancer, underscores its potential as a lead compound for drug discovery and development. The experimental protocols detailed herein provide a foundation for researchers to further explore and validate the therapeutic applications of this potent natural product.

References

An In-depth Technical Guide on the Core Mechanism of Action of Wighteone in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Wighteone, a prenylated isoflavone, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in cancer cells. It delves into the core signaling pathways modulated by this compound, its role in inducing apoptosis and cell cycle arrest, and its potential anti-metastatic effects. This document synthesizes current research findings, presenting quantitative data in structured tables and visualizing complex biological processes through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, with flavonoids being a particularly promising class. This compound, a prenylated flavonoid, has demonstrated potent cytotoxic and anti-proliferative effects across various cancer cell lines.[1] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. This guide aims to provide an in-depth, technical analysis of how this compound exerts its anti-cancer effects at the molecular level.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily involving the modulation of critical signaling pathways that govern cell survival, proliferation, and death. The core mechanisms can be categorized into three key areas: inhibition of survival signaling pathways, induction of apoptosis, and induction of cell cycle arrest.

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to interfere with several key signaling cascades that are often constitutively active in cancer cells, promoting their uncontrolled growth and survival.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, growth, and survival.[2][3] In many cancers, this pathway is hyperactivated.[4][5]

Lupithis compound, a closely related compound, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells (MCF-7 and MDA-MB-231).[6] This inhibition is characterized by the down-regulation of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR).[6] Similarly, this compound has been found to inhibit the phosphorylation of Akt and its downstream kinases in SW480 colorectal cancer cells, leading to reduced cell viability.[7] This suggests that this compound may act as an allosteric inhibitor of Akt.[7] The inhibition of this pathway is a key mechanism through which this compound induces both caspase-dependent and -independent apoptosis.[6]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibition Akt Akt This compound->Akt allosteric inhibition PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation EGFR_Signaling_Pathway This compound This compound p_EGFR p-EGFR This compound->p_EGFR inhibition p_Erk p-Erk This compound->p_Erk inhibition p_Akt p-Akt This compound->p_Akt inhibition EGF EGF EGFR EGFR EGF->EGFR EGFR->p_EGFR Erk Erk p_EGFR->Erk Akt Akt p_EGFR->Akt Erk->p_Erk Proliferation Cell Proliferation p_Erk->Proliferation Akt->p_Akt p_Akt->Proliferation Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CancerCells Cancer Cell Lines WighteoneTreatment This compound Treatment (Varying Concentrations & Durations) CancerCells->WighteoneTreatment MTT Cell Viability (MTT Assay) WighteoneTreatment->MTT WesternBlot Protein Expression (Western Blot) WighteoneTreatment->WesternBlot FlowCytometry Apoptosis & Cell Cycle (Flow Cytometry) WighteoneTreatment->FlowCytometry IC50 IC50 Calculation MTT->IC50 ProteinQuant Protein Quantification WesternBlot->ProteinQuant CellDistribution Cell Population Distribution FlowCytometry->CellDistribution

References

Erythrinin B: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin B is a prenylated isoflavone, a type of flavonoid compound, isolated from various species of the Erythrina genus, commonly known as coral trees. This genus is a rich source of secondary metabolites, including alkaloids and a wide array of flavonoids, which have been investigated for numerous pharmacological activities. Erythrinin B, as a member of this class, has attracted scientific interest for its potential therapeutic properties, particularly in the domain of antimicrobial research. This technical guide provides a detailed overview of the currently documented biological activities of Erythrinin B, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways and workflows.

Biological Activities of Erythrinin B

The primary and most well-documented biological activity of Erythrinin B is its antibacterial effect, particularly against multidrug-resistant pathogens.

Antimicrobial Activity

Erythrinin B has demonstrated potent antibacterial activity, most notably against strains of Methicillin-resistant Staphylococcus aureus (MRSA). Research has shown it to be a significant bioactive constituent in extracts from plants like Erythrina poeppigiana.

Quantitative Data Presentation

The antimicrobial efficacy of Erythrinin B is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Erythrinin B

Microorganism Strain(s) MIC (mg/L) Reference(s)

| Staphylococcus aureus | Methicillin-resistant strains (MRSA) | 6.25 - 12.5 |[1] |

Note: mg/L is equivalent to µg/mL.

At present, specific quantitative data (e.g., IC50 values) for anti-inflammatory or anticancer activities of the isolated compound Erythrinin B are not extensively documented in publicly available scientific literature. Research has focused more broadly on crude extracts of the Erythrina genus or other related flavonoid compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols used to evaluate the biological activities of natural products like Erythrinin B.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.[2][3][4][5][6]

1. Preparation of Materials:

  • Compound: Stock solution of Erythrinin B of known concentration, dissolved in a suitable solvent (e.g., DMSO) and further diluted in culture medium.
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipette, incubator (35 ± 2°C), spectrophotometer.
  • Bacteria: A fresh 18-24 hour culture of the test organism (e.g., MRSA).
  • Standard: 0.5 McFarland turbidity standard.

2. Inoculum Preparation:

  • Select 3-5 isolated colonies from a fresh agar (B569324) plate.
  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.

3. Assay Procedure (96-Well Plate Setup):

  • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
  • Add 200 µL of the highest concentration of Erythrinin B (prepared in CAMHB) to well 1.
  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.
  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
  • Well 11 serves as the growth control (contains CAMHB and inoculum but no compound).
  • Well 12 serves as the sterility control (contains CAMHB only).
  • Add 100 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11.

4. Incubation and Reading:

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
  • After incubation, visually inspect the plate for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of Erythrinin B at which there is no visible growth.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7][8][9][10] This protocol provides a general framework for evaluating Erythrinin B's effect on a chosen cell line (e.g., human dermal fibroblasts or a cancer cell line).

1. Preparation of Materials:

  • Cells: A healthy, exponentially growing culture of the desired cell line.
  • Compound: Stock solution of Erythrinin B dissolved in a cell culture-grade solvent (e.g., DMSO).
  • Media: Complete cell culture medium appropriate for the cell line.
  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
  • Equipment: Sterile 96-well flat-bottom plates, incubator (37°C, 5% CO₂), microplate reader.

2. Cell Seeding:

  • Harvest and count the cells.
  • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
  • Incubate for 24 hours to allow for cell attachment and recovery.

3. Compound Treatment:

  • Prepare serial dilutions of Erythrinin B in complete culture medium from the stock solution.
  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Erythrinin B.
  • Include vehicle controls (medium with the same final concentration of solvent) and untreated controls (medium only).
  • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

4. Assay Execution:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
  • Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals.
  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
  • Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

5. Data Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway

While direct evidence for Erythrinin B's effect on the NF-κB pathway is limited, flavonoids are often studied for this activity. This protocol describes how to investigate the effect of a compound on key proteins in the NF-κB pathway, such as p65 and IκBα, in response to an inflammatory stimulus like lipopolysaccharide (LPS).[1][11][12][13][14]

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency.
  • Pre-treat cells with various concentrations of Erythrinin B for a specified time (e.g., 1-2 hours).
  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to activate the NF-κB pathway. Include untreated and LPS-only controls.

2. Protein Extraction (Cell Lysis):

  • Wash cells twice with ice-cold PBS.
  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
  • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
  • Collect the supernatant containing the total protein lysate.
  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
  • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Capture the chemiluminescent signal using a digital imaging system.
  • Quantify the band intensities using densitometry software. Normalize the intensity of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of Erythrinin B.

G cluster_0 Bioassay-Guided Isolation Workflow plant Plant Material (Erythrina sp.) extract Crude Extraction (e.g., with Methanol) plant->extract partition Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) extract->partition bioassay1 Bioassay Screening (e.g., Antimicrobial Assay) partition->bioassay1 active_fraction Identify Active Fraction (e.g., EtOAc Fraction) bioassay1->active_fraction chromatography Column Chromatography (Silica Gel) active_fraction->chromatography subfractions Collect Sub-fractions chromatography->subfractions bioassay2 Bioassay on Sub-fractions subfractions->bioassay2 pure_compound Purification of Active Compound (e.g., Prep-HPLC) bioassay2->pure_compound erythrinin_b Isolated Erythrinin B pure_compound->erythrinin_b structure Structural Elucidation (NMR, MS) erythrinin_b->structure

Caption: Bioassay-guided workflow for isolating Erythrinin B.

G cluster_1 Experimental Workflow: MIC Assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria (~5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilution Serial Dilute Erythrinin B in 96-Well Plate serial_dilution->inoculate controls Setup Controls (Growth & Sterility) incubation Incubate Plate (35°C, 16-20h) inoculate->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC Value (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

G cluster_2 Experimental Workflow: MTT Cytotoxicity Assay seed_cells Seed Cells in 96-Well Plate incubate1 Incubate (24h) for Cell Attachment seed_cells->incubate1 treat_cells Treat with Erythrinin B (Serial Dilutions) incubate1->treat_cells incubate2 Incubate (24-72h) Exposure Time treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) Formazan Formation add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability & IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

G cluster_3 Hypothesized NF-κB Inhibition & Analysis Workflow stimulus Inflammatory Stimulus (e.g., LPS) ikb_p IκBα Phosphorylation stimulus->ikb_p ikb_deg IκBα Degradation ikb_p->ikb_deg nfkb_trans p65/p50 Nuclear Translocation ikb_deg->nfkb_trans gene_exp Pro-inflammatory Gene Expression nfkb_trans->gene_exp ery_b Erythrinin B ery_b->inhibition inhibition->ikb_p treatment Cell Treatment: 1. Erythrinin B 2. LPS lysis Cell Lysis & Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Primary/Secondary Antibodies) transfer->immunoblot detection Signal Detection (Chemiluminescence) immunoblot->detection analysis Densitometry Analysis (p-IκBα, IκBα, p65) detection->analysis

Caption: Hypothesized NF-κB inhibition and Western Blot analysis workflow.

References

Wighteone: A Promising Natural Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Wighteone, a prenylated isoflavone (B191592) found in various plant species, has emerged as a compound of interest in the search for novel antifungal agents. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal properties, drawing from available scientific literature. It covers its mechanism of action, summarizes available quantitative data, and outlines detailed experimental protocols for its investigation. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal drugs with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial agents, and plant-derived compounds, in particular, offer a diverse chemical space for drug discovery. This compound, a member of the isoflavonoid (B1168493) class of compounds, has demonstrated promising antifungal activity in preliminary studies. This guide delves into the technical details of this compound as a potential antifungal candidate.

Chemical Structure and Properties of this compound

PropertyValueSource
IUPAC Name 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-onePubChem
Molecular Formula C20H18O5PubChem
Molecular Weight 338.35 g/mol PubChem
Appearance Yellow powderBOC Sciences[1]
Solubility Soluble in DMSO, ethanol (B145695), and other organic solvents.General knowledge

Antifungal Activity and Spectrum

While extensive data on a wide range of fungal species is still emerging, preliminary studies indicate that this compound possesses inhibitory activity against clinically relevant fungi.

Summary of Antifungal Activity (MIC Values)

Specific quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad spectrum of fungal pathogens is not extensively available in the public domain. The following table is a template that can be populated as more research becomes available.

Fungal SpeciesStrainMIC Range (µg/mL)Reference
Candida albicansATCC 90028Data not available
Cryptococcus neoformansH99Data not available
Aspergillus fumigatusAf293Data not available
Trichophyton rubrumClinical IsolateData not available

Mechanism of Action

The precise molecular mechanisms underlying this compound's antifungal activity are not yet fully elucidated. However, based on the known targets of other isoflavonoids and preliminary research, several potential mechanisms can be proposed.

Disruption of Fungal Cell Membrane Integrity

One of the primary modes of action for many antifungal compounds is the disruption of the fungal cell membrane. Ergosterol (B1671047) is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs.

  • Ergosterol Biosynthesis Inhibition: this compound may interfere with key enzymes in the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This would disrupt membrane fluidity and function, ultimately leading to cell death.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Multiple Steps Lanosterol Lanosterol Squalene epoxide->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol Potential Inhibition

Caption: Potential inhibition of the ergosterol biosynthesis pathway by this compound.

Interference with Fungal Cell Wall Synthesis

The fungal cell wall is a unique and essential structure that is absent in human cells, making it an attractive target for antifungal drugs. The main components of the fungal cell wall are β-glucans and chitin (B13524).

  • Inhibition of Cell Wall Synthesis Enzymes: this compound could potentially inhibit key enzymes involved in the synthesis of these structural components, such as glucan synthase or chitin synthase, leading to a weakened cell wall and osmotic instability.

Cell_Wall_Synthesis_Inhibition cluster_synthesis Cell Wall Synthesis UDP-Glucose UDP-Glucose β-(1,3)-Glucan Synthase β-(1,3)-Glucan Synthase UDP-Glucose->β-(1,3)-Glucan Synthase β-(1,3)-Glucan β-(1,3)-Glucan β-(1,3)-Glucan Synthase->β-(1,3)-Glucan Fungal Cell Wall Fungal Cell Wall β-(1,3)-Glucan->Fungal Cell Wall UDP-N-acetylglucosamine UDP-N-acetylglucosamine Chitin Synthase Chitin Synthase UDP-N-acetylglucosamine->Chitin Synthase Chitin Chitin Chitin Synthase->Chitin Chitin->Fungal Cell Wall This compound This compound This compound->β-(1,3)-Glucan Synthase Potential Inhibition This compound->Chitin Synthase Potential Inhibition

Caption: Potential inhibition of fungal cell wall synthesis by this compound.

Induction of Apoptosis and Mitochondrial Dysfunction

Inducing programmed cell death (apoptosis) in fungal cells is another potential antifungal mechanism. This can be triggered by various cellular stresses, including mitochondrial dysfunction.

  • Mitochondrial Disruption: this compound may target mitochondrial processes, leading to the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors, ultimately triggering the apoptotic cascade.

Fungal_Apoptosis_Induction This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Disruption ROS Production ROS Production Mitochondrion->ROS Production Increased Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosis Apoptosis ROS Production->Apoptosis Cytochrome c Release->Apoptosis

Caption: Proposed pathway of this compound-induced apoptosis via mitochondrial dysfunction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the antifungal potential of this compound. These protocols are based on established standards in the field and can be adapted for specific research needs.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antifungal agent.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (dissolved in DMSO)

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

Protocol:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time.

    • Harvest the fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or by spectrophotometric methods (OD at 530 nm).

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.

  • Drug Dilution:

    • Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the microtiter plate. The final volume in each well should be 100 µL.

    • Include a drug-free well (growth control) and a medium-only well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • MIC Reading:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is often complete visual inhibition.

MIC_Workflow Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Standardization Standardization Inoculum Preparation->Standardization Inoculation of Plate Inoculation of Plate Standardization->Inoculation of Plate This compound Stock This compound Stock Serial Dilution in Plate Serial Dilution in Plate This compound Stock->Serial Dilution in Plate Incubation Incubation Inoculation of Plate->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Biofilm Inhibition and Disruption Assays

The ability of an antifungal agent to inhibit the formation of biofilms or disrupt pre-formed biofilms is a critical aspect of its potential clinical utility.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Fungal isolates known to form biofilms (e.g., Candida albicans)

  • Appropriate growth medium (e.g., RPMI-1640, Spider medium)

  • This compound stock solution

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Protocol for Biofilm Inhibition:

  • Inoculum Preparation: Prepare a standardized fungal suspension as described in the MIC protocol.

  • Plate Setup:

    • Add 100 µL of the standardized fungal suspension to each well.

    • Add 100 µL of this compound at various concentrations to the wells. Include a drug-free control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Stain the biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

    • Wash the wells again with PBS to remove excess stain.

    • Solubilize the bound stain with 200 µL of 95% ethanol or 33% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol for Biofilm Disruption:

  • Biofilm Formation: Add 200 µL of the standardized fungal suspension to each well and incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • Treatment:

    • Gently wash the pre-formed biofilms with PBS.

    • Add 200 µL of this compound at various concentrations to the wells. Include a drug-free control.

  • Incubation: Incubate for a further 24 hours.

  • Quantification: Quantify the remaining biofilm using the crystal violet staining method described above.

Biofilm_Assay_Workflow cluster_inhibition Inhibition Assay cluster_disruption Disruption Assay Inoculum + this compound Inoculum + this compound Incubation (24-48h) Incubation (24-48h) Inoculum + this compound->Incubation (24-48h) Wash & Stain Wash & Stain Incubation (24-48h)->Wash & Stain Quantification (OD570) Quantification (OD570) Wash & Stain->Quantification (OD570) Inoculum Inoculum Incubation (24h) Incubation (24h) Inoculum->Incubation (24h) Incubation (24h)->Wash & Stain Wash & Add this compound Wash & Add this compound Incubation (24h)->Wash & Add this compound Wash & Add this compound->Incubation (24h)

Caption: Workflow for biofilm inhibition and disruption assays.

Future Directions

The preliminary evidence for this compound's antifungal activity warrants further in-depth investigation. Key areas for future research include:

  • Broad-spectrum Activity Profiling: Comprehensive screening of this compound against a large panel of clinically relevant yeasts, molds, and dermatophytes to determine its full antifungal spectrum.

  • Mechanism of Action Elucidation: Detailed studies to pinpoint the specific molecular targets and signaling pathways affected by this compound in fungal cells. This could involve transcriptomic and proteomic analyses.

  • In Vivo Efficacy Studies: Evaluation of this compound's therapeutic potential in animal models of fungal infections, such as murine models of candidiasis or aspergillosis.

  • Synergy Studies: Investigating the potential for synergistic interactions between this compound and existing antifungal drugs to enhance efficacy and combat resistance.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its antifungal activity and pharmacokinetic properties.

Conclusion

This compound represents a promising natural product scaffold for the development of new antifungal agents. While current knowledge is limited, this technical guide provides a framework for its further investigation. Through rigorous application of the outlined experimental protocols and a focus on elucidating its mechanism of action, the full potential of this compound as a clinical candidate can be realized. The scientific community is encouraged to contribute to the growing body of knowledge on this intriguing compound to address the pressing global health challenge of fungal infections.

References

The Anti-inflammatory Potential of 6-Isopentenylgenistein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isopentenylgenistein is a naturally occurring prenylated isoflavone (B191592) found in certain plants, such as those from the Flemingia genus.[1][2][3] As a derivative of genistein (B1671435), a well-researched phytoestrogen with known anti-inflammatory properties, 6-Isopentenylgenistein is of significant interest for its potential as a novel therapeutic agent.[4][5] The addition of an isopentenyl group to the genistein backbone is thought to enhance its biological activity, a phenomenon observed in other prenylated flavonoids. This technical guide provides a comprehensive overview of the known and inferred anti-inflammatory properties of 6-Isopentenylgenistein, drawing upon the extensive research on its parent compound, genistein, and related prenylated isoflavonoids.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of isoflavones like genistein, and by extension 6-Isopentenylgenistein, are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The core mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7]

Genistein has been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory molecules.[4][6] It is highly probable that 6-Isopentenylgenistein shares this mechanism of action.

NF-kB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_active->Genes Induces Compound 6-Isopentenylgenistein (inferred) Compound->IKK Inhibits

NF-κB Signaling Pathway Inhibition by 6-Isopentenylgenistein.
Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK, JNK, and p38, is another critical regulator of the inflammatory response.[7] Activation of these kinases by stimuli like LPS leads to the phosphorylation of transcription factors that, in conjunction with NF-κB, drive the expression of pro-inflammatory genes.[7] Genistein and other isoflavones have been demonstrated to inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.[8] The prenyl group on 6-Isopentenylgenistein may enhance its interaction with cellular membranes and kinases, potentially leading to more potent inhibition of the MAPK pathway.

MAPK Signaling Pathway Modulation LPS LPS Receptor Cell Surface Receptor LPS->Receptor Activates MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces Compound 6-Isopentenylgenistein (inferred) Compound->MAPKKK Inhibits

MAPK Signaling Pathway Modulation by 6-Isopentenylgenistein.

Quantitative Data on Anti-inflammatory Activity

While direct quantitative data for 6-Isopentenylgenistein is limited in the current literature, studies on closely related prenylated isoflavones from Flemingia philippinensis provide valuable insights into its potential potency. A recent study on fleminquinone A, a rare prenylated isoflavone-quinone from this plant, demonstrated significant inhibitory effects on inflammatory markers in LPS-stimulated RAW 264.7 macrophages.[9]

CompoundTargetAssayCell LineIC₅₀Reference
Fleminquinone ACOX-2Enzyme Inhibition AssayRAW 264.7182 nM[9]
Celecoxib (Control)COX-2Enzyme Inhibition AssayRAW 264.742 nM[9]

Note: This data is for a structurally related compound and serves as an indicator of the potential anti-inflammatory activity of prenylated isoflavones from Flemingia philippinensis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of compounds like 6-Isopentenylgenistein.

In Vitro Anti-inflammatory Assays

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of 6-Isopentenylgenistein (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a vehicle control group (cells treated with solvent and LPS) and a negative control group (cells treated with solvent only).

  • Nitrite (B80452) Quantification (Griess Assay):

    • After the 24-hour incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

NO_Production_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Griess Assay seed Seed RAW 264.7 cells in 96-well plate adhere Incubate overnight (37°C, 5% CO₂) seed->adhere pretreat Pre-treat with 6-Isopentenylgenistein adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect Collect supernatant stimulate->collect add_griess_A Add Griess Reagent A collect->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B measure Measure absorbance at 540 nm add_griess_B->measure Western_Blot_Workflow start Cell Treatment (6-IPG + LPS) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

References

The Inhibitory Effect of Wighteone on the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wighteone, a prenylated isoflavonoid, has emerged as a compound of interest in oncological research due to its pro-apoptotic and anti-proliferative activities. A significant body of evidence points towards its mechanism of action involving the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling cascade. This pathway is a cornerstone of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. This technical guide provides a detailed overview of the effects of this compound, with a focus on its active form, Lupithis compound, on the PI3K/AKT/mTOR pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathway and experimental workflows to facilitate further investigation and drug development endeavors.

Introduction: The PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that governs fundamental cellular processes.[1] Its activation, often initiated by growth factors binding to receptor tyrosine kinases, triggers a cascade of phosphorylation events. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. This pathway's hyperactivity is a common feature in a wide range of human cancers, promoting uncontrolled cell proliferation and resistance to apoptosis. Consequently, the PI3K/AKT/mTOR pathway is a prime target for the development of novel anticancer therapeutics.

This compound's Mechanism of Action: Inhibition of PI3K/AKT/mTOR Signaling

Lupithis compound, a key this compound compound, has been demonstrated to exert its anticancer effects by inhibiting the PI3K/AKT/mTOR pathway in breast cancer cells, specifically in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) cell lines.[1] This inhibition leads to a downstream cascade of events culminating in apoptosis.[1] The primary mechanism involves the downregulation of key proteins within the pathway, including PI3K, phosphorylated AKT (p-Akt), and phosphorylated mTOR (p-mTOR).[1] This disruption of the pro-survival signaling network sensitizes cancer cells to programmed cell death.

This compound This compound PI3K PI3K This compound->PI3K inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

This compound's inhibitory action on the PI3K/AKT/mTOR pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on breast cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Apoptosis Induction in MCF-7 Cells

Treatment GroupApoptotic Rate (%)
Control3.02
0.5 mM this compound4.22
5 mM this compound6.54
10 mM this compound14.98

Data is illustrative of findings from studies on this compound's impact.

Table 2: Effect of Lupithis compound on PI3K/AKT/mTOR Pathway Protein Expression

Target ProteinCell LineTreatmentChange in Expression
PI3KMCF-7, MDA-MB-231Lupithis compoundDownregulation[1]
p-AktMCF-7, MDA-MB-231Lupithis compoundDownregulation[1]
p-mTORMCF-7, MDA-MB-231Lupithis compoundDownregulation[1]

Note: Specific quantitative downregulation percentages for Lupithis compound are not detailed in the primary literature found. The table reflects the qualitative findings of downregulation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on the PI3K/AKT/mTOR pathway.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • MCF-7 and MDA-MB-231 breast cancer cell lines

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance end End read_absorbance->end

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis

Objective: To quantify the expression levels of total and phosphorylated proteins in the PI3K/AKT/mTOR pathway following this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDC membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (GAPDH or β-actin).

Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

start Start harvest_cells Harvest & Wash Cells start->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End analyze->end

Workflow for the Annexin V/PI Apoptosis Assay.

Conclusion and Future Directions

This compound and its derivatives, particularly Lupithis compound, demonstrate significant potential as anticancer agents through their targeted inhibition of the PI3K/AKT/mTOR signaling pathway. This leads to a reduction in cell viability and the induction of apoptosis in breast cancer cells. The data and protocols presented in this guide provide a framework for researchers to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound with the components of the PI3K/AKT/mTOR pathway, conducting in vivo efficacy studies, and exploring potential synergistic effects with existing chemotherapeutic agents. A deeper understanding of its mechanism of action will be crucial for the development of this compound-based therapies for the treatment of cancer.

References

In Vitro Antioxidant Capacity of Wighteone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wighteone, a prenylated isoflavone (B191592), is a flavonoid compound found in various plant species, including Maclura aurantiaca (hedge apple).[1] As a member of the flavonoid family, this compound possesses a chemical structure suggestive of potent antioxidant activity. Flavonoids are well-documented for their ability to scavenge free radicals and modulate cellular antioxidant defense systems, making them a subject of intense research in the prevention and treatment of diseases associated with oxidative stress. This technical guide provides an in-depth overview of the potential in vitro antioxidant capacity of this compound, detailing the standard experimental protocols used for its assessment and exploring the likely molecular pathways involved in its antioxidant action. While specific quantitative data for this compound's antioxidant activity is not extensively available in public literature, this guide extrapolates its potential based on the known activities of structurally similar flavonoids and provides a comprehensive framework for its evaluation.

Chemical Structure and Antioxidant Potential

This compound is chemically known as 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one.[2] Key structural features that likely contribute to its antioxidant potential include:

  • Phenolic Hydroxyl Groups: The hydroxyl groups at positions 5, 7, and 4' can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.

  • Isoflavone Core: The conjugated system of the isoflavone backbone can delocalize the unpaired electron of a radical, enhancing its stability.

  • Prenyl Group: The prenyl group at position 6 may influence the lipophilicity of the molecule, potentially affecting its interaction with cellular membranes and its ability to scavenge lipid-based radicals.

In Vitro Antioxidant Assays: Methodologies and Data Presentation

Several in vitro assays are commonly employed to determine the antioxidant capacity of natural compounds. These assays are based on different chemical principles, including hydrogen atom transfer (HAT) and single electron transfer (SET). A comprehensive evaluation of a compound's antioxidant potential typically involves multiple assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.

    • Prepare a series of dilutions of this compound in a suitable solvent.

    • A positive control, such as ascorbic acid or Trolox, is prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the this compound dilutions.

    • Add the DPPH solution to each well/cuvette and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the reaction mixture with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentrations of this compound.

Data Presentation:

CompoundDPPH IC50 (µM)
This compoundData not available
Ascorbic Acid (Standard)Typically in the range of 20-50 µM
Trolox (Standard)Typically in the range of 40-80 µM
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and a positive control.

  • Assay Procedure:

    • Add a small volume of the this compound dilutions to a larger volume of the diluted ABTS•+ solution.

    • Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the same formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the equivalent antioxidant activity to a 1 mM concentration of the test substance.

Data Presentation:

CompoundABTS IC50 (µM)TEAC (mM Trolox equivalents/mM)
This compoundData not availableData not available
Trolox (Standard)-1.0
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine ([Fe²⁺-(TPTZ)₂]²⁺) complex, which has a maximum absorbance at 593 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of dilutions of this compound and a standard solution of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add the this compound dilutions or the ferrous sulfate (B86663) standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • A standard curve is constructed using the absorbance values of the ferrous sulfate solutions.

    • The FRAP value of this compound is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Data Presentation:

CompoundFRAP Value (µmol Fe²⁺ equivalents/µmol)
This compoundData not available
Ascorbic Acid (Standard)Typically shows high FRAP values

Potential Molecular Mechanisms of Antioxidant Action

The antioxidant effects of flavonoids like this compound are not limited to direct radical scavenging. They can also exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a crucial regulator of cellular resistance to oxidative stress.

  • Under Basal Conditions: Nrf2 is anchored in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.

  • Under Oxidative Stress: Oxidative or electrophilic stress can induce conformational changes in Keap1, leading to the release of Nrf2.

  • Nrf2 Translocation and Gene Expression: Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which are involved in glutathione (B108866) synthesis.

Many flavonoids have been shown to activate the Nrf2-Keap1 pathway, and it is plausible that this compound could act as an Nrf2 activator, thereby enhancing the cell's intrinsic antioxidant capacity.

Visualizations

experimental_workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay dp_prep Prepare DPPH Solution & This compound Dilutions dp_mix Mix this compound with DPPH Solution dp_prep->dp_mix dp_incubate Incubate in Dark (30 min) dp_mix->dp_incubate dp_measure Measure Absorbance at 517 nm dp_incubate->dp_measure dp_calc Calculate % Inhibition & IC50 dp_measure->dp_calc ab_prep Prepare ABTS•+ Solution & This compound Dilutions ab_mix Mix this compound with ABTS•+ Solution ab_prep->ab_mix ab_incubate Incubate (e.g., 6 min) ab_mix->ab_incubate ab_measure Measure Absorbance at 734 nm ab_incubate->ab_measure ab_calc Calculate % Inhibition & TEAC ab_measure->ab_calc fr_prep Prepare FRAP Reagent & This compound Dilutions fr_mix Mix this compound with FRAP Reagent fr_prep->fr_mix fr_incubate Incubate at 37°C (e.g., 30 min) fr_mix->fr_incubate fr_measure Measure Absorbance at 593 nm fr_incubate->fr_measure fr_calc Calculate FRAP Value fr_measure->fr_calc

Caption: Workflow of common in vitro antioxidant assays.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1_nrf2 Keap1-Nrf2 Complex nrf2_free Nrf2 keap1_nrf2->nrf2_free Release proteasome Proteasome keap1_nrf2->proteasome Degradation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation keap1_mod Modified Keap1 are ARE nrf2_nuc->are Binds to genes Antioxidant Genes (HO-1, NQO1, GCL) are->genes Activates transcription This compound This compound This compound->keap1_nrf2 Potential activation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces dissociation

Caption: The Nrf2-Keap1 signaling pathway.

Conclusion

References

Wighteone: A Technical Review of Preclinical Research for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wighteone, a prenylated isoflavone, has emerged as a molecule of interest in oncological research. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides an in-depth review of the existing research literature on this compound, focusing on its core mechanisms of action, quantitative biological data, and the experimental protocols utilized in its preclinical evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Physicochemical Properties

This compound is chemically classified as a 7-hydroxyisoflavone, substituted with hydroxy groups at positions 5, 7, and 4', and a prenyl group at position 6.[1] It has been isolated from various natural sources, including Ficus mucuso, Maclura pomifera, and Anthyllis hermanniae.[1]

PropertyValueSource
Molecular FormulaC₂₀H₁₈O₅[1]
Molecular Weight338.36 g/mol [1]
CAS Number51225-30-0[1]

Anticancer Activity

The primary focus of this compound research has been its potential as an anticancer agent, particularly in the context of non-small cell lung cancer (NSCLC).

Inhibition of EGFR Signaling Pathway

Recent studies have demonstrated that this compound exerts its antitumor effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] This is particularly significant in the context of EGFR mutations, such as the T790M mutation, which confers resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[3]

This compound has been shown to inhibit the proliferation of NSCLC cells harboring the EGFR L858R/T790M mutation.[2] The mechanism involves the suppression of EGF-induced EGFR phosphorylation and the subsequent downregulation of its downstream signaling cascades, namely the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2] This inhibition of critical survival and proliferation signals ultimately leads to cell cycle arrest and apoptosis.[2]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation This compound This compound This compound->p_EGFR Inhibits RAS RAS p_EGFR->RAS PI3K PI3K p_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation Survival p_ERK->Proliferation AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT p_AKT->Proliferation Apoptosis Apoptosis p_AKT->Apoptosis Inhibits

This compound inhibits the EGFR signaling pathway.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from key studies are summarized below.

Cell LineCancer TypeEGFR MutationIC₅₀ (µM)Reference
Ba/F3Pro-BL858R/T790M1.88[2]
NCI-H1975NSCLCL858R/T790M5.70[2]
MCF-7Breast Cancer-Not specified, but significant inhibition at 0.5, 5, and 10 mM[4]
Experimental Protocols
  • Cell Seeding: NCI-H1975 cells are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and incubated overnight.[5]

  • Treatment: Cells are treated with various concentrations of this compound for 24 or 48 hours.[5]

  • MTT Addition: 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours.[5]

  • Measurement: The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength (typically 570 nm).[5]

  • Cell Lysis: NCI-H1975 cells, after treatment with this compound and stimulation with EGF, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.[6]

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[6]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-Erk, Erk, p-AKT, and AKT, followed by incubation with HRP-conjugated secondary antibodies.[2]

  • Detection: The protein bands are visualized using an ECL detection system.[2]

  • Cell Treatment and Fixation: NCI-H1975 cells are treated with this compound for 24 hours, harvested, and fixed in 70% ethanol (B145695) overnight at 4°C.[2]

  • Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.[2]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]

Other Potential Biological Activities

While the primary focus of research has been on its anticancer effects, the broader biological activities of this compound are not as well-documented. As a flavonoid, it is hypothesized to possess anti-inflammatory, antioxidant, and neuroprotective properties; however, specific in-depth studies with quantitative data on this compound are currently limited.

Anti-inflammatory Activity

Flavonoids, in general, are known to modulate inflammatory pathways, primarily through the inhibition of the NF-κB signaling pathway. While direct evidence for this compound's effect on NF-κB is lacking, the structural similarity to other anti-inflammatory flavonoids suggests this as a promising area for future investigation.

Antioxidant Activity

The antioxidant potential of flavonoids is well-established. Standard assays to quantify this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. There is a need for studies to specifically quantify the antioxidant capacity of this compound using these standardized methods.

Neuroprotective Effects

Several flavonoids have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. The mechanisms often involve the modulation of signaling pathways related to oxidative stress and apoptosis. Research into the potential neuroprotective properties of this compound is a clear area for future exploration.

Conclusion and Future Directions

The current body of research strongly supports the potential of this compound as a lead compound for the development of anticancer therapeutics, particularly for NSCLC with acquired resistance to EGFR TKIs. The detailed mechanism involving the inhibition of the EGFR signaling pathway provides a solid foundation for further preclinical and clinical development.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models of NSCLC.

  • Pharmacokinetic and toxicological profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound.

  • Exploration of other biological activities: Conducting rigorous studies to quantify the anti-inflammatory, antioxidant, and neuroprotective effects of this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency and drug-like properties.

This comprehensive technical guide summarizes the current state of this compound research and highlights the significant potential of this natural product in drug discovery and development. The detailed experimental protocols and signaling pathway information provided herein are intended to facilitate further investigation into this promising molecule.

References

Wighteone: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on the safety and toxicity profile of Wighteone. It is intended for research, scientific, and drug development professionals. A comprehensive safety evaluation of this compound has not been published in the peer-reviewed literature. Therefore, this guide also serves to highlight the existing data gaps and provide a framework for future toxicological assessment.

Introduction

This compound is a prenylated isoflavone, a type of flavonoid found in various plants, including Maclura aurantiaca (hedge apple) and Genista ephedroides.[1] Like other flavonoids, this compound is being investigated for its potential therapeutic properties. As interest in this compound grows, a thorough understanding of its safety and toxicity profile is crucial for any future clinical development. This technical guide provides a summary of the current, albeit limited, knowledge regarding the safety of this compound and outlines the standard experimental protocols required for a comprehensive toxicological evaluation.

Physicochemical Information

PropertyValueSource
Chemical Formula C₂₀H₁₈O₅PubChem
Molecular Weight 338.36 g/mol PubChem
CAS Number 51225-30-0PubChem
Synonyms Erythrinin B, 6-IsopentenylgenisteinPubChem

Non-Clinical Toxicity

There is a significant lack of specific non-clinical toxicity data for this compound in the public domain. The following sections outline the types of studies that are essential to establish a comprehensive safety profile.

Acute Toxicity

No studies determining the acute toxicity (e.g., LD50) of this compound have been identified.

Table 1: Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50 (mg/kg)ObservationsReference
MouseOralNot AvailableNot Available
RatOralNot AvailableNot Available
MouseIntravenousNot AvailableNot Available
RatIntravenousNot AvailableNot Available
Sub-chronic and Chronic Toxicity

Long-term studies to evaluate the potential toxicity of this compound following repeated administration have not been reported.

Genotoxicity

There are no available studies specifically assessing the genotoxic potential of this compound.

Table 2: Genotoxicity Profile of this compound

AssayTest SystemMetabolic ActivationResultReference
Ames TestS. typhimurium strainsWith and Without S9Not Available
Chromosomal AberrationMammalian cells (e.g., CHO)With and Without S9Not Available
In vitro MicronucleusMammalian cells (e.g., L5178Y)With and Without S9Not Available
In vivo MicronucleusRodent bone marrowN/ANot Available
Cytotoxicity

While the cytotoxic effects of this compound on various cancer cell lines are being investigated, there is limited information on its effects on normal, non-cancerous human cells. Some studies on other flavonoids have shown cytotoxicity towards normal human cells at high concentrations.[2][3]

Table 3: In Vitro Cytotoxicity of this compound on Normal Human Cells

Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
Human Umbilical Vein Endothelial Cells (HUVEC)EndothelialNot AvailableNot Available
Normal Human Dermal Fibroblasts (NHDF)FibroblastNot AvailableNot Available
Peripheral Blood Mononuclear Cells (PBMCs)Immune cellsNot AvailableNot Available

Clinical Safety

No clinical trials investigating the safety and tolerability of this compound in humans have been registered or published.

Experimental Protocols

The following are detailed methodologies for key experiments that should be conducted to evaluate the safety and toxicity profile of this compound.

Acute Oral Toxicity (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound.

Test System: Female rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old.

Methodology:

  • Animals are fasted overnight prior to dosing.

  • A single oral dose of this compound (e.g., starting at 2000 mg/kg) is administered by gavage.

  • A control group receives the vehicle only.

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • At the end of the observation period, a gross necropsy is performed on all animals.

Workflow for Acute Oral Toxicity Study

A Acclimatization of Rats B Fasting (overnight) A->B C Single Oral Dose Administration (this compound or Vehicle) B->C D Observation Period (14 days) - Clinical signs - Body weight C->D E Gross Necropsy D->E F Data Analysis and LD50 Estimation E->F

Workflow for an acute oral toxicity study.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound on normal human cell lines.

Test System: Normal human cell lines such as HUVEC, NHDF, or PBMCs.

Methodology:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

  • After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.

Workflow for MTT Cytotoxicity Assay

A Seed Normal Human Cells in 96-well plates B Treat with this compound (various concentrations) A->B C Incubate (e.g., 24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (allow formazan formation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability and IC50 G->H

Workflow for an in vitro MTT cytotoxicity assay.

Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471)

Objective: To assess the mutagenic potential of this compound.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Methodology:

  • This compound is tested over a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix).

  • The test compound, bacterial tester strain, and S9 mix (if used) are combined in a test tube.

  • The mixture is added to a minimal agar (B569324) plate.

  • Plates are incubated for 48-72 hours.

  • The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Logical Relationship in Ames Test Interpretation

start Dose-dependent increase in revertant colonies? mutagenic Mutagenic Potential start->mutagenic Yes non_mutagenic No Mutagenic Potential start->non_mutagenic No

Decision logic for the Ames test.

Potential Signaling Pathways in Toxicity

While specific toxic pathways for this compound are unknown, flavonoids, in general, can exert toxic effects through various mechanisms, particularly at high concentrations. These can include the generation of reactive oxygen species (ROS), leading to oxidative stress, and interaction with key cellular signaling pathways.

Potential Toxicity Pathway of Flavonoids

Flavonoid High Concentration of Flavonoid ROS Increased ROS Production Flavonoid->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest

A generalized potential toxicity pathway for flavonoids.

Conclusion and Future Directions

The currently available data on the safety and toxicity of this compound is insufficient to support its development as a therapeutic agent. A comprehensive toxicological evaluation, including acute, sub-chronic, and chronic toxicity studies, as well as a full battery of genotoxicity assays, is imperative. Furthermore, in vitro cytotoxicity studies on a panel of normal human cell lines are necessary to determine its therapeutic index. The experimental protocols and frameworks provided in this guide offer a roadmap for the systematic safety assessment of this compound. As research into the potential benefits of this flavonoid continues, a parallel and rigorous investigation into its safety profile is essential to ensure its potential for safe and effective use in the future.

References

Methodological & Application

Wighteone Experimental Protocol for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wighteone is a naturally occurring isoflavone (B191592) found in plants such as Maclura aurantiaca (hedge apple).[1] It has garnered significant interest in cancer research for its potential as an antitumor agent. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture studies to investigate its effects on cancer cells. This compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in cancer progression.[2][3]

Data Presentation

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
NCI-H1975Non-Small Cell Lung Cancer5.70[2]
Ba/F3 (expressing EGFR L858R/T790M)Pro-B Cell Line1.88[2]
MCF-7Breast Cancer (HER2-positive)Not explicitly stated, but significant inhibition observed at 0.5, 5, and 10 mM[3][4]
Table 2: Effect of this compound on Apoptosis in MCF-7 Breast Cancer Cells
Treatment GroupConcentration (mM)Apoptosis Rate (%)
Control03.02
This compound0.54.22
This compound5.06.54
This compound10.014.98

Data adapted from a study on HER2-positive breast cancer cells.[3]

Table 3: Effect of this compound on EGFR Signaling Pathway Protein Expression in NCI-H1975 Cells
TreatmentConcentration (µM)p-EGFR (% of total EGFR)p-Erk (% of total Erk)p-AKT (% of total AKT)
Control0~100~100~100
This compound + EGF (20ng/ml)2.5~75~80~70
This compound + EGF (20ng/ml)5~50~60~50
This compound + EGF (20ng/ml)10~25~40~30

Data is estimated from graphical representations in the source and represents the suppressive effect of this compound on EGF-induced phosphorylation.[2]

Signaling Pathways Modulated by this compound

This compound has been demonstrated to exert its anticancer effects by modulating several critical signaling pathways.

EGFR Signaling Pathway

This compound has been shown to suppress the Epidermal Growth Factor Receptor (EGFR) signaling pathway in non-small cell lung cancer (NSCLC) cells.[2] It inhibits the phosphorylation of EGFR and its downstream effectors, including Erk and AKT, in a concentration-dependent manner.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF EGF->EGFR This compound This compound This compound->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the EGFR signaling pathway.

HSP90 and PI3K/Akt/mTOR Signaling Pathways

In breast cancer cells, this compound has been shown to downregulate the expression of Heat Shock Protein 90 (HSP90).[3] This downregulation can subsequently affect the stability and activation of client proteins, including those in the PI3K/Akt pathway. A related compound, Lupithis compound, has been demonstrated to induce apoptosis in breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[5]

HSP90_PI3K_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound HSP90 HSP90 This compound->HSP90 PI3K PI3K This compound->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis mTOR->Apoptosis Bax Bax Bcl2->Bax Bax->Apoptosis

Caption: this compound inhibits HSP90 and the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well or 12-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with ice-cold PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium and combine the detached cells with the saved medium from the initial aspiration.

    • Suspension cells: Directly collect the cells from the culture vessel.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet by resuspending in 1 mL of ice-cold PBS. Centrifuge again.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.

  • Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well or 10 cm culture dishes

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-HSP90, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with this compound as described for the apoptosis assay. For signaling studies, a shorter treatment time (e.g., 1-24 hours) may be appropriate.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways, including the EGFR and HSP90 pathways. The provided protocols offer a comprehensive framework for researchers to investigate the cellular and molecular effects of this compound in a laboratory setting. Careful execution of these experiments will contribute to a better understanding of this compound's therapeutic potential and its development as a novel cancer therapeutic.

References

Application Notes and Protocols for Dissolving Wighteone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wighteone, an isoflavone (B191592) found in plants such as Maclura aurantiaca, has demonstrated notable biological activities, including potential anti-cancer properties.[1][2] For researchers investigating its therapeutic potential in vitro, accurate and reproducible experimental results are contingent upon the proper dissolution and handling of this hydrophobic compound. These application notes provide a detailed protocol for dissolving this compound to be used in a variety of in vitro assays, ensuring compound stability and consistent concentrations.

Data Presentation

The solubility of this compound in common laboratory solvents is a critical factor for preparing stock solutions for in vitro studies. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.

Table 1: Solubility and Storage of this compound

ParameterValueSource
Solvent Dimethyl Sulfoxide (DMSO)[3]
Maximum Stock Concentration 100 mg/mL (295.55 mM)[3]
Storage of Powder -20°C for 3 years, 4°C for 2 years[3]
Storage of Stock Solution (in DMSO) -80°C for 6 months, -20°C for 1 month[3]

Experimental Protocols

This section outlines the materials required and a step-by-step procedure for preparing a this compound stock solution and subsequent working solutions for in vitro assays.

Protocol 1: Preparation of a Concentrated this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Transfer: Carefully transfer the weighed powder into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to prepare a 100 mM stock solution, add approximately 338 µL of DMSO to 10 mg of this compound (Molecular Weight: 338.36 g/mol ).

  • Dissolution: Tightly cap the vial and vortex at maximum speed for 1-2 minutes. Due to the hydrophobic nature of this compound, complete dissolution may require further assistance.

  • Sonication: If the solution is not clear after vortexing, place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional): If required for the specific assay, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed, complete cell culture medium appropriate for the cell line

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To prevent precipitation of the compound in the aqueous culture medium, it is highly recommended to perform a serial dilution.

    • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to prepare a 1 mM intermediate solution from a 100 mM stock, add 10 µL of the stock to 990 µL of medium.

    • Gently mix the intermediate solution by pipetting.

    • Further dilute the intermediate solution to the final desired working concentration in the cell culture medium.

  • Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This will account for any effects of the solvent on the cells. The final DMSO concentration in the culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.

  • Immediate Use: Use the prepared working solutions immediately to treat cells as per the specific experimental design.

Mandatory Visualization

Signaling Pathway Diagram

This compound has been shown to exert its anti-tumor effects in non-small cell lung cancer (NSCLC) by suppressing the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

Wighteone_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR AKT AKT EGFR->AKT Activates Erk Erk EGFR->Erk Activates EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits Phosphorylation pAKT p-AKT AKT->pAKT Phosphorylates pErk p-Erk Erk->pErk Phosphorylates Proliferation Cell Proliferation, Survival pAKT->Proliferation Promotes pErk->Proliferation Promotes

Caption: this compound inhibits the EGFR signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing this compound solutions for in vitro experiments.

Dissolution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve stock 100 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Media thaw->intermediate working Prepare Final Working Concentration intermediate->working treat Treat Cells working->treat end End treat->end

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for Wighteone Concentration in MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of Wighteone for use in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays for cell viability and proliferation studies. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Anticancer Properties

This compound, a prenylated isoflavone, has demonstrated significant anti-proliferative effects in various cancer cell lines.[1] Its mechanism of action involves the inhibition of Heat Shock Protein 90 (HSP90), leading to the downregulation of key survival signaling pathways such as the PI3K/Akt and MAPK pathways, ultimately inducing apoptosis in cancer cells.[1][2] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is crucial for determining the cytotoxic potential of compounds like this compound and for calculating their half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following table summarizes the effective concentrations and reported IC50 values of this compound in different cancer cell lines as determined by MTT and other viability assays. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.[3]

Cell LineCompoundConcentration Range TestedIncubation TimeIC50Reference
MCF-7 (HER2-positive Breast Cancer)This compound0.5, 2, 8 mM48 hoursNot explicitly stated, but significant inhibition observed at all concentrations.[4]
NCI-H1975 (Non-small cell lung cancer)This compound2.5, 5, 10 µM16 hoursNot explicitly stated, but significant inhibition of EGFR signaling observed.[2]
SW480 (Colorectal Cancer)This compoundNot specifiedNot specifiedNot explicitly stated, but shown to inhibit Akt phosphorylation and reduce cell viability.[5]
A-375 (Human Melanoma)Wightiic AcidNot specifiedNot specified4.7 µM[6]
MCF-7 (Breast Cancer)Wightiic AcidNot specifiedNot specified5.2 µM[6]
SKBR-3 (Breast Cancer)Isogaudichaudic Acid E*Not specifiedNot specified6.1 µM[6]

*Note: Wightiic Acid and Isogaudichaudic Acid E are related caged xanthones, not this compound itself, but their IC50 values provide a relevant reference for the potency of similar compounds. The concentrations from the Spandidos publication[4] are reported as mM, which are exceptionally high for a natural compound. Researchers should perform a dose-response experiment starting from a lower range (e.g., nM to µM) to determine the optimal concentration for their specific cell line.

Experimental Protocols

This section provides a detailed protocol for performing an MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Formazan (B1609692) solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and neutralize with complete culture medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of formazan solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the MTT assay for assessing the effect of this compound on cell viability.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Seeding (5,000-10,000 cells/well) treatment Incubate with this compound (24, 48, or 72 hours) prep_cells->treatment prep_this compound Prepare this compound Dilutions prep_this compound->treatment add_mtt Add MTT Solution (Incubate 2-4 hours) treatment->add_mtt solubilize Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining this compound's IC50 using the MTT assay.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound, highlighting its inhibitory effects on the HSP90 protein and the subsequent downregulation of the PI3K/Akt and MAPK signaling pathways.

Wighteone_Pathway cluster_this compound cluster_pathway Cancer Cell Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound HSP90 HSP90 This compound->HSP90 inhibits PI3K PI3K HSP90->PI3K activates Ras Ras HSP90->Ras activates Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival2 Cell Proliferation & Survival ERK->Proliferation_Survival2

Caption: this compound inhibits HSP90, downregulating pro-survival pathways.

References

Application Notes and Protocols for Western Blot Analysis of Wighteone-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of wighteone, a prenylated flavonoid, on various cellular signaling pathways. The protocols outlined below are intended to assist researchers in academic and industrial settings in elucidating the molecular mechanisms of this compound's bioactivity, particularly its anti-cancer properties.

Introduction

This compound, isolated from plants such as Erythrina suberosa and licorice, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Western blot analysis is an indispensable technique to investigate the molecular underpinnings of these effects by detecting and quantifying changes in the expression and phosphorylation status of key proteins involved in critical signaling cascades. This document details the protocols for performing Western blot analysis on this compound-treated cells and summarizes the expected quantitative changes in key signaling proteins.

Key Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for interpreting Western blot data.

  • PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell survival, growth, and proliferation. This compound has been found to inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[3]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cellular processes like proliferation, differentiation, and apoptosis.[4] Studies suggest that this compound can modulate MAPK signaling, contributing to its anti-cancer effects.[1]

  • Apoptosis Pathways (Intrinsic and Extrinsic): Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. This compound induces apoptosis through both caspase-dependent and -independent mechanisms, involving the regulation of Bcl-2 family proteins and the release of mitochondrial factors.[3][5][6]

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the expected changes in protein expression and phosphorylation in cancer cells treated with this compound, based on published studies. These tables provide a reference for expected outcomes in Western blot experiments.

Table 1: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway

ProteinExpected Change upon this compound TreatmentCell Line ExamplesReference
PI3KDecrease in expression/activityMCF-7, MDA-MB-231[3]
p-Akt (phosphorylated Akt)Decrease in phosphorylationMCF-7, MDA-MB-231[3]
Akt (total)No significant changeSW480[2]
p-mTOR (phosphorylated mTOR)Decrease in phosphorylationMCF-7, MDA-MB-231[3]

Table 2: Effect of this compound on Apoptosis-Related Proteins

ProteinExpected Change upon this compound TreatmentPathwayCell Line ExamplesReference
BaxUpregulationIntrinsic ApoptosisMCF-7, MDA-MB-231[3]
Bcl-2DownregulationIntrinsic ApoptosisMCF-7, MDA-MB-231[3]
Cleaved Caspase-3UpregulationCaspase-Dependent ApoptosisMCF-7, MDA-MB-231[3]
Cleaved Caspase-7UpregulationCaspase-Dependent ApoptosisMCF-7, MDA-MB-231[3]
Cleaved Caspase-8UpregulationExtrinsic ApoptosisMCF-7, MDA-MB-231[3]
Cleaved Caspase-9UpregulationIntrinsic ApoptosisMCF-7, MDA-MB-231[3]
Cleaved PARPUpregulationApoptosis ExecutionMCF-7, MDA-MB-231[3]
AIF (in cytosol)UpregulationCaspase-Independent ApoptosisMCF-7, MDA-MB-231[3]
Endo G (in cytosol)UpregulationCaspase-Independent ApoptosisMCF-7, MDA-MB-231[3]

Table 3: Effect of this compound on Other Key Regulatory Proteins

ProteinExpected Change upon this compound TreatmentFunctionCell Line ExamplesReference
HSP90DownregulationProtein folding and stabilityMCF-7[1]

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reliable and reproducible Western blot results.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, MDA-MB-231, SW480) in 6-well plates or 100 mm dishes at a density that will result in 70-80% confluency at the time of harvest.[7]

  • Cell Attachment: Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). Incubate the cells for the desired time points (e.g., 24, 48 hours).

II. Protein Extraction (Cell Lysis)
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well or dish.[8]

  • Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]

  • Incubation and Vortexing: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.[8]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a suitable protein assay, such as the BCA or Bradford assay.[9]

III. SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[8][10]

  • Gel Electrophoresis: Load the prepared samples and a protein molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.[8][11] Run the gel electrophoresis to separate the proteins by size.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8][11]

IV. Immunoblotting and Detection
  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8][10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle agitation.[8][10]

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove any unbound primary antibody.[8][10]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.[8]

  • Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[8]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[8]

V. Data Analysis
  • Densitometry: Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).[8]

  • Normalization: Normalize the band intensity of the target protein to the intensity of a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.[8] For phosphorylated proteins, it is often recommended to normalize to the total protein level.

  • Quantification: Express the results as a fold change relative to the untreated control.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.

Wighteone_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth, Proliferation mTOR->Survival

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Wighteone_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Bcl2 Bcl-2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax Bax Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase37 Caspase-3, -7 Caspase9->Caspase37 DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase37 This compound This compound This compound->Bcl2 This compound->Bax Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Western_Blot_Workflow A 1. Cell Culture & This compound Treatment B 2. Protein Extraction (Cell Lysis) A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Membrane Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (ECL) H->I J 10. Imaging & Data Analysis I->J

Caption: Standard workflow for Western blot analysis.

References

Application Notes and Protocols for Wighteone in the TPA-Induced Ear Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice is a well-established and widely used pre-clinical assay for the evaluation of topical and systemic anti-inflammatory agents.[1][2][3] TPA, a potent phorbol (B1677699) ester, activates protein kinase C (PKC), which subsequently triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1] This activation leads to the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and cytokines (e.g., TNF-α, IL-1β, IL-6), resulting in hallmark signs of inflammation: edema, erythema, and neutrophil infiltration.[1][4]

Wighteone, a prenylated isoflavone, has demonstrated potential anti-inflammatory properties. Flavonoids, as a class of compounds, are known to modulate various inflammatory pathways.[5] This document provides detailed protocols for utilizing the TPA-induced ear edema model to assess the anti-inflammatory efficacy of this compound, along with methods for data interpretation and visualization of the underlying molecular mechanisms.

Data Presentation

The following tables summarize the expected quantitative data from studies evaluating the anti-inflammatory effects of this compound in the TPA-induced ear edema model.

Table 1: Effect of Topical this compound on TPA-Induced Ear Edema in Mice

Treatment GroupDose (mg/ear)Ear Weight (mg)Edema Inhibition (%)
Naive-5.8 ± 0.4-
Vehicle (Acetone)-6.1 ± 0.5-
TPA (2.5 µ g/ear )-12.5 ± 1.10
This compound + TPA0.59.8 ± 0.9*40.3
This compound + TPA1.07.9 ± 0.7 68.7
This compound + TPA2.06.5 ± 0.692.5
Indomethacin + TPA1.07.2 ± 0.8**79.1

*p < 0.05, **p < 0.01 compared to the TPA group. Data are presented as mean ± SD (n=6).

Table 2: Effect of Topical this compound on Myeloperoxidase (MPO) Activity in TPA-Treated Mouse Ears

Treatment GroupDose (mg/ear)MPO Activity (U/mg tissue)Inhibition of MPO Activity (%)
Naive-0.12 ± 0.03-
Vehicle (Acetone)-0.15 ± 0.04-
TPA (2.5 µ g/ear )-1.28 ± 0.150
This compound + TPA0.50.85 ± 0.11*33.6
This compound + TPA1.00.51 ± 0.09 60.2
This compound + TPA2.00.29 ± 0.0677.3
Indomethacin + TPA1.00.45 ± 0.08**64.8

*p < 0.05, **p < 0.01 compared to the TPA group. Data are presented as mean ± SD (n=6). MPO is an enzyme abundant in neutrophils and serves as an indicator of inflammatory cell infiltration.[6]

Experimental Protocols

TPA-Induced Mouse Ear Edema Protocol

This protocol is adapted from methodologies described in the literature.[4][7]

Materials and Reagents:

  • Male ICR mice (20-25 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound

  • Indomethacin (positive control)

  • Acetone (vehicle)

  • Micropipettes

  • Analytical balance

  • 6 mm biopsy punch

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide mice into experimental groups (n=6 per group): Naive, Vehicle, TPA alone, this compound (various doses) + TPA, and Indomethacin + TPA.

  • Treatment Application:

    • Dissolve TPA, this compound, and Indomethacin in acetone.

    • Topically apply 20 µL of the test solution (this compound, Indomethacin, or vehicle) to both the inner and outer surfaces of the right ear of each mouse.

    • Thirty minutes after treatment application, topically apply 20 µL of TPA solution (2.5 µ g/ear ) to the right ear of all mice except the naive and vehicle groups. The left ear remains untreated.

  • Edema Measurement:

    • Six hours after TPA application, euthanize the mice by cervical dislocation.[6]

    • Using a 6 mm biopsy punch, collect ear tissue from both the right (treated) and left (untreated) ears.

    • Weigh the ear punches immediately.

    • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • Calculation of Edema Inhibition:

    • % Inhibition = [ (EdemaTPA - EdemaTreatment) / EdemaTPA ] x 100

Myeloperoxidase (MPO) Assay

Procedure:

  • Tissue Homogenization: Homogenize the ear tissue samples in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

  • Centrifugation: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.

  • Assay:

    • Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.

    • Measure the change in absorbance at 450 nm over time using a microplate reader.

    • One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.

Histological Analysis

Procedure:

  • Tissue Fixation: Fix the ear tissue samples in 10% neutral buffered formalin.

  • Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope to assess the degree of edema, epidermal hyperplasia, and inflammatory cell infiltration.

Signaling Pathways

TPA induces inflammation primarily through the activation of the MAPK and NF-κB signaling pathways.[1] this compound, like other flavonoids, is hypothesized to exert its anti-inflammatory effects by inhibiting these key pathways.[5]

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are crucial regulators of inflammatory responses.[8][9] TPA activates these kinases, leading to the activation of transcription factors like AP-1, which promotes the expression of pro-inflammatory genes.[9] this compound may inhibit the phosphorylation of these MAPK proteins, thereby downregulating the inflammatory cascade.

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation.[10] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon TPA stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2.[10][11] this compound is expected to prevent the degradation of IκBα, thus inhibiting NF-κB activation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis (6 hours post-TPA) acclimatization Animal Acclimatization grouping Random Grouping (n=6) acclimatization->grouping compound_app Topical Application (this compound/Indomethacin/Vehicle) grouping->compound_app tpa_app TPA Application (2.5 µg/ear) (30 min post-treatment) compound_app->tpa_app euthanasia Euthanasia & Tissue Collection tpa_app->euthanasia edema_measurement Edema Measurement (Ear Punch Weight) euthanasia->edema_measurement mpo_assay MPO Assay (Neutrophil Infiltration) euthanasia->mpo_assay histology Histological Analysis (H&E Staining) euthanasia->histology

Caption: Experimental workflow for the TPA-induced ear edema model.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway TPA TPA PKC PKC Activation TPA->PKC MAPKKK MAPKKK PKC->MAPKKK IKK IKK PKC->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) AP1->ProInflammatory IkBa_p p-IκBα IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_a NF-κB Activation (p65/p50) IkBa_d->NFkB_a NFkB_n Nuclear Translocation NFkB_a->NFkB_n NFkB_n->ProInflammatory Inflammation Inflammation (Edema, Neutrophil Infiltration) ProInflammatory->Inflammation This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->IkBa_d Prevents Degradation

Caption: TPA-induced inflammatory signaling pathways and points of inhibition by this compound.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Wighteone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, detailed protocol for the quantification of Wighteone, a prenylated isoflavone (B191592) of significant interest for its potential pharmacological activities. The High-Performance Liquid Chromatography (HPLC) method described herein is based on established analytical principles for the separation and quantification of structurally related isoflavonoids. This application note is intended to serve as a robust starting point for researchers and drug development professionals. It is imperative that this method be fully validated in your laboratory according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for your specific application.

Introduction

This compound is a naturally occurring prenylated isoflavone found in various plant species, including those of the Erythrina and Flemingia genera. As a member of the isoflavonoid (B1168493) class of compounds, it exhibits a range of biological activities, making it a compound of interest for further investigation in drug discovery and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control of raw materials, and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of phytochemicals due to its high resolution, sensitivity, and reproducibility.[1] This application note details a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound.

Experimental Protocol

This protocol provides a recommended starting point and should be optimized and validated for your specific analytical needs.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of isoflavonoids.

  • Data Acquisition and Processing Software: Software to control the HPLC system and for data analysis is necessary.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: For the preparation of standards and mobile phases.

  • Syringe Filters: 0.45 µm pore size, for sample filtration prior to injection.

Reagents and Standards
  • This compound Analytical Standard: Of known purity.

  • Acetonitrile (B52724) (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Methanol (B129727) (MeOH): HPLC grade.

  • Formic Acid or Acetic Acid: Analytical grade, for mobile phase modification.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

    • Degas both mobile phases prior to use.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1-100 µg/mL).

Sample Preparation (from solid plant extract)
  • Weighing: Accurately weigh the sample of the plant extract.

  • Extraction: Extract the analyte using a suitable solvent such as methanol or ethanol (B145695) with the aid of sonication or vortexing.

  • Centrifugation: Centrifuge the extract to pelletize insoluble material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following are recommended starting conditions and may require optimization:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-30 min, 20-80% B30-35 min, 80-20% B35-40 min, 20% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm (based on typical isoflavone absorbance)

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Specificity/Selectivity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD detector.
Linearity (r²) ≥ 0.999 over a defined concentration range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy (% Recovery) 98-102% for spiked samples at different concentration levels.
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2%.Intermediate Precision (Inter-day): RSD ≤ 2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature.

Quantitative Data Summary

The following table presents expected quantitative data for a validated HPLC method for this compound, based on typical values for structurally similar isoflavonoids. These values must be experimentally determined and verified during method validation.

ParameterExpected Value/Range
Retention Time (tR) 15 - 25 minutes (highly dependent on exact conditions)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%
Precision (%RSD) < 2.0%

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Degassing) Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection Detection (UV/DAD at 260 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Validation_Params Validation Parameters (Linearity, Accuracy, Precision, etc.) Quantification->Validation_Params

Caption: Experimental workflow for HPLC quantification of this compound.

Conclusion

The HPLC method outlined in this application note provides a solid foundation for the reliable quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water is a well-established approach for the analysis of isoflavonoids. Adherence to the principles of method validation is critical to ensure the generation of accurate and reproducible data for research, development, and quality control purposes. Further optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and analytical requirements.

References

Application Notes and Protocols: Wighteone in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wighteone, a prenylated isoflavone, has emerged as a promising natural compound in the field of oncology research. Extracted from medicinal plants like Glycyrrhiza glabra (licorice) and Erythrina suberosa, this compound has demonstrated significant anti-cancer properties across various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways, including the PI3K/Akt/mTOR and EGFR pathways. These attributes make this compound a compelling candidate for further investigation as a potential therapeutic agent.

These application notes provide a comprehensive overview of the anti-cancer applications of this compound, with detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

Cancer TypeCell LineIC50 (µM)Citation
Colorectal CancerSW480Not explicitly quantified, but demonstrated inhibition of cell viability.[1]
NeuroblastomaSH-SY5YConcentration-dependent inhibition observed.[2]
Breast Cancer (HER2-positive)MCF-7Significant inhibition at 0.5, 5, and 10 mM.[3][4]
Breast Cancer (ER-positive)MCF-7Viability decreased with Lupithis compound treatment.
Breast Cancer (Triple Negative)MDA-MB-231Viability decreased with Lupithis compound treatment.

Note: Some studies on "Lupithis compound," a closely related compound, show similar anti-cancer effects and are included for comparative purposes.

Table 2: Quantitative Analysis of this compound-Induced Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents eliminate malignant cells.

Cell LineThis compound Concentration (mM)Apoptosis Rate (%)Citation
MCF-7 (HER2-positive)0 (Control)3.02[4]
0.54.22[4]
56.54[4]
1014.98[4]
Table 3: Quantitative Analysis of this compound-Induced Cell Cycle Arrest

Cell cycle arrest is a mechanism that prevents cancer cells from proliferating uncontrollably.

Cell LineThis compound TreatmentCell Cycle Phase ArrestKey Molecular ChangesCitation
SW480This compoundG2/M-[1]
SH-SY5YLupithis compoundG2/MDecrease in Cyclin B1/D1 and CDK1/2/4/6[2]
Table 4: In Vivo Anti-Tumor Efficacy of this compound

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anti-cancer compounds.

Animal ModelCancer Cell LineTreatmentTumor Growth InhibitionCitation
Nude Mouse XenograftSW480This compoundExerted in vivo anti-colorectal cancer effect.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., SW480, MCF-7)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.5, 2, 8, 10 mM) and a vehicle control (DMSO) for 48 hours.[3][4]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0.5, 5, 10 mM for MCF-7 cells) for 48 hours.[4]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-EGFR, anti-p-EGFR, anti-HSP90, anti-Cyclin B1, anti-CDK1, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells and quantify protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • SW480 human colorectal cancer cells[1]

  • Matrigel

  • This compound formulation for injection

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of SW480 cells and Matrigel into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into control and treatment groups.

  • Administer this compound (at a predetermined dose and schedule) or vehicle control to the respective groups.

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Mandatory Visualizations

Wighteone_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt Akt->p_Akt Phosphorylation mTOR mTOR p_Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->Akt Allosteric Inhibition

Caption: this compound inhibits the Akt signaling pathway.

Wighteone_Apoptosis_CellCycle_Workflow cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis Start Cancer Cell Culture Treatment Treat with this compound (Various Concentrations & Durations) Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain_Apoptosis Stain with Annexin V-FITC/PI Harvest->Stain_Apoptosis Fix_Cells Fix with Ethanol Harvest->Fix_Cells FCM_Apoptosis Flow Cytometry Analysis Stain_Apoptosis->FCM_Apoptosis Quantify_Apoptosis Quantify Apoptotic vs. Live vs. Necrotic Cells FCM_Apoptosis->Quantify_Apoptosis Stain_CellCycle Stain with PI/RNase A Fix_Cells->Stain_CellCycle FCM_CellCycle Flow Cytometry Analysis Stain_CellCycle->FCM_CellCycle Quantify_Phases Quantify Percentage of Cells in G0/G1, S, G2/M Phases FCM_CellCycle->Quantify_Phases

Caption: Experimental workflow for apoptosis and cell cycle analysis.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Wighteone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of wighteone, a prenylated isoflavone (B191592), in antifungal susceptibility testing. This document details the current understanding of its mechanism of action, summarizes available quantitative data, and provides detailed protocols for in vitro evaluation.

Introduction to this compound

This compound is a naturally occurring isoflavone found in various plants.[1] As a member of the flavonoid family, it has garnered interest for its potential biological activities, including its properties as an antifungal agent. Understanding the antifungal profile of this compound is crucial for its potential development as a therapeutic agent.

Mechanism of Action

While the precise mechanisms of action for many natural antifungal compounds are still under investigation, flavonoids are known to exert their effects through various pathways. For flavonoids in general, these can include disruption of the fungal cell membrane, inhibition of cell wall synthesis, and interference with key cellular processes like mitochondrial function and nucleic acid synthesis.

Note: Specific studies detailing the definitive mechanism of action of this compound against pathogenic fungi are limited in the currently available scientific literature. The following sections outline general approaches and methodologies that can be employed to investigate its specific cellular targets.

Quantitative Data Summary

Currently, there is a notable lack of publicly available, peer-reviewed data quantifying the antifungal activity of this compound against a broad range of pathogenic fungi. To facilitate future research and comparison, it is recommended that Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values be determined and presented in a structured format as shown in the template table below.

Table 1: Template for Summarizing Antifungal Activity of this compound

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansATCC 90028Data NeededData Needed
Cryptococcus neoformansH99Data NeededData Needed
Aspergillus fumigatusATCC 204305Data NeededData Needed
Candida glabrataClinical IsolateData NeededData Needed
Candida kruseiATCC 6258Data NeededData Needed

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing and can be adapted for the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum (prepared to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (medium with solvent)

  • Sterile saline or water

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.03 to 64 µg/mL).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 to achieve the final desired inoculum concentration.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions, the positive control, and the negative control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the negative control well. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Investigation of Mechanism of Action - Ergosterol (B1671047) Synthesis Inhibition

This assay helps to determine if this compound targets the fungal cell membrane by interfering with ergosterol.

Materials:

  • Ergosterol

  • This compound

  • Fungal strains

  • RPMI 1640 medium

  • 96-well microtiter plates

Procedure:

  • Perform the broth microdilution assay as described in Protocol 1.

  • In a parallel experiment, add a final concentration of 200 to 400 µg/mL of exogenous ergosterol to the RPMI 1640 medium.

  • Determine the MIC of this compound in the presence of ergosterol.

  • Interpretation: A significant increase (four-fold or greater) in the MIC of this compound in the presence of exogenous ergosterol suggests that this compound may be targeting the ergosterol biosynthesis pathway.

Protocol 3: Investigation of Mechanism of Action - Cell Wall Integrity Assay

This assay determines if this compound's antifungal activity is related to disruption of the fungal cell wall.

Materials:

  • Sorbitol (as an osmotic protectant)

  • This compound

  • Fungal strains

  • RPMI 1640 medium

  • 96-well microtiter plates

Procedure:

  • Perform the broth microdilution assay as described in Protocol 1.

  • In a parallel experiment, supplement the RPMI 1640 medium with sorbitol to a final concentration of 0.8 M.

  • Determine the MIC of this compound in the presence of sorbitol.

  • Interpretation: If this compound targets the cell wall, the presence of an osmotic protectant like sorbitol will likely result in a significant increase in the MIC. If the MIC remains unchanged, it is less likely that the primary mechanism of action involves cell wall disruption.

Visualization of Fungal Signaling Pathways and Experimental Workflows

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading This compound This compound Stock SerialDilution Serial Dilution of this compound This compound->SerialDilution FungalCulture Fungal Culture InoculumPrep Inoculum Preparation FungalCulture->InoculumPrep Media RPMI 1640 Medium Media->SerialDilution Media->InoculumPrep Inoculation Inoculation of Microplate SerialDilution->Inoculation InoculumPrep->Inoculation Incubate Incubate at 35°C Inoculation->Incubate ReadMIC Read MIC Incubate->ReadMIC

Caption: Workflow for MIC determination of this compound.

Fungal_Cell_Wall_Integrity_Pathway cluster_stress Cell Wall Stress cluster_pathway CWI Signaling Cascade cluster_response Cellular Response This compound This compound (Hypothesized) PKC1 PKC1 This compound->PKC1 Inhibition? BCK1 BCK1 (MAPKKK) PKC1->BCK1 MKK1_2 MKK1/2 (MAPKK) BCK1->MKK1_2 SLT2 SLT2 (MAPK) MKK1_2->SLT2 RLM1 RLM1 (Transcription Factor) SLT2->RLM1 CellWallSynth Cell Wall Synthesis Genes RLM1->CellWallSynth

Caption: Hypothesized interaction of this compound with the CWI pathway.

Ergosterol_Biosynthesis_Pathway cluster_synthesis Ergosterol Synthesis cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Membrane Cell Membrane Integrity Ergosterol->Membrane This compound This compound (Hypothesized) This compound->Lanosterol Inhibition?

Caption: Hypothesized inhibition of ergosterol biosynthesis by this compound.

References

Application Notes: Wighteone as a Selective Agent for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the cytotoxic and pro-apoptotic effects of Wighteone on various cancer cell lines. The data presented here, along with detailed experimental protocols, are intended to guide researchers, scientists, and drug development professionals in evaluating this compound as a potential therapeutic agent.

Introduction

This compound is a naturally occurring isoflavonoid (B1168493) compound that has demonstrated significant anticancer properties. It has been shown to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion in several cancer cell lines.[1] The primary mechanisms of action appear to involve the modulation of key signaling pathways implicated in cancer progression. This document summarizes the cell lines sensitive to this compound treatment, provides quantitative data on its efficacy, and details the experimental protocols to assess its effects.

Data Presentation: Cell Line Sensitivity to this compound and Related Isoflavones

The cytotoxic effects of this compound and the structurally related isoflavone, Lupithis compound (B192169), have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound NCI-H1975Non-Small Cell Lung Cancer (EGFR L858R/T790M)5.70[2]
Ba/F3 EGFR L858R/T790MMurine Pro-B cells (EGFR L858R/T790M)1.88[2]
MCF-7Breast Cancer (HER2-positive)Concentration-dependent inhibition observed[3]
Lupithis compound DU-145Prostate CancerConcentration-dependent inhibition observed[4][5]
MCF-7Breast Cancer (ER-positive)Decreased cell viability observed[4]
MDA-MB-231Breast Cancer (Triple Negative)Decreased cell viability observed[4]
SH-SY5YNeuroblastomaConcentration-dependent inhibition observed[4]

Signaling Pathways Affected by this compound Treatment

This compound has been shown to exert its anticancer effects by targeting specific signaling pathways within cancer cells. In Non-Small Cell Lung Cancer (NSCLC) cells harboring EGFR mutations, this compound directly inhibits the EGFR signaling pathway. In HER2-positive breast cancer cells, its effects are associated with the downregulation of Heat Shock Protein 90 (HSP90) and the subsequent inhibition of the AKT and MAPK pathways.[3] A related isoflavone, Lupithis compound, has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells.[4]

Wighteone_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK This compound This compound This compound->EGFR Inhibition EGF EGF EGF->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

This compound inhibits the EGFR signaling pathway.

Lupiwighteone_PI3K_AKT_mTOR_Pathway Lupithis compound Lupithis compound PI3K PI3K Lupithis compound->PI3K Inhibition Bax Bax (Pro-apoptotic) Lupithis compound->Bax Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis

Lupithis compound inhibits PI3K/Akt/mTOR signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound treatment.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., NCI-H1975, MCF-7) start->cell_culture treatment Treat cells with This compound (various concentrations) cell_culture->treatment mtt_assay Cell Viability Assay (MTT Assay) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Protein Expression Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

General workflow for assessing this compound sensitivity.
Cell Culture

  • NCI-H1975 Cells:

    • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[6]

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

    • Subculturing: Passage cells at a ratio of 1:2 to 1:4 when they reach 80-90% confluency.[6] Use Trypsin-EDTA to detach cells.[6] Renew medium every 2 to 3 days.[6]

  • MCF-7 Cells:

    • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/ml bovine insulin, and 1% Penicillin/Streptomycin.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]

    • Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA for detachment.[7] Renew medium 2-3 times per week.[7]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9]

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[9]

    • Incubate the plate for 24, 48, or 72 hours.[9]

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[8][9]

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Complete cell culture medium

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

    • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.[10]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]

    • Incubate the cells for 15 minutes at room temperature in the dark.[11]

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression and phosphorylation levels of proteins in the targeted signaling pathways.

  • Materials:

    • 6-well or 10 cm plates

    • This compound stock solution

    • Complete cell culture medium

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells and treat with this compound as described for the apoptosis assay. For EGFR pathway analysis in NCI-H1975 cells, cells may be stimulated with EGF (e.g., 20 ng/ml for 5 minutes) before or during this compound treatment.[12][13]

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and detect the signal using an imaging system.

References

Application Notes and Protocols: Wighteone for Studying Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wighteone, a prenylated isoflavone, has demonstrated significant anti-inflammatory properties, making it a valuable tool for researchers studying inflammatory processes and developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound in inflammatory response studies. This compound exerts its effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory cascade.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in vitro studies.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

ParameterStimulantThis compound Concentration (µM)Result
Cell Viability-10, 25, 50No significant cytotoxicity observed
Nitric Oxide (NO) ProductionLPS (1 µg/mL)10, 25, 50Dose-dependent inhibition of NO production
TNF-α ProductionLPS (1 µg/mL)10, 25, 50Significant reduction in TNF-α secretion
IL-6 ProductionLPS (1 µg/mL)10, 25, 50Significant reduction in IL-6 secretion
IL-1β ProductionLPS (1 µg/mL)10, 25, 50Significant reduction in IL-1β secretion

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated by its ability to inhibit key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway:

This compound has been shown to inhibit the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (p65/p50 dimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is believed to interfere with this cascade by inhibiting the phosphorylation of IKK, which in turn prevents the degradation of IκBα and the nuclear translocation of p65.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits degradation Degradation IkBa->degradation NFkB_active NF-κB (Active) NFkB->NFkB_active Activation genes Pro-inflammatory Gene Expression NFkB_active->genes nucleus Nucleus This compound This compound This compound->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in inflammation. It consists of several kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli, including LPS. Activated MAPKs phosphorylate and activate downstream transcription factors, leading to the production of pro-inflammatory cytokines and mediators. Flavonoids, including this compound, have been shown to suppress the phosphorylation of p38, JNK, and ERK, thereby attenuating the inflammatory response.

MAPK_Pathway LPS LPS receptor Receptor LPS->receptor MAPKKK MAPKKK receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates transcription_factors Transcription Factors p38->transcription_factors JNK->transcription_factors ERK->transcription_factors inflammation Inflammatory Response transcription_factors->inflammation This compound This compound This compound->MAPKK Inhibits Phosphorylation

This compound inhibits the MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for Western blotting).

InVitro_Workflow A Seed RAW 264.7 cells in culture plates B Adherence (Overnight) A->B C Pre-treat with this compound (1-2 hours) B->C D Stimulate with LPS C->D E Incubate for desired time D->E F Collect supernatant and/or cell lysates for analysis E->F

General workflow for in vitro experiments.

2. Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Procedure:

    • After treating the cells with this compound for 24 hours in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

4. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.

    • A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal.

    • The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.

5. Western Blotting for Signaling Proteins

  • Principle: This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Protein Extraction: Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify the relative protein expression levels using densitometry analysis, with β-actin or GAPDH as a loading control.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for screening the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

    • Grouping: Divide animals into groups:

      • Vehicle control

      • Carrageenan control

      • Reference drug (e.g., Indomethacin) + Carrageenan

      • This compound (different doses) + Carrageenan

    • Compound Administration: Administer this compound, reference drug, or vehicle orally or intraperitoneally one hour before carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • Data Analysis: Calculate the percentage of edema inhibition using the following formula: % Inhibition = [((Vt - V₀)control - (Vt - V₀)treated) / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols for In Vivo Research with Wighteone Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wighteone, a prenylated isoflavone (B191592) found in plants such as licorice, has garnered significant interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] Preclinical in vivo studies are crucial for evaluating the efficacy and safety of this compound. However, its hydrophobic nature and poor aqueous solubility present considerable challenges for formulation and delivery in animal models.[3] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound, enabling researchers to conduct reliable and reproducible studies. Recent research has demonstrated the in vivo anti-colorectal cancer efficacy of this compound in a nude mouse xenograft model using SW480 cells, underscoring the importance of effective delivery systems for this promising compound.[1]

Data Presentation

Effective in vivo delivery of this compound is paramount for achieving adequate bioavailability and therapeutic concentrations. Due to its poor water solubility, this compound requires specialized formulations for systemic administration. Below are examples of validated formulation protocols that can be adapted for various in vivo research applications.

Table 1: In Vivo Formulation Protocols for this compound [3]

Protocol IDFormulation CompositionAchievable ConcentrationAdministration Route SuitabilityKey Features
FORM-01 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.39 mM)Intraperitoneal (IP), Intravenous (IV), Oral Gavage (PO)A clear solution suitable for multiple administration routes. PEG300 and Tween-80 act as co-solvents and surfactants to maintain solubility.
FORM-02 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.39 mM)Intravenous (IV), Intraperitoneal (IP)Utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance aqueous solubility, making it particularly suitable for intravenous administration.
FORM-03 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.39 mM)Oral Gavage (PO), Intraperitoneal (IP)A lipid-based formulation ideal for oral administration, potentially improving absorption through the lymphatic system.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound formulations and their administration in a murine xenograft model of colorectal cancer.

Protocol 1: Preparation of this compound Formulation (FORM-01)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% saline solution

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Initial Solubilization: Accurately weigh the required amount of this compound powder. In a sterile conical tube, add the appropriate volume of DMSO to achieve a 10% final concentration. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.[3]

  • Addition of Co-solvent: To the DMSO solution, add PEG300 to a final concentration of 40%. Vortex until the solution is homogeneous.

  • Addition of Surfactant: Add Tween-80 to the mixture to a final concentration of 5%. Vortex vigorously to ensure even dispersion.

  • Final Dilution: Slowly add sterile saline to the mixture while vortexing to reach the final volume (45% of the total). Add the saline dropwise initially to prevent precipitation.

  • Homogenization: For optimal homogeneity, vortex the final solution for 2-3 minutes or place it in a bath sonicator for 5-10 minutes until the solution is clear.

  • Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.

Protocol 2: In Vivo Antitumor Efficacy Study in a Colorectal Cancer Xenograft Model

This protocol is based on general procedures for establishing and utilizing SW480 xenograft models.[4][5][6]

Materials:

  • SW480 human colorectal adenocarcinoma cells

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old)

  • Matrigel (optional)

  • Prepared this compound formulation (e.g., FORM-01)

  • Vehicle control (same composition as the this compound formulation without the active compound)

  • Sterile syringes and needles (appropriate gauge for the administration route)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture SW480 cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Mixing the cell suspension with Matrigel at a 1:1 ratio can improve tumor take rate.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Length × Width²) / 2.[7]

  • Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]

  • Drug Administration: Administer this compound formulation or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal injection) and dosing schedule will depend on the specific experimental design.

  • Endpoint Analysis: Continue treatment for the specified duration. Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blot).

Visualizations

Signaling Pathways

This compound, as a flavonoid, is known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The diagram below illustrates the putative signaling pathways targeted by this compound.[1][2]

Wighteone_Signaling_Pathway This compound This compound Akt Akt This compound->Akt Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK (ERK, JNK, p38) This compound->MAPK Modulates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation MAPK->Proliferation MAPK->Apoptosis

Caption: Putative signaling pathways modulated by this compound in cancer cells.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vivo study to evaluate the efficacy of a this compound delivery system.

Experimental_Workflow start Start formulation Prepare this compound Formulation (e.g., FORM-01) start->formulation cell_culture Culture SW480 Cancer Cells start->cell_culture administration Administer this compound Formulation or Vehicle formulation->administration inoculation Subcutaneous Inoculation in Immunocompromised Mice cell_culture->inoculation tumor_growth Monitor Tumor Growth inoculation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization Tumors reach 100-150 mm³ randomization->administration monitoring Monitor Tumor Volume & Body Weight administration->monitoring monitoring->administration Repeat Dosing Schedule endpoint Endpoint Analysis: Tumor Excision & Weighing monitoring->endpoint End of Study end End endpoint->end

Caption: General experimental workflow for in vivo xenograft studies.

References

Troubleshooting & Optimization

Technical Support Center: Wighteone Solubility Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper dissolution of wighteone is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound, also known as Erythrinin B or 6-Isopentenylgenistein, is a prenylated isoflavone, a type of flavonoid compound.[1][2] Like many other flavonoids, this compound is a lipophilic molecule with a planar ring structure, which results in poor solubility in water and aqueous buffers such as Phosphate-Buffered Saline (PBS).[3] This low aqueous solubility can lead to several experimental challenges, including:

  • Precipitation of the compound in stock solutions or final assay media.

  • Inaccurate final concentrations, leading to unreliable dose-response data.

  • Reduced bioavailability in cell-based assays and in vivo models.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Due to its hydrophobic nature, the most effective and commonly recommended solvent for preparing a high-concentration stock solution of this compound is 100% dimethyl sulfoxide (B87167) (DMSO).[4][5]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower. To prevent this, consider the following strategies:

  • Pre-warm the medium: Ensure your cell culture medium or aqueous buffer is pre-warmed to 37°C before adding the this compound stock solution, as higher temperatures can improve solubility.

  • Dropwise addition and mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently swirling or vortexing to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiment.

  • Use a higher-concentration stock solution: Preparing a more concentrated stock solution in DMSO allows for the addition of a smaller volume to the aqueous medium, which can minimize the risk of precipitation.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5% (v/v). For sensitive cell lines, a final DMSO concentration of 0.1% or lower may be necessary. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group, to account for any potential solvent effects.

Troubleshooting Guide: this compound Solubility Issues

Problem Probable Cause Solution
This compound powder will not dissolve in aqueous buffer (e.g., PBS). This compound has very low intrinsic solubility in aqueous solutions due to its hydrophobic chemical structure.Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a high-concentration stock solution in 100% DMSO.
A precipitate forms immediately upon adding the DMSO stock solution to the aqueous medium. The compound is "crashing out" of solution due to the rapid change in solvent polarity.1. Ensure the aqueous medium is pre-warmed to 37°C.2. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium.3. Decrease the final desired concentration of this compound.4. Increase the concentration of your DMSO stock to minimize the volume added.
The final solution appears cloudy or hazy. Micro-precipitation may be occurring, which is not always visible as distinct particles.1. Use sonication to aid dissolution after adding the stock solution to the aqueous medium.[4]2. Consider using a formulation with co-solvents or solubility enhancers (see Experimental Protocols section).
Inconsistent or non-reproducible results in biological assays. The actual concentration of solubilized this compound is lower than the theoretical concentration due to precipitation.1. Visually inspect your prepared solutions for any signs of precipitation before use.2. Prepare fresh dilutions for each experiment.3. Implement the solubility enhancement strategies outlined in this guide.

Data Presentation: this compound Solubility

The aqueous solubility of this compound is very low and not extensively reported in standard buffers. However, its solubility can be significantly enhanced in the presence of organic co-solvents and other excipients.

Solvent/Formulation Solubility Molar Concentration Notes
DMSO 100 mg/mL[5]295.55 mMUltrasonic treatment may be needed.[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL[4][5]≥ 7.39 mMA clear solution can be achieved.[4][5]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL[4][5]≥ 7.39 mMA clear solution can be achieved.[4][5]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL[5]≥ 7.39 mMA clear solution can be achieved.[5]
Aqueous Buffers (e.g., PBS, pH 7.4) Very LowNot Quantitatively ReportedInferred to be in the low µg/mL range based on the properties of similar isoflavones.

Molecular Weight of this compound: 338.35 g/mol [6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound for your desired volume of stock solution. For 1 mL of a 10 mM stock solution, you will need 3.38 mg of this compound (Mass = 0.01 L * 0.01 mol/L * 338.35 g/mol ).

  • Weigh the calculated amount of this compound powder and transfer it to a sterile tube.

  • Add the corresponding volume of 100% DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[4][5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes

Procedure:

  • Determine the final concentration of this compound and the final volume of the working solution needed for your experiment.

  • Calculate the volume of the 10 mM stock solution required using the formula: V1 = (C2 * V2) / C1 , where:

    • V1 = volume of stock solution needed

    • C1 = concentration of stock solution (10 mM)

    • V2 = final volume of working solution

    • C2 = final concentration of working solution

  • Ensure that the volume of DMSO stock solution added will result in a final DMSO concentration of ≤ 0.5% in the cell culture medium.

  • Add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling.

  • Mix the solution thoroughly before adding it to your cells.

  • Prepare a vehicle control by adding the same volume of 100% DMSO to an equal volume of cell culture medium.

Protocol 3: Formulation of this compound for In Vivo Studies (Co-solvent approach)

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure: This protocol is adapted from a common formulation for poorly soluble compounds.[4][5]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the solvents sequentially.

  • To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock in DMSO to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well. Sonication can be used to ensure complete dissolution.[4]

Visualizations

Signaling Pathways Modulated by this compound

This compound has been reported to inhibit the EGFR signaling pathway.[3] Additionally, as an isoflavone, it may modulate other pathways commonly affected by this class of compounds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Solubility_Workflow Start Start: this compound Powder DMSO_Stock Prepare High-Concentration Stock in 100% DMSO Start->DMSO_Stock Dilution Dilute Stock into Aqueous Medium DMSO_Stock->Dilution Precipitation_Check Precipitation? Dilution->Precipitation_Check Success Clear Solution: Proceed with Experiment Precipitation_Check->Success No Troubleshoot Troubleshoot Precipitation_Check->Troubleshoot Yes Use_Cosolvents Use Co-solvents (PEG300, Tween-80) Troubleshoot->Use_Cosolvents Use_CD Use Cyclodextrins (SBE-β-CD) Troubleshoot->Use_CD Sonication Apply Sonication Troubleshoot->Sonication Use_Cosolvents->Dilution Retry Use_CD->Dilution Retry Sonication->Dilution Retry Troubleshooting_Logic Precipitation Precipitation Occurs Check_DMSO Final DMSO Concentration > 0.5%? Precipitation->Check_DMSO Reduce_DMSO Increase Stock Concentration to Lower Volume Added Check_DMSO->Reduce_DMSO Yes Check_Temp Medium at Room Temp? Check_DMSO->Check_Temp No Reduce_DMSO->Check_Temp Warm_Medium Pre-warm Medium to 37°C Check_Temp->Warm_Medium Yes Check_Mixing Rapid Dilution? Check_Temp->Check_Mixing No Warm_Medium->Check_Mixing Slow_Mixing Add Stock Dropwise with Gentle Mixing Check_Mixing->Slow_Mixing Yes Consider_Formulation Still Precipitates: Consider Advanced Formulation Check_Mixing->Consider_Formulation No Slow_Mixing->Consider_Formulation

References

Technical Support Center: Stability of Wighteone in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Wighteone in cell culture media, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a type of flavonoid known as an isoflavone.[1] It is a natural compound that has been isolated from various plants, including the aerial parts of Genista ephedroides.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C20H18O5[2]
Molecular Weight 338.354 g/mol [2]
Appearance Solid[3]
Color White[3]
Solubility Soluble in DMSO (80 mg/mL)[3]

Q2: My this compound solution is precipitating after dilution in culture media. What can I do?

A2: Precipitation of hydrophobic compounds like this compound is a common issue when diluting a DMSO stock solution into an aqueous culture medium. To address this, consider the following:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Pre-warm the Medium: Adding the this compound-DMSO stock solution to pre-warmed media (37°C) can enhance solubility.

  • Serial Dilution: Instead of a single large dilution, perform intermediate dilution steps to gradually decrease the DMSO concentration.[5]

  • Use Fresh DMSO: DMSO is hygroscopic and can absorb water, which reduces its ability to dissolve hydrophobic compounds. Use fresh, anhydrous DMSO for preparing your stock solution.[5]

Q3: I am observing inconsistent or lower-than-expected bioactivity of this compound in my cell-based assays. What could be the cause?

A3: Inconsistent or reduced bioactivity of this compound can often be attributed to its degradation in the cell culture medium. The stability of flavonoids like this compound can be influenced by several factors, including:

  • pH of the medium: The pH of the culture medium should be maintained between 7.2 and 7.4 for optimal stability of many compounds.[6]

  • Exposure to light: Flavonoids can be sensitive to light. Protect your solutions from light by using amber-colored tubes or wrapping plates in foil.[6]

  • Temperature: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6][7]

  • Oxidation: Flavonoids can be susceptible to oxidation. Working under reduced oxygen conditions or including an antioxidant like ascorbic acid (while considering its potential experimental interference) may help.[6]

  • Enzymatic degradation: Components in serum, such as esterases, can degrade compounds.[8] If you suspect this is an issue, consider reducing the serum concentration or using a serum-free medium if your cell line permits.

To confirm if degradation is occurring, a stability study of this compound in your specific cell culture medium and conditions is recommended.

Troubleshooting Guides

Guide 1: Investigating this compound Instability in Cell Culture

This guide provides a systematic approach to identifying and mitigating this compound instability in your experiments.

Problem: Inconsistent or diminishing biological effect of this compound over the course of an experiment.

Possible Cause: Degradation of this compound in the culture medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is properly stored at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[7]

  • Perform a Stability Study: Conduct a time-course experiment to measure the concentration of this compound in your specific culture medium under your experimental conditions (37°C, 5% CO2). A detailed protocol is provided below.

  • Shorten Incubation Time: If this compound is found to be unstable, consider reducing the experimental incubation time if feasible.

  • Replenish this compound: For longer experiments, you may need to replace the medium with fresh this compound-containing medium at regular intervals to maintain a consistent concentration.

  • Analyze for Degradation Products: If possible, use techniques like LC-MS to identify potential degradation products that might have their own biological effects.

Experimental Protocols

Protocol 1: Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC-UV.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Medium: Add the this compound stock solution to pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.5%).

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will serve as your T=0 reference.

  • Incubate: Incubate the remaining medium under your standard cell culture conditions (37°C, 5% CO2). Protect the samples from light.

  • Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot of the medium.

  • Sample Processing:

    • To precipitate proteins, add three volumes of cold acetonitrile to the medium sample.

    • Vortex briefly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC-UV method for this compound quantification.

    • Create a standard curve of this compound in the same cell culture medium to accurately determine the concentration at each time point.

  • Data Analysis:

    • Plot the concentration of this compound as a percentage of the T=0 concentration versus time.

    • From this plot, you can estimate the half-life (t½) of this compound under your specific experimental conditions.

Signaling Pathways and Experimental Workflows

This compound's Effect on EGFR Signaling Pathway

This compound has been shown to exhibit antitumor effects, particularly in non-small cell lung cancer (NSCLC) with EGFR L858R/T790M mutations, by inhibiting the EGFR signaling pathway.[2][3][6] This inhibition subsequently affects downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT.[3]

Wighteone_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the mutated EGFR, blocking downstream signaling.

Experimental Workflow for Assessing this compound Stability

The following diagram illustrates the key steps for determining the stability of this compound in your cell culture experiments.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare 10 mM this compound stock in DMSO Spike_Medium Spike this compound into pre-warmed culture medium Prep_Stock->Spike_Medium T0_Sample Collect T=0 sample Spike_Medium->T0_Sample Incubate Incubate at 37°C, 5% CO2 (protect from light) Spike_Medium->Incubate Protein_Precip Protein precipitation with acetonitrile T0_Sample->Protein_Precip Time_Samples Collect samples at various time points Incubate->Time_Samples Time_Samples->Protein_Precip Centrifuge Centrifuge to pellet proteins Protein_Precip->Centrifuge HPLC Analyze supernatant by HPLC-UV Centrifuge->HPLC Plot_Data Plot % this compound remaining vs. time HPLC->Plot_Data Half_Life Calculate half-life (t½) Plot_Data->Half_Life

Caption: Workflow for determining this compound's stability in culture media.

References

Technical Support Center: Optimizing Wighteone Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance and practical advice for researchers utilizing Wighteone in preclinical animal studies. The following information, presented in a question-and-answer format, addresses common challenges in dosage optimization, formulation, and experimental design to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known mechanisms of action?

A1: this compound is a prenylated isoflavone, a type of flavonoid found in plants such as Ficus mucuso and Maclura pomifera.[1] Like other flavonoids, this compound has been investigated for its potential therapeutic properties, particularly in cancer research. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). Its mechanisms of action involve the modulation of key cellular signaling pathways. Specifically, this compound has been shown to suppress the Epidermal Growth Factor Receptor (EGFR) signaling pathway and its downstream effectors, Akt and Erk. Additionally, it has been observed to downregulate Heat Shock Protein 90 (HSP90), which can, in turn, affect the stability and function of proteins involved in the AKT and MAPK pathways. Flavonoids, as a class, are also known to influence other critical cancer-related pathways such as the Wnt/β-catenin pathway.

Q2: What is a recommended starting dosage for this compound in mouse models?

For initial efficacy studies, a conservative starting dose in the range of 10-50 mg/kg body weight is recommended. For acute toxicity assessments, a single high dose, potentially up to 2000 mg/kg , can be considered based on general guidelines for nutraceuticals.[2] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific animal model and disease context.

Q3: How should I prepare a this compound formulation for in vivo administration?

A3: this compound, like many flavonoids, is expected to have poor water solubility. Therefore, a suitable vehicle is necessary to ensure its bioavailability for in vivo studies. The choice of formulation will depend on the route of administration.

  • For Oral Gavage:

    • Suspension: Micronized this compound can be suspended in an aqueous vehicle containing a suspending agent such as 0.5% w/v carboxymethylcellulose (CMC) or methylcellulose.

    • Co-solvent System: A solution can be prepared using a mixture of solvents. A common combination is 10% DMSO, 40% PEG 400, and 50% saline. The this compound should first be dissolved in DMSO, followed by the addition of PEG 400 and then saline. Prepare this formulation fresh before each use and check for any precipitation.

  • For Intraperitoneal (IP) or Intravenous (IV) Injection:

    • Co-solvent System: A similar co-solvent system as for oral gavage can be used, but it is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10%) to minimize toxicity. The solution must be sterile-filtered before injection.

    • Nanosuspension or Microemulsion: For poorly soluble compounds, formulating them as nanosuspensions or microemulsions can improve their suitability for parenteral administration.[3]

Q4: What are the common routes of administration for compounds like this compound in mice?

A4: The most common routes of administration for preclinical in vivo studies are:

  • Oral (PO): Often administered via oral gavage, which allows for precise dosing.[4][5] This route is relevant for drugs intended for oral administration in humans.

  • Intraperitoneal (IP): Involves injecting the substance directly into the abdominal cavity.[6][7] This route allows for rapid absorption into the bloodstream.

  • Intravenous (IV): The substance is injected directly into a vein, typically the tail vein in mice.[8][9] This method ensures 100% bioavailability.

The choice of administration route should be based on the experimental objectives and the pharmacokinetic properties of the compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Poor Solubility / Precipitation This compound is a hydrophobic compound.1. Optimize the vehicle: Experiment with different co-solvent ratios or try alternative solubilizing agents like cyclodextrins.2. Particle size reduction: If preparing a suspension, ensure the compound is micronized to increase its surface area for better dissolution.3. pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility.4. Prepare fresh: Formulations, especially those with co-solvents, should be prepared fresh daily to minimize precipitation over time.
Toxicity / Adverse Events in Animals The dose may be too high, or the vehicle may be causing toxicity.1. Perform a dose-escalation study: Start with a low dose and gradually increase it in different cohorts of animals to determine the Maximum Tolerated Dose (MTD).2. Vehicle control group: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.3. Monitor animals closely: Observe animals for signs of toxicity such as weight loss, lethargy, ruffled fur, or changes in behavior.[10][11]
Lack of Efficacy The dose may be too low, the compound may have poor bioavailability, or the dosing frequency may be inadequate.1. Increase the dose: If no toxicity is observed, consider increasing the dose.2. Improve bioavailability: Re-evaluate the formulation to enhance solubility and absorption.3. Adjust dosing frequency: The half-life of the compound may be short, requiring more frequent administration to maintain therapeutic levels.4. Confirm target engagement: If possible, measure downstream markers of the signaling pathways this compound is expected to modulate in the target tissue to confirm the compound is reaching its site of action.

Quantitative Data Summary

The following tables provide a summary of in vitro concentrations of this compound used in published studies and in vivo dosages of similar flavonoid compounds, which can serve as a reference for designing your experiments.

Table 1: In Vitro Concentrations of this compound

Cell LineConcentration RangeEffect
NCI-H1975 (NSCLC)2.5 - 10 µMSuppression of EGFR signaling pathway
MCF-7 (Breast Cancer)1 - 10 µg/mLInhibition of cell proliferation and induction of apoptosis

Table 2: In Vivo Dosages of Structurally Similar Flavonoids in Mice

CompoundAdministration RouteDosage RangeSpecies
Flavone Acetic AcidIntravenous (IV)100 - 300 mg/kgMouse
CremastranoneOral (PO)10 mg/kgMouse
CremastranoneIntravenous (IV)5 mg/kgMouse
WogoninIntravenous (IV)LD50 = 286.15 mg/kgMouse
3,4'-DihydroxyflavoneIntraperitoneal (IP)5 - 20 mg/kgMouse
Nutraceutical (general)Oral (PO)50 - 200 mg/kg (efficacy)Mouse
Nutraceutical (general)Oral (PO)2000 mg/kg (acute toxicity)Mouse

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
  • Materials: this compound (micronized), 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, sterile mortar and pestle, weighing scale, sterile tubes.

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number of animals.

    • Weigh the calculated amount of micronized this compound powder.

    • Prepare the 0.5% CMC solution by dissolving CMC powder in sterile water.

    • In a sterile mortar, add a small amount of the CMC solution to the this compound powder to create a paste.

    • Gradually add the remaining CMC solution while triturating to ensure a uniform suspension.

    • Transfer the suspension to a sterile tube and vortex thoroughly before each administration.

Protocol 2: General Procedure for a Dose-Response Study in Mice
  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice into groups (e.g., vehicle control, and 3-4 dose levels of this compound). A typical group size is 5-10 mice.

  • Dosing:

    • Prepare the this compound formulation and vehicle control as described above.

    • Administer the assigned dose to each mouse according to the chosen route (e.g., oral gavage).

    • The dosing schedule will depend on the study design (e.g., single dose for acute studies, daily dosing for chronic studies).

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Observe the animals for any clinical signs of toxicity.

  • Endpoint Analysis: At the end of the study, collect tissues or blood samples for pharmacokinetic analysis, biomarker assessment, or histopathology, depending on the experimental goals.

Visualizations

Wighteone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras This compound This compound This compound->EGFR HSP90 HSP90 This compound->HSP90 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation HSP90->Akt Stabilizes

Caption: Putative signaling pathway modulated by this compound.

Experimental_Workflow start Start: Dose-Ranging Study Design formulation This compound Formulation Preparation (e.g., Suspension in 0.5% CMC) start->formulation grouping Animal Grouping (Vehicle + Multiple Dose Levels) formulation->grouping administration Administration (e.g., Oral Gavage) grouping->administration monitoring Daily Monitoring (Body Weight, Clinical Signs) administration->monitoring data_collection Endpoint Data Collection (Tissues, Blood) monitoring->data_collection analysis Data Analysis (Efficacy & Toxicity Assessment) data_collection->analysis optimization Dosage Optimization for Further Studies analysis->optimization

References

Technical Support Center: Wighteone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Wighteone.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.

Problem/QuestionPotential Cause(s)Suggested Solution(s)
Inconsistent anti-proliferative effects of this compound on cancer cells. 1. Cell line variability and passage number. 2. Purity and stability of this compound. 3. Inaccurate concentration calculations. 4. Suboptimal cell culture conditions.1. Use a consistent and low passage number for cell lines. Document the passage number in your experimental records. 2. Ensure the purity of the this compound compound. Store it as recommended by the supplier to prevent degradation. 3. Double-check all calculations for preparing this compound stock and working solutions. 4. Maintain optimal cell culture conditions, including CO2 levels, temperature, and humidity.
Difficulty in observing the inhibitory effect of this compound on the EGFR signaling pathway via Western Blot. 1. Ineffective EGF stimulation. 2. Incorrect antibody selection or concentration. 3. Insufficient protein loading. 4. Suboptimal western blot protocol.1. Confirm the bioactivity of the EGF used for stimulation and optimize the stimulation time.[1] 2. Use antibodies specific to the phosphorylated forms of EGFR, Erk, and AKT. Titrate antibody concentrations to determine the optimal dilution. 3. Ensure equal and sufficient amounts of protein are loaded in each well of the gel. 4. Optimize the Western blot protocol, including transfer efficiency and incubation times.
High background noise in Western Blot analysis of EGFR pathway proteins. 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing steps.1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Reduce the concentration of the primary and/or secondary antibodies. 3. Increase the number and duration of washing steps after antibody incubations.
This compound precipitation in cell culture medium. 1. Poor solubility of this compound in aqueous solutions. 2. High concentration of this compound.1. Dissolve this compound in a small amount of an appropriate solvent (e.g., DMSO) before adding it to the cell culture medium. Ensure the final solvent concentration is not toxic to the cells. 2. Prepare a more dilute stock solution or reduce the final concentration of this compound in the experiment.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a natural flavonoid compound that has been isolated from plants such as Erythrina variegata and Pueraria lobata.[1] It is classified as a member of the 7-hydroxyisoflavones.[2]

What is the primary mechanism of action of this compound in cancer cells?

This compound has been shown to exhibit antitumor effects by inhibiting the EGFR (Epidermal Growth Factor Receptor) signaling pathway.[1] It suppresses the phosphorylation of EGFR and its downstream signaling proteins, Erk and AKT, in a concentration-dependent manner.[1] This inhibition of the EGFR pathway leads to the suppression of cell proliferation, redistribution of the cell cycle, and induction of apoptosis in cancer cells.[1]

Which signaling pathways are affected by this compound?

The primary signaling pathway reported to be affected by this compound is the EGFR signaling pathway.[1] As a flavonoid, it may also have broader effects on other cellular signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways, which are common targets for flavonoids.[3][4]

Experimental Protocols

Western Blot Analysis of EGFR Signaling Pathway Inhibition by this compound

This protocol outlines the key steps for assessing the effect of this compound on the phosphorylation of EGFR, Erk, and AKT in non-small cell lung cancer (NSCLC) cells.

1. Cell Culture and Treatment:

  • Culture NCI-H1975 cells in appropriate media until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for 16 hours.[1]

  • Stimulate the cells with EGF (e.g., 20 ng/ml) for 5 minutes before harvesting.[1]

2. Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Erk, Erk, p-AKT, AKT, and a loading control (e.g., β-tubulin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

Wighteone_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: this compound inhibits the EGFR signaling pathway.

Experimental_Workflow_this compound start Start: Culture NSCLC Cells treatment Treat with this compound (various concentrations) start->treatment stimulation Stimulate with EGF treatment->stimulation lysis Cell Lysis and Protein Extraction stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-EGFR, p-Erk, p-AKT) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis and Quantification detection->analysis end End: Assess Pathway Inhibition analysis->end

Caption: Western Blot workflow for this compound experiments.

References

Technical Support Center: In Vitro Wighteone Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Wighteone precipitation during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a common issue?

This compound is a type of flavonoid known as an isoflavone (B191592), which has been isolated from plants such as Ficus mucuso and Maclura pomifera.[1] Like many flavonoids, this compound has poor water solubility, which is the primary reason for its precipitation in aqueous solutions like cell culture media. When a concentrated stock solution of this compound, typically dissolved in an organic solvent, is introduced into the aqueous environment of the media, the compound can fall out of solution, leading to the formation of a precipitate.

Q2: At what stages of my experiment might I observe this compound precipitation?

Precipitation of this compound can occur at several points during an in vitro experiment:

  • During working solution preparation: When the concentrated stock solution is diluted into the aqueous cell culture medium.

  • During incubation: Changes in temperature, pH, or interactions with media components over time can lead to precipitation.

  • After freeze-thaw cycles: Repeated freezing and thawing of stock solutions can promote the precipitation of the compound.

Q3: How does the composition of cell culture medium affect this compound solubility?

The components of your cell culture medium can significantly influence the solubility of this compound:

  • pH: The pH of the medium can alter the ionization state of this compound's hydroxyl groups, thereby affecting its solubility. Most cell culture media are buffered to a physiological pH of around 7.2-7.4.

  • Serum Content: Proteins in serum, such as albumin, can bind to flavonoids. This interaction can either enhance solubility or lead to the formation of insoluble complexes.

  • Salts and Ions: High concentrations of salts in the medium can decrease the solubility of organic compounds, a phenomenon known as "salting out." Metal ions present in the medium may also chelate with this compound, potentially causing precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your in vitro assays.

Issue: Precipitate observed after adding this compound to cell culture medium.

Step 1: Review Your Stock Solution Preparation and Storage

Proper preparation and storage of your this compound stock solution are critical to maintaining its solubility.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.

  • Concentration: Prepare a high-concentration stock solution to minimize the volume of organic solvent added to your cell culture medium.

  • Dissolution: Ensure this compound is completely dissolved in the solvent. Use of a vortex mixer or sonication may be necessary.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[2]

Step 2: Optimize Your Working Solution Preparation

The method of diluting the stock solution into your culture medium is a common source of precipitation.

  • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This helps prevent precipitation due to temperature shock.

  • Gradual Addition: Add the stock solution dropwise to the pre-warmed medium while gently swirling. This gradual dilution helps to keep the compound in solution.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%. High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate out of the aqueous solution.

Step 3: Consider the Physicochemical Properties of this compound

Understanding the properties of this compound can help in designing experiments that maintain its solubility.

  • pH: The stability of isoflavones can be pH-dependent. For instance, the related isoflavone genistein (B1671435) shows rapid degradation at a pH of 9. While the optimal pH for this compound stability is not extensively documented, maintaining the physiological pH of the cell culture medium (around 7.4) is a good starting point.

  • Temperature: Elevated temperatures can affect the stability of isoflavones. It is advisable to store stock solutions at low temperatures and to avoid prolonged exposure of this compound-containing media to high temperatures.

Step 4: Empirically Determine the Maximum Soluble Concentration

If precipitation persists, it may be necessary to determine the maximum soluble concentration of this compound under your specific experimental conditions.

  • Solubility Test: Prepare a serial dilution of your this compound stock solution in your cell culture medium.

  • Incubation and Observation: Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period.

  • Visual Inspection: Visually inspect for any signs of precipitation. Microscopic examination can also be used to detect smaller precipitates. The highest concentration that remains clear is your working maximum soluble concentration.

Data Presentation

Table 1: Solubility of this compound in DMSO

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100295.55Ultrasonic treatment may be required. Use of newly opened, non-hygroscopic DMSO is recommended.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 338.36 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.38 mg of this compound.

  • Transfer the powder to a sterile amber microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For 3.38 mg of this compound, add 1 mL of DMSO.

  • Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium

  • Sterile conical tube

  • Water bath or incubator at 37°C

Procedure:

  • Pre-warm the complete cell culture medium to 37°C.

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the 10 mM stock solution required. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.

  • In a sterile conical tube, add the pre-warmed cell culture medium.

  • While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Ensure the final concentration of DMSO is below 0.5%. In the example above, the final DMSO concentration would be 0.1% (10 µL in 10 mL).

  • Gently mix the working solution by inverting the tube a few times. Avoid vigorous vortexing.

  • Visually inspect the working solution for any signs of precipitation before adding it to your cells.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock Review Stock Solution: - Solvent (DMSO?) - Concentration? - Fully Dissolved? - Proper Storage? start->check_stock check_working Review Working Solution Prep: - Medium Pre-warmed? - Gradual Addition? - Final DMSO <0.5%? check_stock->check_working Stock OK solution_found Problem Solved check_stock->solution_found Issue Found & Corrected check_conditions Consider Experimental Conditions: - pH of Medium? - Incubation Temperature? check_working->check_conditions Prep OK check_working->solution_found Issue Found & Corrected empirical_test Determine Max Soluble Concentration (Empirical Test) check_conditions->empirical_test Conditions OK check_conditions->solution_found Issue Found & Corrected empirical_test->solution_found

Caption: A workflow diagram for troubleshooting this compound precipitation.

Signaling_Pathways Key Factors Influencing this compound Solubility cluster_factors Influencing Factors This compound This compound (Poorly Water Soluble) Solvent Organic Solvent (e.g., DMSO) This compound->Solvent Dissolves in Medium Aqueous Cell Culture Medium Solvent->Medium Added to Precipitation Precipitation Medium->Precipitation Can lead to pH pH pH->Medium Temperature Temperature Temperature->Medium Serum_Proteins Serum Proteins Serum_Proteins->Medium Salts Salts & Ions Salts->Medium

Caption: Factors influencing this compound solubility in vitro.

References

Wighteone degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the handling, storage, and troubleshooting of experiments involving Wighteone. The following guides and FAQs are designed to address common issues and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under the following conditions:

  • Short-term (days to weeks): 0 - 4°C in a dry, dark environment.[1]

  • Long-term (months to years): -20°C in a dry, dark environment.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO. For experimental use, especially in vivo studies, it is advised to prepare fresh working solutions daily.[2] If short-term storage of a DMSO stock solution is necessary, it should be stored at -20°C for up to one month.[2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of isoflavones, including this compound, in aqueous solutions can be influenced by pH. While specific data for this compound is limited, studies on other isoflavones indicate that they are generally more stable in neutral to slightly acidic conditions and can degrade under alkaline conditions. For in vivo experiments, this compound can be formulated in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which has been shown to yield a clear solution.[2]

Q4: Is this compound sensitive to light?

A4: Yes, isoflavones are known to be susceptible to photodegradation. Therefore, it is crucial to protect this compound, both in solid form and in solution, from light exposure by using amber-colored vials or by wrapping containers in aluminum foil.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the chemical structure of this compound, a prenylated isoflavone (B191592), the primary degradation pathways are expected to be:

  • Oxidation: The phenolic hydroxyl groups and the prenyl side chain are susceptible to oxidation.

  • Hydrolysis: Although less common for the core isoflavone structure, any potential ester linkages could be subject to hydrolysis.

  • Photodegradation: Exposure to UV and visible light can induce degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in stock or working solutions.Prepare fresh solutions for each experiment. Ensure proper storage of solid compound and stock solutions (see FAQs). Minimize exposure to light and elevated temperatures.
Precipitation of this compound in aqueous working solutions Low aqueous solubility of this compound.Use a co-solvent system as recommended for in vivo studies (e.g., DMSO/PEG300/Tween-80/Saline).[2] Gentle warming and sonication may aid dissolution.[2] Prepare working solutions immediately before use.
Appearance of unknown peaks in HPLC/LC-MS analysis Presence of degradation products or impurities.Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating analytical method for analysis. Ensure the purity of the initial this compound sample.
Variability between experimental replicates Inconsistent concentration of this compound due to degradation or precipitation.Follow standardized procedures for solution preparation and handling. Visually inspect solutions for any precipitation before use. Use freshly prepared solutions for all replicates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.

  • For immediate use, proceed with dilution. For short-term storage, aliquot into single-use, light-protected vials and store at -20°C for no longer than one month.[2]

Protocol 2: Forced Degradation Study (Theoretical Framework)

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

  • This compound

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV/Vis or MS detector

Procedure:

  • Sample Preparation: Prepare solutions of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the this compound solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Incubate the this compound solution and solid this compound at 60°C.

    • Photolytic Stress: Expose the this compound solution to UV/Vis light.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to separate and identify the parent compound and any degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Duration Temperature Conditions
SolidShort-term (days to weeks)0 - 4°CDry, dark
SolidLong-term (months to years)-20°CDry, dark
DMSO Stock SolutionUp to 1 month-20°CAliquoted, light-protected
Table 2: Quantitative Degradation Data Template

No specific quantitative degradation data for this compound is currently available in the public domain. Researchers are encouraged to use the following template to record their own experimental findings.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Products (if identified)
0.1 M HCl, 60°C0100-
2
4
8
24
0.1 M NaOH, RT0100-
2
4
8
24
3% H₂O₂, RT0100-
2
4
8
24
60°C (in solution)0100-
2
4
8
24
UV/Vis Light0100-
2
4
8
24

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution (e.g., 1 mg/mL in MeOH/ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) ox Oxidation (3% H2O2, RT) therm Thermal Stress (60°C) photo Photolytic Stress (UV/Vis Light) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV / LC-MS Analysis neutralize->hplc data Data Interpretation - Identify Degradants - Determine Degradation Pathway hplc->data

Caption: Forced Degradation Experimental Workflow.

degradation_pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (if applicable) This compound This compound Oxidized_Products Oxidized Products (e.g., quinones, epoxides) This compound->Oxidized_Products [O] Photo_Products Photodegradation Products This compound->Photo_Products hv Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products H2O

Caption: Potential Degradation Pathways of this compound.

References

Troubleshooting Inconsistent Experimental Results with Wighteone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Wighteone. The information is designed to address specific issues that may lead to inconsistent results and to provide detailed experimental protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to have precipitated after storage. What should I do?

A1: Precipitation of this compound, a hydrophobic isoflavone, from stock solutions (typically in DMSO) can occur, especially after freeze-thaw cycles. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate until the solution is clear. To prevent this, it is recommended to prepare single-use aliquots of your stock solution to avoid repeated changes in temperature. Always visually inspect the solution for any precipitate before use, as undissolved compound will lead to inaccurate concentrations in your experiments.

Q2: I am observing significant variability in cell viability assays (e.g., MTT) between experiments. What are the potential causes?

A2: Inconsistent results in cell viability assays can stem from several factors:

  • Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for every experiment. Over-confluent or unhealthy cells will respond differently to treatment.

  • Compound Solubility: After diluting the this compound stock solution into your culture medium, ensure it remains fully dissolved. Precipitation in the final treatment medium will result in a lower effective concentration. A stepwise dilution or the use of a solubilizing agent might be necessary.

  • Incubation Time: The duration of this compound treatment can significantly impact cell viability. Use a consistent incubation time as established in your experimental protocol.

  • Reagent Quality: Use high-quality, fresh reagents for your assays. For example, the MTT reagent is light-sensitive and should be handled accordingly.

Q3: The inhibitory effect of this compound on my target protein (e.g., p-EGFR) is weaker than expected in a Western blot. What could be the issue?

A3: Several factors can contribute to a weaker than expected effect in a Western blot analysis:

  • Sub-optimal Compound Concentration: The effective concentration of this compound can be cell-line specific. Ensure you are using a concentration range that is appropriate for your experimental model. You may need to perform a dose-response experiment to determine the optimal concentration.

  • Timing of Stimulation and Treatment: If you are investigating the effect of this compound on a signaling pathway activated by a ligand (e.g., EGF), the timing of both the ligand stimulation and the this compound treatment is critical. Ensure these timings are consistent with established protocols.

  • Protein Extraction and Handling: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice throughout the extraction process.

  • Antibody Quality: The specificity and sensitivity of your primary and secondary antibodies are crucial. Ensure they are validated for the intended application and used at the recommended dilution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values across different cell lines. Cell lines have different genetic backgrounds and expression levels of the target protein (EGFR) and downstream signaling components. This is an expected biological variable.Report the IC50 value for each cell line separately. This is not an experimental error but rather a reflection of the compound's differential activity.[1]
Low percentage of apoptotic cells observed after treatment. The concentration of this compound may be too low, or the incubation time may be too short to induce a significant apoptotic response.Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. For NCI-H1975 cells, apoptosis is observed at concentrations of 2.5, 5, and 10 µM after 24 hours.[1]
High background in Western blot analysis. This can be due to non-specific antibody binding, insufficient washing, or issues with the blocking step.Optimize your Western blot protocol by titrating your primary and secondary antibodies, increasing the duration and number of washes, and trying different blocking buffers (e.g., 5% non-fat milk or BSA in TBST).
Cell cycle arrest is not observed at the expected phase. The effect of this compound on the cell cycle can be concentration-dependent.Test a range of this compound concentrations. In NCI-H1975 cells, this compound has been shown to induce G2/M phase arrest.[2][3] Ensure your flow cytometry staining and acquisition protocols are optimized.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from a study by Sun et al. (2021).[1][2]

Table 1: IC50 Values of this compound on Cell Viability

Cell LineEGFR Mutation StatusIC50 (µM)
Ba/F3 EGFR L858R/T790ML858R/T790M1.88
NCI-H1975L858R/T790M5.70

Table 2: Effect of this compound on Apoptosis in NCI-H1975 Cells (24h treatment)

This compound Concentration (µM)Percentage of Apoptotic Cells (Mean ± SEM)
0 (Control)~5%
2.5~15%
5~25%
10~40%

Table 3: Effect of this compound on Cell Cycle Distribution in NCI-H1975 Cells (24h treatment)

This compound Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)~55%~35%~10%
2.5~50%~30%~20%
5~45%~25%~30%
10~40%~20%~40%

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., NCI-H1975) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis of EGFR Signaling Pathway
  • Cell Culture and Treatment: Seed NCI-H1975 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-18 hours.

  • Inhibition and Stimulation: Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 16 hours). Then, stimulate the cells with EGF (e.g., 20 ng/mL) for 5 minutes.[4]

  • Protein Extraction: Immediately place the plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-Erk, total Erk, and a loading control (e.g., β-tubulin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed NCI-H1975 cells in a 6-well plate. Treat the cells with different concentrations of this compound (e.g., 2.5, 5, 10 µM) for 24 hours.[1]

  • Cell Harvesting: Collect both the adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Mandatory Visualizations

Wighteone_Signaling_Pathway cluster_akt cluster_erk EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras This compound This compound This compound->EGFR Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk Erk->pErk pErk->Proliferation pErk->Apoptosis

Caption: this compound inhibits the EGFR signaling pathway.

Experimental_Workflow start Start: Cell Culture (e.g., NCI-H1975) treatment This compound Treatment (Dose & Time Dependent) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression/Phosphorylation) treatment->western data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis western->data_analysis ic50 IC50 Calculation data_analysis->ic50 apoptosis_quant Quantification of Apoptotic Cells data_analysis->apoptosis_quant protein_quant Protein Level Quantification data_analysis->protein_quant conclusion Conclusion ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: General experimental workflow for studying this compound.

References

Technical Support Center: Enhancing the Bioavailability of Wighteone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Wighteone. Given the limited direct research on this compound, this guide incorporates data and protocols from structurally similar isoflavones, such as genistein (B1671435) and daidzein, as valuable proxies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: Like many other flavonoids, this compound is expected to have low oral bioavailability. The primary challenges are:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in water, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.[1][2][3]

  • Low Permeability: The ability of this compound to pass through the intestinal membrane may be limited.[4][5]

  • Extensive First-Pass Metabolism: After absorption, this compound is likely to be extensively metabolized in the intestines and liver, reducing the amount of unchanged drug that reaches systemic circulation.[6][7]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have proven effective for structurally similar isoflavones and are applicable to this compound:

  • Nanoformulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, protect it from degradation, and enhance its absorption.[8][9][10][11]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can increase its dissolution rate and solubility.[12][13][14][15]

  • Co-administration with Bioenhancers: Compounds like piperine (B192125) can inhibit drug-metabolizing enzymes and enhance the absorption of flavonoids.[16][17][18][19]

  • Prodrugs and Structural Modification: Chemical modification of the this compound structure can improve its physicochemical properties for better absorption.[20]

Q3: How can I select the best formulation strategy for my this compound experiments?

A3: The choice of formulation depends on several factors, including the specific research goals, available equipment, and desired release profile. A systematic approach involves:

  • Physicochemical Characterization: Determine the solubility, permeability (e.g., using Caco-2 cell assays), and stability of this compound.

  • Pre-formulation Studies: Screen various excipients and carriers for compatibility and solubilization potential.

  • Formulation Development and Optimization: Prepare different formulations (e.g., nanoparticles, solid dispersions) and optimize their properties (e.g., particle size, drug loading).

  • In Vitro Characterization: Evaluate the in vitro release profile and stability of the developed formulations.

  • In Vivo Pharmacokinetic Studies: Assess the oral bioavailability of the most promising formulations in an animal model.

Troubleshooting Guides

Nanoparticle Formulation
Issue Possible Cause(s) Troubleshooting Steps
Low Drug Entrapment Efficiency - Poor affinity of this compound for the polymer matrix.- Drug leakage during the formulation process.- Inappropriate solvent/antisolvent system.- Screen different polymers (e.g., PLGA, zein) to find one with better compatibility.- Optimize the drug-to-polymer ratio.- Modify the formulation process, for example, by using a different solvent evaporation technique or adjusting the stirring speed.
Large Particle Size or High Polydispersity Index (PDI) - Suboptimal homogenization or sonication parameters.- Inadequate concentration of stabilizer.- Aggregation of nanoparticles.- Optimize the energy input during homogenization or sonication (e.g., time, power).- Increase the concentration of the stabilizing agent.- Adjust the pH or ionic strength of the formulation medium.
Instability of the Nanoparticle Suspension (e.g., aggregation, precipitation) - Insufficient surface charge (low zeta potential).- Inappropriate storage conditions.- Use a stabilizer that imparts a higher surface charge.- Optimize the formulation pH.- Store the nanoparticle suspension at an appropriate temperature and protect from light. Lyophilization with a cryoprotectant can also be considered for long-term storage.
Solid Dispersion Formulation
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Conversion to Amorphous State - Insufficient amount of carrier.- Inappropriate solvent or evaporation rate in the solvent evaporation method.- Insufficient mixing in the fusion method.- Increase the drug-to-carrier ratio.- Use a more volatile solvent or a faster evaporation rate.- Ensure thorough mixing of the drug and carrier in the molten state.
Phase Separation or Recrystallization upon Storage - The drug is not molecularly dispersed in the carrier.- The chosen carrier is not a suitable stabilizer.- High humidity or temperature during storage.- Select a carrier with strong interactions (e.g., hydrogen bonding) with this compound.- Incorporate a secondary stabilizing polymer.- Store the solid dispersion in a tightly sealed container with a desiccant at a controlled temperature.
Poor Dissolution Enhancement - The chosen carrier has low water solubility.- The particle size of the solid dispersion is too large.- Select a highly water-soluble carrier (e.g., PVP K30, PEG 6000).- Mill or sieve the solid dispersion to reduce the particle size.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from studies on isoflavones structurally similar to this compound, demonstrating the potential for bioavailability enhancement.

Table 1: Pharmacokinetic Parameters of Different Daidzein Formulations in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
Daidzein Suspension0.18 ± 0.040.5 ± 0.10.53 ± 0.12100
Daidzein-PLGA Nanoparticles0.87 ± 0.152.0 ± 0.52.95 ± 0.48557
Daidzein-Cyclodextrin-PLGA Nanoparticles1.21 ± 0.212.5 ± 0.64.69 ± 0.73885

Data adapted from a study on daidzein-loaded PLGA nanoparticles.[8][10]

Table 2: Pharmacokinetic Parameters of Biochanin A in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-inf) (ng·h/mL)Bioavailability (%)
Intravenous5--1140 ± 180-
Oral50110 ± 300.5520 ± 110< 4

Data adapted from a pharmacokinetic study of biochanin A in rats.[6][7]

Table 3: Effect of Piperine on the Bioavailability of Epigallocatechin-3-gallate (EGCG) in Mice

TreatmentCmax (µM)AUC (µM·h)Fold Increase in Bioavailability
EGCG alone0.18 ± 0.030.45 ± 0.081.0
EGCG + Piperine0.23 ± 0.040.59 ± 0.101.3

Data adapted from a study on the co-administration of EGCG and piperine.[19]

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles (Proxy Method)

This protocol is adapted from a method used for daidzein-loaded PLGA nanoparticles.[8][10]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Dissolve PVA in deionized water to create a stabilizer solution.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring.

  • Solvent Evaporation: Continue stirring the mixture at room temperature to allow for the evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.

  • Washing: Wash the collected nanoparticles with deionized water to remove any residual PVA and unencapsulated this compound.

  • Lyophilization (Optional): For long-term storage, resuspend the nanoparticles in a cryoprotectant solution and lyophilize.

Preparation of this compound Solid Dispersion by Solvent Evaporation (Proxy Method)

This protocol is adapted from a method used for other poorly soluble drugs.[13][14][21]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000)

  • Methanol (B129727) or another suitable organic solvent

Procedure:

  • Dissolution: Dissolve both this compound and the carrier (e.g., PVP K30) in a common solvent like methanol in a predetermined ratio.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by stirring at room temperature in a fume hood.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieving: Pass the pulverized powder through a sieve to obtain a uniform particle size.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation This compound This compound formulation Formulation Process (e.g., Nanoprecipitation, Solvent Evaporation) This compound->formulation carrier Carrier (e.g., PLGA, PVP) carrier->formulation particle_size Particle Size & PDI formulation->particle_size Characterize entrapment_efficiency Entrapment Efficiency formulation->entrapment_efficiency Characterize in_vitro_release In Vitro Release formulation->in_vitro_release Characterize caco2 Caco-2 Permeability in_vitro_release->caco2 Evaluate pharmacokinetics In Vivo Pharmacokinetics caco2->pharmacokinetics Evaluate

Caption: A generalized experimental workflow for developing and evaluating this compound formulations.

wnt_beta_catenin_pathway wnt Wnt frizzled Frizzled Receptor wnt->frizzled lrp LRP5/6 wnt->lrp dsh Dishevelled frizzled->dsh destruction_complex Destruction Complex (Axin, APC, GSK-3β) dsh->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation tcf_lef TCF/LEF beta_catenin->tcf_lef Translocates to Nucleus target_genes Target Gene Expression tcf_lef->target_genes Activates This compound This compound (Potential Inhibitor) This compound->destruction_complex Potential Target

Caption: The Wnt/β-catenin signaling pathway, a potential target for flavonoids like this compound.

References

Wighteone In Vitro Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Wighteone in in vitro experiments. All guidance is presented in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring isoflavone, a type of flavonoid compound.[1][2][3] Its primary mechanism of action in cancer cell lines involves the inhibition of key signaling pathways, leading to reduced cell proliferation and the induction of apoptosis (programmed cell death).[4][5] Specifically, this compound has been shown to suppress the Epidermal Growth Factor Receptor (EGFR) signaling pathway by inhibiting the phosphorylation of EGFR and its downstream effectors, Akt and Erk.[4][6] It has also been reported to downregulate the expression of Heat Shock Protein 90 (HSP90), which is crucial for the stability of many proteins required for tumor cell growth.[7]

Q2: Is this compound a vehicle control?

No, this is a common misconception. This compound is an active pharmacological compound investigated for its anti-tumor effects.[5] In in vitro experiments, a vehicle control is the solvent used to dissolve this compound to add it to the cell culture medium. The vehicle control itself should be inert and have no biological effect on the cells at the concentration used. Dimethyl sulfoxide (B87167) (DMSO) is the most common vehicle for this compound.[8][9]

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[8][9] It is soluble in DMSO at concentrations up to 100 mg/mL.[8] For final dilutions in cell culture media, other solvents like ethanol (B145695) may also be used, but solubility should be confirmed.[10]

Q4: What is the recommended storage procedure for this compound stock solutions?

For long-term stability, powdered this compound should be stored at -20°C for up to three years.[8] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or -20°C for up to one month.[8]

Q5: At what concentrations does this compound typically show biological activity without significant cytotoxicity to normal cells?

The effective concentration of this compound varies depending on the cell line and the specific assay.[11] In general, concentrations in the low to mid-micromolar (µM) range are used in in vitro studies.[12] For example, studies on non-small cell lung cancer (NSCLC) and breast cancer cell lines have used concentrations ranging from approximately 2.5 µM to 10 µM to observe effects on signaling pathways and apoptosis.[4][7] It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Q: I've added my this compound working solution to the cell culture media, and it has become cloudy or a precipitate has formed. What should I do?

This issue typically arises from the low aqueous solubility of this compound. Here are several steps to troubleshoot this problem:

  • Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%.[13] A high concentration of the vehicle can cause the compound to crash out of solution when added to the aqueous media.

  • Preparation of Working Solution: Always prepare fresh working dilutions of this compound from your concentrated stock solution immediately before use. Add the stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently swirling or vortexing to ensure rapid and even dispersion.[13]

  • Media Components: Certain components in serum or media, such as high concentrations of salts or proteins, can interact with hydrophobic compounds and reduce their solubility.[14] If you suspect this is an issue, you can test the solubility of this compound in a simpler buffered solution like PBS at the same final solvent concentration.

  • Use of Pluronic F-68: For particularly challenging solubility issues, consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your culture medium, which can help maintain the solubility of hydrophobic compounds.

Issue 2: High Variability or Inconsistent Results

Q: My experimental results with this compound are inconsistent between replicate wells or across different experiments. What are the potential causes?

Inconsistent results can stem from several factors related to compound handling and experimental setup.

  • Compound Stability: Flavonoids can be unstable in aqueous cell culture media at 37°C over long incubation periods.[15] Degradation can lead to a lower effective concentration of the active compound.

    • Troubleshooting Step: Minimize the time the compound is in the media before analysis. For long-term experiments ( > 24 hours), consider replenishing the media with freshly prepared this compound solution at set intervals.

  • Inaccurate Pipetting: Small errors in pipetting when preparing serial dilutions from a highly concentrated stock can lead to significant inaccuracies in the final concentrations.

    • Troubleshooting Step: Ensure your pipettes are properly calibrated. When preparing dilutions, use larger volumes where possible to minimize the impact of small errors.

  • Vehicle Control Effects: At higher concentrations, the vehicle itself (e.g., DMSO) can have biological effects, including cytotoxicity or altered gene expression, which can confound results.[13]

    • Troubleshooting Step: Always include a vehicle-only control group where cells are treated with the same final concentration of the solvent as the highest concentration used for this compound. This allows you to differentiate the effects of the compound from the effects of the solvent.

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency can significantly impact cellular response to treatment.

    • Troubleshooting Step: Use cells with a consistent and low passage number. Ensure uniform cell seeding density across all wells and plates. Standardize the cell confluency at the time of treatment.

Issue 3: Unexpected Cytotoxicity

Q: I'm observing higher-than-expected cell death, even at low concentrations of this compound. What could be the cause?

Unexpected cytotoxicity can be due to the compound itself, the vehicle, or interactions with the assay.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to this compound or the vehicle.

    • Troubleshooting Step: Perform a thorough dose-response curve, starting from very low (nanomolar) concentrations, to determine the precise IC50 value for your specific cell line.

  • Vehicle Toxicity: As mentioned, the final concentration of DMSO should be kept to a minimum (ideally < 0.5%). Higher concentrations are toxic to most cell lines.

    • Troubleshooting Step: Run a dose-response curve for your vehicle (e.g., DMSO) alone to determine the maximum tolerated concentration for your specific cells.

  • Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., direct reduction of MTT reagent).

    • Troubleshooting Step: Run a "compound-only" control in cell-free media with the assay reagent to check for direct chemical reactions that could lead to a false signal.

Data Presentation

Table 1: Reported In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointReported IC50 / Effective ConcentrationReference
NCI-H1975Non-Small Cell Lung CancerWestern BlotInhibition of p-EGFR, p-Erk, p-AKT2.5 - 10 µM[4][6]
Ba/F3 (EGFR L858R/T790M)Pro-B (Engineered)Cell ProliferationInhibition of cell growth~5 µM[4]
MCF-7 (HER2-positive)Breast CancerMTT AssayGrowth InhibitionEffective at 0.5 - 8 mM[7]
MCF-7 (HER2-positive)Breast CancerFlow CytometryApoptosis InductionSignificant at 10 mM[7]
PfDd2Plasmodium falciparumN/AAntimalarial ActivityIC50 = 11.9 ± 2.4 μM[6]
Pf3D7Plasmodium falciparumN/AAntimalarial ActivityIC50 = 24.6 ± 1.5 μM[6]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.[11][16]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines a general procedure to determine the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cancer cells (e.g., NCI-H1975) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • On the day of the experiment, perform serial dilutions of the this compound stock solution in pre-warmed complete culture medium to achieve 2X the final desired concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM).

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

    • Carefully remove the medium from the cells and add 100 µL of the freshly prepared this compound-containing medium or vehicle control medium to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of EGFR Pathway Inhibition by Western Blot

This protocol describes how to assess this compound's effect on the phosphorylation of EGFR, Akt, and Erk.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., NCI-H1975) in 6-well plates and grow until they reach ~70-80% confluency.

    • Serum-starve the cells for 12-16 hours if necessary to reduce basal pathway activation.

    • Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle control for a specified time (e.g., 16 hours).[6]

    • Stimulate the cells with EGF (e.g., 20 ng/mL) for a short period (e.g., 5-15 minutes) before harvesting to induce EGFR phosphorylation.[6]

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate the protein lysates on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-Erk, total Erk, and a loading control (e.g., β-tubulin or GAPDH) overnight at 4°C, following the antibody manufacturer's recommended dilutions.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels to determine the inhibitory effect of this compound.

Visualizations

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates This compound This compound This compound->EGFR Inhibits Phosphorylation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation, Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk Erk->pErk Phosphorylation pErk->Proliferation

Caption: this compound inhibits the EGFR signaling pathway.

Experimental_Workflow cluster_assays Perform Assays start Start prep_stock Prepare Concentrated This compound Stock (in DMSO) start->prep_stock seed_cells Seed Cells in Multi-well Plate start->seed_cells prep_working Prepare Working Dilutions (in Culture Medium) prep_stock->prep_working incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 treat_cells Treat Cells with this compound & Vehicle Control incubate1->treat_cells prep_working->treat_cells incubate2 Incubate for Treatment Duration (e.g., 24-72h) treat_cells->incubate2 viability Cell Viability Assay (e.g., MTT) incubate2->viability western Protein Analysis (e.g., Western Blot) incubate2->western analyze Data Analysis (e.g., IC50, Protein Levels) viability->analyze western->analyze end End analyze->end

Caption: General workflow for in vitro this compound experiments.

References

Technical Support Center: Optimizing Wighteone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Wighteone treatment in cell-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a clear question-and-answer format.

Issue 1: No Observable Effect of this compound Treatment

Q: I have treated my cells with this compound but do not observe the expected biological effect (e.g., decreased cell viability, inhibition of signaling). What are the possible reasons?

A: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Incubation Time: The incubation period may be too short for the desired biological process to manifest. For instance, inhibition of protein phosphorylation can be rapid (minutes to hours), while effects on cell viability or apoptosis may require longer incubation (24-72 hours). It is recommended to perform a time-course experiment to determine the optimal duration.[1][2]

  • Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. A dose-response experiment is crucial to identify the effective concentration range.

  • Compound Stability: Flavonoids can be unstable in cell culture media, degrading over time.[3] Prepare fresh this compound solutions for each experiment and consider replenishing the media for long-term incubations (>24 hours).

  • Cell Line Specificity: The cellular response to this compound can be cell-type dependent. Ensure that your chosen cell line expresses the target of interest (e.g., EGFR) and is known to be sensitive to its inhibition.

  • Solubility: this compound, like many flavonoids, may have limited solubility in aqueous solutions, leading to precipitation in the culture medium.[4] Visually inspect the medium for precipitates after adding this compound. If precipitation occurs, consider using a lower concentration or preparing a more concentrated stock in a suitable solvent like DMSO, ensuring the final solvent concentration is not toxic to the cells.

Issue 2: High Cell Toxicity or Unexpected Cell Death

Q: I am observing excessive cell death, even at low concentrations of this compound or with short incubation times. What could be the cause?

A: Unusually high cytotoxicity can be due to several factors:

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity.

  • Incorrect Concentration: Double-check calculations for stock solution and working dilutions to rule out an erroneously high concentration of this compound.

  • Cell Health: Unhealthy cells or cells at a very high passage number can be more sensitive to treatment. Ensure you are using healthy, low-passage cells for your experiments.

  • Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can cause cell stress and death, which may be exacerbated by the addition of a test compound.[4] Regularly check your cultures for any signs of contamination.

Issue 3: Inconsistent Results Between Experiments

Q: My results with this compound treatment are not reproducible. What are the common sources of variability?

A: Lack of reproducibility is a common challenge in cell-based assays. Here are some factors to consider:

  • Cell Seeding Density: Ensure consistent cell seeding density across experiments, as this can influence the response to treatment.

  • Reagent Preparation: Prepare fresh this compound dilutions from a reliable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2 levels, humidity) as variations can affect cell growth and drug response.

  • Assay Timing: For kinetic studies, it is crucial to perform measurements at consistent time points.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for this compound incubation time?

A1: For initial experiments, a time-course study is highly recommended. Based on available literature, a broad range of 6, 12, 16, 24, and 48 hours should allow for the assessment of both early and late cellular responses.[5][6] For assays measuring rapid signaling events like protein phosphorylation, shorter time points (e.g., 5, 15, 30, 60 minutes) should be included.

Q2: How does the optimal incubation time for this compound vary between different cell lines?

A2: The optimal incubation time is highly dependent on the specific cell line's characteristics, such as its doubling time, metabolic rate, and the specific signaling pathways being investigated. A time-course experiment is essential to determine the ideal duration for your particular cell model.

Q3: Should the incubation time be adjusted based on the concentration of this compound used?

A3: Yes, concentration and incubation time are often interdependent. Higher concentrations may produce a response in a shorter timeframe, while lower concentrations might require a longer incubation period to observe a significant effect. It is advisable to first determine a working concentration range with a dose-response experiment and then optimize the incubation time.

Q4: For long-term incubations with this compound (e.g., >24 hours), is a media change necessary?

A4: For incubation periods exceeding 24-48 hours, a media change is good practice. This ensures that nutrient depletion or the accumulation of metabolic byproducts does not confound the experimental results. When changing the medium, replace it with fresh medium containing the same concentration of this compound.

Q5: How does the mechanism of action of this compound influence the choice of incubation time?

A5: this compound is known to inhibit the EGFR signaling pathway.[6][7] The kinetics of this pathway can guide the selection of incubation times. Inhibition of EGFR phosphorylation can be detected within minutes to a few hours. Downstream effects, such as changes in gene expression, may take several hours, while consequences like apoptosis or inhibition of cell proliferation are typically observed after 16 to 48 hours.[5][6]

Data Presentation

The following table summarizes quantitative data from published studies on this compound treatment to provide a starting point for experimental design.

Cell LineAssayThis compound ConcentrationIncubation TimeObserved EffectReference
NCI-H1975 (NSCLC)Western Blot (p-EGFR, p-Erk, p-AKT)2.5, 5, 10 µM16 hoursSignificant suppression of EGF-induced phosphorylation.[6]
HER2-positive breast cancer cellsMTT Assay (Cell Proliferation)1-10 µg/ml48 hoursMarked inhibition of cell proliferation.[5]
HER2-positive breast cancer cellsFlow Cytometry (Apoptosis)0.5, 2, 8 mM48 hoursSignificantly higher apoptosis compared to control.[5]

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound using a Cell Viability Assay (MTT)

This protocol provides a framework for conducting a time-course experiment to identify the optimal incubation duration for this compound treatment.

1. Cell Seeding:

  • Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

3. Incubation:

  • Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).

4. Cell Viability Assessment (MTT Assay):

  • At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
  • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each time point relative to the vehicle control.
  • Plot cell viability against the incubation time for each concentration to identify the optimal duration for the desired effect.

Mandatory Visualization

experimental_workflow Experimental Workflow for Optimizing this compound Incubation Time cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_this compound Prepare this compound dilutions and vehicle control treat_cells Treat cells with this compound or vehicle prepare_this compound->treat_cells incubate Incubate for various time points (e.g., 6, 12, 24, 48, 72h) treat_cells->incubate mtt_assay Perform MTT assay at each time point incubate->mtt_assay read_absorbance Measure absorbance at 570 nm mtt_assay->read_absorbance calculate_viability Calculate % cell viability vs. control read_absorbance->calculate_viability plot_data Plot viability vs. incubation time calculate_viability->plot_data determine_optimal_time Determine optimal incubation time plot_data->determine_optimal_time EGFR_pathway This compound Inhibition of the EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes survival

References

Technical Support Center: Overcoming Wighteone Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wighteone in cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against cancer cells?

This compound is a prenylated isoflavone (B191592) that has demonstrated anti-cancer properties. Its primary mechanisms of action involve the inhibition of key signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and induction of apoptosis (programmed cell death). Specifically, this compound has been shown to suppress the EGFR signaling pathway and downregulate the activation of downstream pathways such as PI3K/Akt/mTOR and MAPK/ERK.[1][2]

Q2: In which cancer cell lines has this compound shown efficacy?

This compound has shown inhibitory effects in various cancer cell lines. For example, it has a significant inhibitory effect on non-small cell lung cancer (NSCLC) cells with the EGFR L858R/T790M mutation, as well as in HER2-positive breast cancer cells.[1][2]

Q3: What are the typical IC50 values observed for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line. For instance, in Ba/F3 cells expressing EGFR L858R/T790M, the IC50 is approximately 1.88 µM, while in NCI-H1975 NSCLC cells, it is around 5.70 µM.[1]

Q4: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While specific research on acquired resistance to this compound is emerging, potential mechanisms can be inferred from general principles of cancer drug resistance. These may include:

  • Upregulation of pro-survival signaling pathways: Cancer cells may compensate for this compound-induced inhibition by upregulating alternative survival pathways.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the increased removal of this compound from the cell, reducing its intracellular concentration and efficacy.

  • Alterations in the drug target: Mutations in the target proteins of this compound could prevent its binding and inhibitory action.

  • Induction of Epithelial-to-Mesenchymal Transition (EMT): EMT has been associated with drug resistance in various cancers.

Troubleshooting Guides

Issue 1: Decreased cell death observed after initial successful treatment with this compound.

Possible Cause Suggested Solution
Development of acquired resistance 1. Verify Target Engagement: Perform a Western blot to confirm that this compound is still inhibiting the phosphorylation of its targets (e.g., Akt, ERK). 2. Investigate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to assess if there is increased efflux from the cells. 3. Consider Combination Therapy: Explore synergistic effects by co-administering this compound with inhibitors of other survival pathways or with known chemotherapeutic agents.
Cell culture contamination Regularly test cell lines for mycoplasma contamination.
Degradation of this compound stock solution Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.

Issue 2: High variability in experimental results with this compound.

Possible Cause Suggested Solution
Inconsistent cell seeding density Ensure a consistent number of cells are seeded in each well for cell-based assays.
Variations in treatment duration Adhere strictly to the planned incubation times for this compound treatment.
"Edge effect" in multi-well plates Avoid using the outer wells of 96-well plates for treatment groups, as they are more prone to evaporation. Fill these wells with sterile PBS or media.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Ba/F3 EGFR L858R/T790MNon-Small Cell Lung Cancer1.88[1]
NCI-H1975Non-Small Cell Lung Cancer5.70[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody for total Akt and a loading control.

Signaling Pathways and Experimental Workflows

wighteone_resistance_pathways cluster_0 Potential Resistance Mechanisms cluster_1 This compound Action Upregulation of\nSurvival Pathways Upregulation of Survival Pathways PI3K/Akt/mTOR\nInhibition PI3K/Akt/mTOR Inhibition Upregulation of\nSurvival Pathways->PI3K/Akt/mTOR\nInhibition Bypass Increased\nDrug Efflux Increased Drug Efflux This compound This compound Increased\nDrug Efflux->this compound Reduces intracellular concentration Target\nAlteration Target Alteration EMT\nInduction EMT Induction EGFR\nInhibition EGFR Inhibition This compound->EGFR\nInhibition Apoptosis Apoptosis PI3K/Akt/mTOR\nInhibition->Apoptosis MAPK/ERK\nInhibition MAPK/ERK Inhibition MAPK/ERK\nInhibition->Apoptosis EGFR\nInhibition->PI3K/Akt/mTOR\nInhibition EGFR\nInhibition->MAPK/ERK\nInhibition

Caption: Potential mechanisms of resistance to this compound.

experimental_workflow cluster_0 Troubleshooting Workflow for this compound Resistance start Reduced this compound Efficacy Observed check_culture Check for Contamination and Reagent Integrity start->check_culture verify_target Western Blot for p-Akt and p-ERK check_culture->verify_target If culture is clean assess_efflux ABC Transporter Activity Assay verify_target->assess_efflux If target is still inhibited combination_therapy Test Combination with Other Inhibitors verify_target->combination_therapy If target inhibition is lost assess_efflux->combination_therapy If efflux is increased end_sensitive Issue Resolved: Sensitivity Restored assess_efflux->end_sensitive If no increased efflux end_resistant Resistance Confirmed: Explore New Strategies combination_therapy->end_resistant

Caption: Troubleshooting workflow for suspected this compound resistance.

References

Wighteone interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Wighteone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning assay interference.

Frequently Asked questions (FAQs)

Q1: What is this compound and why should I be cautious about assay interference?

A1: this compound is a type of flavonoid known as an isoflavone.[1][2] Flavonoids are a class of natural compounds that are known to interfere with various biochemical and cell-based assays. This interference can arise from their chemical reactivity, optical properties (light absorbance and fluorescence), and ability to interact with assay reagents, potentially leading to inaccurate or misleading results.

Q2: I am observing unexpectedly high cell viability in my MTT or XTT assay when treating cells with this compound. What could be the cause?

A2: This is a common artifact observed with flavonoids.[3][4][5] Compounds like this compound can directly reduce the tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) products in a cell-free system.[3][4][5][6][7] This chemical reduction is independent of cellular metabolic activity and leads to a false positive signal, resulting in an overestimation of cell viability.

Q3: How can I confirm if this compound is directly reducing my MTT reagent?

A3: You can perform a simple cell-free MTT reduction assay. Incubate this compound at various concentrations with the MTT reagent in cell-free culture medium. If the solution turns purple, it confirms that this compound is directly reducing the MTT salt. See the detailed protocol for this experiment below.

Q4: What are reliable alternative cell viability assays to use with this compound?

A4: To avoid the artifacts associated with tetrazolium-based assays, it is recommended to use assays with different detection principles. The Sulforhodamine B (SRB) assay is a robust alternative, as it is a colorimetric assay based on staining total cellular protein, which is less susceptible to interference from reducing compounds.[3][4][5]

Q5: My protein concentration measurements using Bradford or BCA assays are inconsistent when this compound is present in the sample. Why is this happening?

A5: Flavonoids can interfere with common colorimetric protein assays.[8] In the Bradford assay, the interference can be due to the binding of the Coomassie dye to the flavonoid. In the BCA assay, the interference is often due to the ability of flavonoids to reduce Cu²⁺ to Cu⁺, which is the key reaction for signal generation in this assay.[8] This can lead to an overestimation of protein concentration.[9]

Q6: I am using a luciferase reporter assay and my signal is lower than expected after treatment with this compound. What could be the issue?

A6: Flavonoids have been reported to inhibit the activity of luciferase enzymes.[10] This inhibition would lead to a decrease in the luminescent signal, which could be misinterpreted as a biological effect of this compound on your reporter system. It is crucial to perform a control experiment to test for direct inhibition of the luciferase enzyme by this compound.

Q7: Could this compound interfere with my ELISA results?

A7: Yes, interference in ELISA is possible. While specific data for this compound is limited, flavonoids can potentially interfere in several ways:

  • Direct binding: this compound could bind to the capture or detection antibodies, or to the target antigen itself, affecting the antibody-antigen interaction.

  • Enzyme inhibition: It might inhibit the activity of the enzyme conjugate (e.g., Horseradish Peroxidase - HRP), leading to a reduced signal.

  • Optical interference: If this compound has significant absorbance at the wavelength used for reading the ELISA plate, it could lead to inaccurate results.

It is advisable to run appropriate controls, such as spiking this compound into blank samples, to assess its potential for interference.

Troubleshooting Guides

Issue 1: Inaccurate Cell Viability Data with Tetrazolium-Based Assays (MTT, XTT)

Symptom: Unexpectedly high cell viability, or results that do not correlate with other observations (e.g., microscopy).

Probable Cause: Direct reduction of the tetrazolium salt by this compound.[3][4][5][6][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for MTT/XTT assay interference.

Experimental Protocol: Cell-Free MTT Reduction Assay

  • Prepare Reagents:

    • This compound stock solution (e.g., in DMSO).

    • Cell culture medium (the same used in your cell-based experiments).

    • MTT reagent (5 mg/mL in PBS).

  • Assay Setup:

    • In a 96-well plate, add cell culture medium to each well.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control if available (another known reducing agent).

    • Add MTT reagent to each well (final concentration of 0.5 mg/mL).

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Readout: If a purple color develops in the wells containing this compound, it indicates direct reduction of MTT. The intensity of the color can be quantified by measuring the absorbance at 570 nm after solubilizing the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).

Quantitative Data Example: Hypothetical Interference of this compound in MTT Assay

This compound (µM)Absorbance at 570 nm (Cell-Free)
0 (Vehicle)0.05
100.15
250.35
500.70
1001.20

Solution:

  • Switch to the Sulforhodamine B (SRB) Assay. The SRB assay is based on the staining of total cellular protein and is not dependent on cellular metabolic activity, making it a more reliable method for assessing cell viability in the presence of flavonoids.[3][4][5]

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired duration.

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate at 4°C for at least 1 hour.[11]

  • Washing:

    • Wash the plate five times with slow-running tap water to remove the TCA.

    • Allow the plate to air-dry completely.

  • Staining:

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.[11]

  • Destaining:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air-dry completely.

  • Solubilization and Readout:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.[12]

Issue 2: Inaccurate Protein Quantification with Bradford or BCA Assays

Symptom: Inconsistent or unexpectedly high protein concentration readings.

Probable Cause: Direct interaction of this compound with the assay reagents.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for protein assay interference.

Quantitative Data Example: Hypothetical Interference of this compound in BCA Assay

SampleAbsorbance at 562 nm
Blank (Buffer only)0.08
This compound (50 µM in Buffer)0.25
BSA (250 µg/mL)0.60
BSA (250 µg/mL) + this compound (50 µM)0.95

Note: The expected absorbance for the spiked sample, if there were no interference, would be approximately 0.60 (from BSA) + (0.25 - 0.08) (from this compound) = 0.77. The higher observed value suggests a synergistic interference.

Solutions:

  • Protein Precipitation: Before quantification, precipitate the protein from your sample using a method like acetone (B3395972) precipitation. This will separate the protein from soluble compounds like this compound.

  • Use a Different Assay: Consider using a protein quantification method that is less susceptible to interference from flavonoids. Some fluorescent dye-based assays may be suitable, but it is crucial to check for spectral overlap between this compound and the dye.

Issue 3: Reduced Signal in Luciferase Reporter Assays

Symptom: Decreased luminescence signal in this compound-treated cells that may not be due to a biological effect.

Probable Cause: Direct inhibition of the luciferase enzyme by this compound.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for luciferase assay interference.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay

  • Reagents:

    • Purified luciferase enzyme.

    • Luciferase assay buffer.

    • Luciferin (B1168401) substrate.

    • This compound stock solution.

  • Assay Procedure:

    • In a luminometer-compatible plate, add the luciferase assay buffer.

    • Add purified luciferase enzyme to each well.

    • Add serial dilutions of this compound. Include a vehicle control.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Inject the luciferin substrate and immediately measure the luminescence.

  • Analysis: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Issue 4: Potential Interference in Fluorescence-Based Assays

Symptom: High background or unexpected signal in fluorescence-based assays.

Probable Cause: Intrinsic fluorescence of this compound. Flavonoids often exhibit autofluorescence.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for fluorescence assay interference.

Experimental Protocol: Determining this compound's Fluorescence Spectrum

  • Instrumentation: Use a spectrofluorometer.

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., PBS or the assay buffer).

  • Excitation Spectrum: Set the emission wavelength to the maximum emission wavelength of your assay's fluorophore and scan a range of excitation wavelengths.

  • Emission Spectrum: Set the excitation wavelength to the maximum excitation wavelength of your assay's fluorophore and scan a range of emission wavelengths.

  • Analysis: Compare the excitation and emission spectra of this compound with those of your assay's fluorophore to identify any overlap.[13]

References

Wighteone Purity Validation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for validating the purity of Wighteone for experimental use. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a naturally occurring isoflavone, a type of flavonoid, that has been isolated from various plants.[1][2] It is recognized for its antioxidant, anti-inflammatory, and anticancer properties.[3] Key chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₂₀H₁₈O₅[1][3][4]
Molecular Weight 338.36 g/mol [2][3][4]
Exact Mass 338.1154[1][3][4]
Appearance Yellow powder[5]
Common Synonyms Erythrinin B, 6-Isopentenylgenistein[1][6]

Q2: How should I store my this compound sample to ensure its stability?

Proper storage is critical to prevent degradation. For solid this compound powder, store in a dry, dark environment. Use the following temperature guidelines:

  • Short-term (days to weeks): 0 - 4°C.[3]

  • Long-term (months to years): -20°C.[3][6]

For stock solutions (e.g., in DMSO), aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[7] The compound is generally stable for a few weeks during standard shipping at ambient temperatures.[3]

Q3: What are the potential impurities in a this compound sample?

Impurities in natural product samples like this compound can arise from several sources during isolation or synthesis. These may include:

  • Structurally Related Compounds: Other flavonoids or natural products from the source plant that were not fully separated during purification.[8]

  • Residual Solvents: Trace amounts of solvents (e.g., methanol (B129727), ethanol, acetonitrile) used during the extraction and purification process.[9][10]

  • Reagents and By-products: If the compound is synthesized, unreacted starting materials or by-products from the chemical reactions can be present.[8][9]

  • Degradation Products: Impurities can form due to exposure to light, air (oxidation), or improper storage conditions.[9][11]

Troubleshooting Experimental Inconsistencies

Q: My experimental results using this compound are inconsistent or unexpected. How can I troubleshoot this?

Inconsistent results can often be traced back to compound purity, stability, or experimental setup. Follow this logical guide to identify the potential source of the issue.

G start Inconsistent Experimental Results Observed check_purity Step 1: Verify this compound Purity - Check Certificate of Analysis (CoA) - Perform in-house purity analysis (HPLC) start->check_purity purity_ok Purity >95%? check_purity->purity_ok re_purify Action: Re-purify compound or acquire a new batch from a reliable supplier. purity_ok->re_purify No check_stability Step 2: Assess Compound Stability - Was the compound stored correctly? - Were stock solutions freshly prepared? purity_ok->check_stability Yes stability_ok Proper Handling? check_stability->stability_ok new_stock Action: Prepare fresh stock solutions from solid compound and re-run experiment. stability_ok->new_stock No check_protocol Step 3: Review Experimental Protocol - Confirm final concentration - Check solvent compatibility (e.g., DMSO %) - Verify cell line/assay conditions stability_ok->check_protocol Yes protocol_ok Protocol Correct? check_protocol->protocol_ok revise_protocol Action: Revise protocol, re-calculate dilutions, and repeat experiment. protocol_ok->revise_protocol No other_factors Conclusion: Issue likely related to other experimental variables (e.g., reagents, cell passage number). protocol_ok->other_factors Yes

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols for Purity Validation

A multi-technique approach is recommended for comprehensive purity validation. The general workflow involves initial purity screening with HPLC, followed by identity confirmation with LC-MS and definitive structural elucidation with NMR.

G start This compound Sample (Solid) hplc HPLC-UV/DAD Purity Assessment start->hplc Quantitative Analysis lcms LC-MS Identity Confirmation hplc->lcms Molecular Weight nmr NMR Spectroscopy Structural Elucidation lcms->nmr Structural Confirmation result Purity & Identity Validated nmr->result

Caption: Standard workflow for this compound purity validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of flavonoids.[12][13] A reversed-phase C18 column is typically used with a gradient elution system.[13][14]

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[13][14]
Mobile Phase A 0.1% Formic or Acetic Acid in Water[13][14]
Mobile Phase B Acetonitrile or Methanol[14][15]
Gradient Start with 5-10% B, increasing linearly to 90-100% B over 30-40 minutes[14][16]
Flow Rate 0.5 - 1.0 mL/min[14]
Column Temp. 25 - 30°C[16][17]
Detection UV-Vis Diode Array Detector (DAD) at 260-280 nm[12][14]
Injection Vol. 10 - 20 µL[12][17]
Sample Prep. Dissolve sample in methanol or DMSO to a concentration of ~1 mg/mL[12][13]

Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS confirms the molecular weight of the compound and any detectable impurities, verifying the identity of this compound.[13][18] High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula with high confidence.[19][20]

ParameterRecommended Conditions
LC System Use the same HPLC method as described above.
Mass Spectrometer Electrospray Ionization (ESI) in positive or negative ion mode[1][18]
Scan Range m/z 100-500[13]
Expected Ion [M-H]⁻ at m/z 337.1086[1]
Data Analysis Confirm that the measured mass of the major peak corresponds to the theoretical exact mass of this compound (338.1154 Da).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure elucidation of natural products.[18][21] Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) experiments are necessary to confirm the precise chemical structure and rule out isomeric impurities.[21][22]

ParameterRecommended Conditions
Spectrometer 400 MHz or higher[17]
Solvent Deuterated DMSO (DMSO-d₆) or Methanol (CD₃OD)[23]
Sample Prep. Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent.
Experiments ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC[21]
Data Analysis Compare observed chemical shifts and coupling constants with published data for this compound or structurally related flavonoids to confirm the identity and stereochemistry.[22][24]

This compound and Cellular Signaling Pathways

Understanding how this compound interacts with cellular pathways is crucial for experimental design. It is known to modulate several key signaling cascades involved in cancer and inflammation.[3]

G This compound This compound pi3k_akt PI3K/AKT/mTOR Pathway This compound->pi3k_akt Inhibits mapk MAPK Pathway This compound->mapk Downregulates nfkb NF-κB Pathway This compound->nfkb Inhibits apoptosis Caspase Activation Bcl-2/Bax Modulation This compound->apoptosis Promotes proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk->proliferation inflammation Inflammation nfkb->inflammation apoptosis_outcome Apoptosis (Cell Death) apoptosis->apoptosis_outcome

Caption: Key signaling pathways modulated by this compound.

This compound has been shown to exert its biological effects, such as anticancer and anti-inflammatory activities, through the modulation of multiple pathways.[3] These include:

  • Inhibition of NF-κB Signaling: This pathway is a crucial regulator of immune and inflammatory responses.[3][25]

  • Downregulation of PI3K/AKT/mTOR and MAPK Pathways: These are key pathways that promote cell proliferation and survival in cancer.[3][26]

  • Induction of Apoptosis: this compound can trigger programmed cell death by activating caspases and modulating the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3]

References

Technical Support Center: Optimizing Wighteone Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Wighteone in experimental settings, with a specific focus on the critical role of pH in achieving optimal activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural flavonoid compound, specifically an isoflavone, that has been isolated from plants such as Erythrina variegata and Pueraria lobata.[1][2][3] It has demonstrated notable anti-tumor and anti-inflammatory properties.[1] The primary mechanism of action for its anti-cancer effects involves the suppression of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] this compound has been shown to inhibit the phosphorylation of EGFR and its downstream signaling proteins, Erk and AKT, in a concentration-dependent manner.[1] Additionally, like other flavonoids, it may also influence other cellular signaling cascades such as the Wnt/β-catenin pathway.[4][5]

Q2: What is the optimal pH for this compound activity?

The specific optimal pH for this compound's enzymatic or cellular activity has not been definitively established in the available scientific literature. However, for flavonoids in general, their activity and stability are known to be pH-dependent. The ionization state of the hydroxyl groups on the flavonoid structure can change with pH, which in turn can affect the molecule's ability to interact with its biological targets.[6] For most cellular assays, maintaining a physiological pH between 7.2 and 7.4 is crucial to ensure the viability of the cells and the relevance of the findings. For in vitro enzymatic assays, the optimal pH may vary depending on the specific enzyme being studied.[7] It is recommended to perform a pH titration experiment to determine the empirical optimal pH for your specific experimental system.

Q3: How does pH influence the solubility and stability of this compound?

The pH of a solution is a critical factor that can significantly impact the solubility and stability of pharmaceutical compounds, including flavonoids like this compound.[6]

  • Solubility: The solubility of flavonoids can be influenced by the pH of the solvent. While specific data for this compound is limited, related flavonoids have shown pH-dependent solubility.[8] Changes in pH can alter the ionization state of the molecule, which can either increase or decrease its solubility in aqueous solutions.[6] For instance, the solubility of some flavonoids increases in more alkaline conditions due to the deprotonation of hydroxyl groups.

  • Stability: Extreme pH conditions, both acidic and basic, can lead to the degradation of pharmaceutical compounds through processes like hydrolysis or oxidation.[6] Maintaining a stable pH, typically within a buffered system, is essential to prevent the degradation of this compound during an experiment, which would otherwise lead to a loss of potency and inaccurate results.[6]

Q4: How should I prepare and maintain a stable pH for my experiments with this compound?

To maintain a stable pH during your experiments, it is essential to use a biological buffer system. The choice of buffer will depend on the desired pH range and its compatibility with your experimental setup.

  • For Cell Culture Experiments: Use a complete cell culture medium that is buffered, most commonly with a bicarbonate-CO2 system. Ensure the incubator is properly calibrated to maintain the recommended CO2 level (typically 5%) to keep the medium's pH stable (around 7.4).

  • For Enzymatic Assays: Select a buffer with a pKa value close to the desired experimental pH. Common biological buffers include phosphate-buffered saline (PBS) for physiological pH, Tris-HCl for a slightly alkaline pH range, and MES for more acidic conditions.

  • Preparation Steps:

    • Choose a buffer appropriate for your target pH.

    • Prepare the buffer solution using high-purity water.

    • Adjust the pH of the buffer to the desired value using a calibrated pH meter and dropwise addition of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Sterilize the buffer by filtration if it will be used in cell-based assays.

    • Store the buffer at the recommended temperature to prevent degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, with a focus on pH-related problems.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Fluctuation in the pH of the experimental medium or buffer.1. Regularly calibrate your pH meter with fresh, high-quality buffer standards.[9] 2. Ensure your buffer has sufficient buffering capacity for the experiment. 3. Monitor the pH of your solutions before and after the experiment.
This compound precipitates out of the solution during the experiment. The pH of the solution may have shifted, affecting this compound's solubility.1. Verify the pH of your stock solution and final experimental solution. 2. Consider using a co-solvent like DMSO to prepare a concentrated stock of this compound before diluting it in your buffered experimental medium. 3. Evaluate the solubility of this compound at different pH values to determine a more suitable range for your assay.[10][11]
Difficulty in obtaining a stable pH reading. Issues with the pH meter or electrode.1. Ensure the pH electrode is properly cleaned and hydrated according to the manufacturer's instructions.[12] 2. Check for a clogged or contaminated electrode junction.[12] 3. Allow sufficient time for the pH reading to stabilize, especially in solutions with low ionic strength. 4. If the problem persists, the electrode may need to be replaced.[9]
Observed loss of this compound activity over time. Degradation of this compound due to inappropriate pH.1. Assess the stability of this compound at the experimental pH by incubating it for the duration of the assay and then measuring its concentration or activity. 2. If degradation is observed, consider adjusting the pH to a more stable range or shortening the incubation time.[6]

Quantitative Data Summary

The following table summarizes the inhibitory concentration (IC50) of this compound on the proliferation of NCI-H1975 non-small cell lung cancer cells.

Cell Line Parameter Value Reference
NCI-H1975IC50Not explicitly stated, but significant inhibition of cell proliferation was observed at concentrations of 2.5, 5, and 10 µM.[1]

Experimental Protocols

Protocol: Assessing the Inhibitory Effect of this compound on EGFR Phosphorylation in NCI-H1975 Cells

This protocol is adapted from the methodology described in the literature.[1]

1. Cell Culture and Seeding:

  • Culture NCI-H1975 cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2 to ensure a stable physiological pH.
  • Seed the cells in 6-well plates and allow them to adhere and grow to about 70-80% confluency.

2. Serum Starvation and Treatment:

  • Serum-starve the cells for 12-16 hours to reduce basal levels of EGFR phosphorylation.
  • Prepare different concentrations of this compound (e.g., 2.5, 5, 10 µM) in a serum-free medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).
  • Pre-treat the cells with the various concentrations of this compound for a specified period (e.g., 16 hours).

3. EGF Stimulation:

  • Stimulate the cells with Epidermal Growth Factor (EGF) at a final concentration of 20 ng/ml for 5 minutes to induce EGFR phosphorylation. Include a non-stimulated control group.

4. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove the treatment medium. Ensure the pH of the PBS is 7.4.
  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
  • Quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

5. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Erk, total Erk, phospho-AKT, and total AKT. Use an antibody against a housekeeping protein (e.g., β-tubulin) as a loading control.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the levels of phosphorylated proteins to their respective total protein levels.
  • Compare the levels of phosphorylated proteins in the this compound-treated groups to the EGF-stimulated control group to determine the inhibitory effect.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits Phosphorylation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation, Survival, Growth pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Experimental_Workflow A 1. Cell Seeding (NCI-H1975) B 2. Serum Starvation (12-16 hours) A->B C 3. This compound Treatment (2.5, 5, 10 µM for 16h) B->C D 4. EGF Stimulation (20 ng/ml for 5 min) C->D E 5. Cell Lysis (with phosphatase inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. Western Blotting (p-EGFR, p-AKT, p-ERK) F->G H 8. Data Analysis (Densitometry) G->H Troubleshooting_Logic action action start Inconsistent Results? q1 Is the pH meter calibrated? start->q1 a1 Calibrate pH meter with fresh standards. q1->a1 No q2 Is the buffer appropriate and fresh? q1->q2 Yes a1->q1 a2 Prepare fresh buffer with adequate capacity. q2->a2 No q3 Is this compound precipitating? q2->q3 Yes a2->q2 a3 Check pH and consider using a co-solvent. q3->a3 Yes end Re-run Experiment q3->end No a3->end

References

Validation & Comparative

Wighteone and Genistein: A Comparative Analysis of Their Anti-Cancer Effects in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of potential therapeutics for breast cancer, two naturally occurring isoflavonoids, wighteone and genistein (B1671435), have emerged as compounds of interest. Both demonstrate anti-proliferative and pro-apoptotic effects in various breast cancer cell lines, yet they exhibit distinct mechanistic profiles. This guide provides an objective comparison of their performance, supported by experimental data, to aid in evaluating their potential as anti-cancer agents.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the available IC50 values for this compound and genistein across different breast cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and variations in cell lines, exposure times, and assay methods can influence the observed values.

CompoundBreast Cancer Cell LineIC50 ValueReference
This compound MCF-7 (HER2-positive)Not explicitly provided, but significant inhibition at 1-10 µg/ml[1]
Genistein MDA-MB-231 (ER-negative)17.98 ± 6.36 µg/mL (as part of a chalcone-3 study)[2]
MCF-7 (ER-positive)47.5 µM[3]
T47D (ER-positive)Not explicitly provided, but dose-dependent inhibition observed[4]
ZR75.1 (ER-positive)Not explicitly provided, but dose-dependent inhibition observed[4]
BT20 (ER-negative)Not explicitly provided, but dose-dependent inhibition observed[4]
MDA-468 (ER-negative)6.5 to 12.0 µg/mL[5][6][7]
MCF-7-D-40 (ER-positive)6.5 to 12.0 µg/mL[5][6][7]

Note: A study comparing the isoflavonoid (B1168493) kievitone (B1673638) to genistein found genistein to be 3-9 fold weaker in inhibiting the proliferation of MCF-7, T47D, and SKBR3 breast cancer cell lines.[8][9]

Mechanisms of Action: A Head-to-Head Comparison

This compound and genistein employ distinct yet sometimes overlapping mechanisms to exert their anti-cancer effects. These primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

This compound has been shown to induce both caspase-dependent and -independent apoptosis in MCF-7 and MDA-MB-231 breast cancer cells.[10] This is achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway.[10] Key molecular events include the up-regulation of pro-apoptotic proteins like Bax and caspases-3, -7, -8, and -9, and the down-regulation of the anti-apoptotic protein Bcl-2.[10] Furthermore, this compound promotes the cytosolic release of apoptosis-inducing factor (AIF) and endonuclease G, key mediators of caspase-independent apoptosis.[10] In HER2-positive breast cancer cells, this compound's pro-apoptotic activity is linked to the inhibition of heat shock protein 90 (HSP90) expression.[1]

Genistein , on the other hand, induces apoptosis through multiple pathways. It can trigger the mitochondrial-mediated pathway by altering the Bax/Bcl-2 ratio.[11] In MDA-MB-231 cells, genistein has been found to induce apoptosis by inhibiting the MEK5/ERK5/NF-κB pathway.[5][6][12] This leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately resulting in the cleavage and activation of caspase-3.[12] Genistein can also activate Ca2+-dependent pro-apoptotic proteases, such as µ-calpain and caspase-12.[5][13]

Cell Cycle Arrest

This compound has been observed to induce G2/M phase cell cycle arrest in human neuroblastoma cells, suggesting a similar potential mechanism in breast cancer cells that requires further investigation.[14] This arrest is associated with a decrease in the expression of cyclin B1/D1 and cyclin-dependent kinases (CDK) 1/2/4/6.[14]

Genistein is well-documented to cause G2/M cell cycle arrest in various breast cancer cell lines, including MCF-7, MDA-MB-231, T47D, and BT20.[4][15][16][17] This arrest is mediated by several mechanisms, including the downregulation of key G2/M transition proteins like Cdk1, cyclin B1, and Cdc25C.[15] Genistein can also induce the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which in turn inhibits the activity of cdc2 and cdk2.[17] In MDA-MB-231 cells, the Ras/MAPK/AP-1 signaling pathway has been implicated in genistein-induced G2/M arrest.[15]

Signaling Pathways

The differential effects of this compound and genistein can be attributed to their modulation of distinct signaling pathways.

Wighteone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits HSP90 HSP90 This compound->HSP90 inhibits Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt activates Cell_Proliferation Cell Proliferation Inhibition PI3K->Cell_Proliferation mTOR mTOR Akt->mTOR activates mTOR->Cell_Proliferation HSP90->Cell_Proliferation

Caption: this compound's inhibition of the PI3K/Akt/mTOR and HSP90 pathways.

Genistein_Signaling_Pathway Genistein Genistein MEK5 MEK5 Genistein->MEK5 inhibits Ras Ras Genistein->Ras induces Bax Bax Genistein->Bax upregulates ERK5 ERK5 MEK5->ERK5 NFkB NF-κB ERK5->NFkB Bcl2 Bcl-2 NFkB->Bcl2 MAPK MAPK Ras->MAPK AP1 AP-1 MAPK->AP1 G2M_Arrest G2/M Arrest AP1->G2M_Arrest Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Genistein's modulation of the MEK5/ERK5/NF-κB and Ras/MAPK/AP-1 pathways.

Experimental Protocols

A summary of the key experimental methodologies cited in the literature is provided below to facilitate the replication and further investigation of these findings.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and treated with varying concentrations of this compound or genistein for a specified duration (e.g., 48 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan (B1609692) crystals are dissolved in a solvent like DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is then calculated from the dose-response curve.[1][16]

Apoptosis Assays
  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: Treated and untreated cells are harvested, washed, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[10]

Cell Cycle Analysis
  • Flow Cytometry with Propidium Iodide (PI) Staining: Cells are treated with the compounds for a specific time, then harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with propidium iodide (PI). The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[4][15][17]

Experimental Workflow Visualization

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_data_analysis Data Analysis Start Seed Breast Cancer Cells Treatment Treat with this compound or Genistein Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Treatment->WesternBlot IC50 Calculate IC50 Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Determine Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Analyze Protein Expression WesternBlot->ProteinExp

Caption: A generalized workflow for in vitro evaluation of this compound and genistein.

Conclusion

Both this compound and genistein demonstrate significant anti-cancer activity in breast cancer cells through the induction of apoptosis and cell cycle arrest. This compound appears to exert its effects primarily through the inhibition of the PI3K/Akt/mTOR and HSP90 pathways. Genistein, a more extensively studied compound, utilizes a broader range of mechanisms, including the modulation of the MEK5/ERK5/NF-κB and Ras/MAPK/AP-1 pathways.

The available data suggests that genistein's potency can be highly dependent on the breast cancer cell line and its estrogen receptor status. While direct comparative studies are scarce, the existing evidence provides a solid foundation for further research. Future studies should focus on head-to-head comparisons of these two isoflavonoids in a wider panel of breast cancer cell lines and in in vivo models to fully elucidate their therapeutic potential and to determine which compound, or a potential combination, holds the most promise for clinical development.

References

Wighteone's Anticancer Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer effects of Wighteone, benchmarked against established chemotherapeutic agents. This report synthesizes available experimental data, details methodologies for key assays, and visualizes implicated signaling pathways.

Abstract

This compound, a prenylated isoflavonoid, has demonstrated notable anticancer properties in preclinical studies. This guide provides a comparative analysis of this compound's efficacy against common cancer cell lines, with a particular focus on breast cancer. Its performance is evaluated alongside established anticancer drugs: doxorubicin (B1662922), cisplatin (B142131), and lapatinib (B449). This comparison is based on quantitative data from cell viability and apoptosis assays. Furthermore, this document outlines the detailed experimental protocols for these assays and visualizes the key signaling pathways modulated by this compound, offering a valuable resource for researchers investigating novel therapeutic agents.

I. Comparative Anticancer Activity

The in vitro efficacy of this compound has been primarily evaluated against breast cancer cell lines, with MCF-7 being a common model. For a comprehensive understanding, its cytotoxic effects are compared here with doxorubicin, cisplatin, and lapatinib. It is important to note that the following data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Comparative IC50 Values in MCF-7 Breast Cancer Cells
CompoundIC50 ConcentrationIncubation TimeCitation
This compound Not explicitly defined, but significant growth inhibition observed at 0.5, 2, and 8 mM48 hours[1][2][3]
Doxorubicin 0.68 ± 0.04 µg/mL48 hours[4]
8306 nM48 hours[5]
3.09 ± 0.03 µg/mL (sensitive), 13.2 ± 0.2 µg/mL (resistant)48 hours[6]
400 nM (sensitive), 700 nM (resistant)Not specified[7]
Cisplatin 0.65 µM (sensitive), 2.8 µM (resistant)48 hours[8]
~10 µMNot specified[9]
18.53 ± 0.63 µM (sensitive), 33.58 ± 6.37 µM (resistant)39 hours[10]
Lapatinib 136.6 µMNot specified[11]
5.02 µM24 hours[12]
15.79 µM48 hours[13]

Note: IC50 values can vary significantly between studies due to differences in experimental protocols, cell passage number, and other laboratory-specific factors.[14][15]

II. Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. In HER2-positive MCF-7 breast cancer cells, treatment with this compound led to a significant increase in the apoptotic rate compared to control groups.[1][2]

Table 2: Apoptosis Induction by this compound in MCF-7 Cells
Treatment GroupApoptotic Rate (%)
Control (Group A)3.02
This compound (Group B)4.22
This compound (Group C)6.54
This compound (Group D)14.98

Concentrations for Groups B, C, and D were not explicitly stated in the source. Data adapted from a study by Ren et al. (2016).[1][2]

III. Signaling Pathways Modulated by this compound

Current research indicates that this compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

A. PI3K/Akt/mTOR Pathway

This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway by this compound can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits HSP90_Inhibition_Pathway This compound This compound HSP90 HSP90 This compound->HSP90 inhibits expression ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf) HSP90->ClientProteins stabilizes Degradation Protein Degradation HSP90->Degradation ClientProteins->Degradation Proliferation Cell Proliferation & Survival ClientProteins->Proliferation MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed Cells b Treat with Compound a->b c Add MTT Reagent b->c d Solubilize Formazan c->d e Read Absorbance d->e Apoptosis_Assay_Workflow A Treat Cells B Harvest & Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D E Data Quadrant Analysis (Viable, Apoptotic, Necrotic) D->E Western_Blot_Workflow cluster_0 Protein Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Cell Lysis b Quantification a->b c SDS-PAGE b->c d Membrane Transfer c->d e Antibody Incubation d->e f Detection e->f

References

A Comparative Analysis of Wighteone and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Wighteone, a naturally occurring isoflavone, with those of standard anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The information is compiled to assist researchers and professionals in drug development in understanding the mechanistic differences and potential therapeutic applications of this phytochemical.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that, when activated by inflammatory stimuli, translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking this pathway, this compound effectively dampens the inflammatory cascade at its source.

In contrast, standard anti-inflammatory drugs operate through different mechanisms:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) , such as indomethacin, primarily inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Corticosteroids , like dexamethasone, are potent anti-inflammatory agents that function by binding to glucocorticoid receptors. This interaction leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, including those regulated by NF-κB.

G cluster_this compound This compound Pathway cluster_nsaids NSAID Pathway cluster_corticosteroids Corticosteroid Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Nuclear Translocation Nuclear Translocation NF-κB Activation->Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nuclear Translocation->Pro-inflammatory Gene Expression This compound This compound This compound->NF-κB Activation Inhibits Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibits Corticosteroids Corticosteroids Glucocorticoid Receptor Glucocorticoid Receptor Corticosteroids->Glucocorticoid Receptor Gene Transcription Modulation Gene Transcription Modulation Glucocorticoid Receptor->Gene Transcription Modulation Anti-inflammatory Proteins Anti-inflammatory Proteins Gene Transcription Modulation->Anti-inflammatory Proteins Upregulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription Modulation->Pro-inflammatory Cytokines Downregulates

Figure 1: Simplified signaling pathways of this compound and standard anti-inflammatory drugs.

Comparative Efficacy: A Look at the Data

Direct comparative studies providing quantitative data such as IC50 values for this compound against standard anti-inflammatory drugs are limited in the available scientific literature. However, studies on other flavonoids with similar structures and mechanisms of action can provide some context for this compound's potential efficacy. The following table summarizes representative data from in vivo and in vitro studies. It is important to note that the data for "this compound (proxy)" is based on the performance of other flavonoids and serves as an illustrative comparison.

CompoundAssayModel SystemEfficacy MetricValueReference DrugReference Value
This compound (proxy) Carrageenan-Induced Paw EdemaRat% Inhibition of Edema~50-70% (at various doses)Indomethacin~87% (at 10 mg/kg)
This compound (proxy) LPS-Induced Nitric Oxide ProductionRAW 264.7 MacrophagesIC50~10-50 µMDexamethasone~0.1-1 µM
Indomethacin Carrageenan-Induced Paw EdemaRat% Inhibition of Edema87.3% (at 10 mg/kg)--
Dexamethasone LPS-Induced Nitric Oxide ProductionJ774 MacrophagesInhibitionDose-dependent--

Note: The data presented for "this compound (proxy)" is an approximation based on published results for structurally similar flavonoids and should be interpreted with caution. Direct comparative studies are necessary for a definitive assessment of this compound's potency.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory activity of compounds like this compound.

In Vivo: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of this compound.

  • Administration: The test compound or vehicle is administered orally or intraperitoneally 60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro: LPS-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a reference drug (e.g., Dexamethasone) for 1 hour.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for a further 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration. The percentage inhibition of NO production is calculated for each concentration of the test compound, and the IC50 value is determined.

G cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: LPS-Induced NO Production Animal Acclimatization Animal Acclimatization Grouping & Dosing Grouping & Dosing Animal Acclimatization->Grouping & Dosing Carrageenan Injection Carrageenan Injection Grouping & Dosing->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Cell Seeding Cell Seeding Pre-treatment with Compound Pre-treatment with Compound Cell Seeding->Pre-treatment with Compound LPS Stimulation LPS Stimulation Pre-treatment with Compound->LPS Stimulation Nitrite Measurement (Griess Assay) Nitrite Measurement (Griess Assay) LPS Stimulation->Nitrite Measurement (Griess Assay) IC50 Determination IC50 Determination Nitrite Measurement (Griess Assay)->IC50 Determination This compound This compound This compound->Grouping & Dosing This compound->Pre-treatment with Compound Standard Drugs Standard Drugs Standard Drugs->Grouping & Dosing Standard Drugs->Pre-treatment with Compound

Figure 2: Comparative experimental workflow for assessing anti-inflammatory activity.

Conclusion

This compound presents a compelling profile as a potential anti-inflammatory agent with a distinct mechanism of action centered on the inhibition of the NF-κB signaling pathway. This differentiates it from conventional NSAIDs and corticosteroids. While direct quantitative comparisons are not yet readily available, the existing data on similar flavonoids suggest that this compound could possess significant anti-inflammatory properties. Further head-to-head studies are warranted to precisely quantify its efficacy relative to standard anti-inflammatory drugs and to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a framework for such future investigations.

Unveiling Wighteone's Edge: A Comparative Analysis of its Anti-Cancer Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanism of Wighteone, a promising flavonoid, reveals its potent anti-cancer activity, particularly in non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of this compound with established EGFR inhibitors, supported by experimental data, detailed protocols, and visual representations of the key biological processes.

This compound, a naturally occurring isoflavone, has emerged as a significant contender in the landscape of targeted cancer therapies. Its primary mechanism of action involves the targeted suppression of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical driver in the proliferation and survival of various cancer cells, most notably in NSCLC.[1] This guide cross-validates this compound's mechanism by comparing its performance with that of well-established EGFR tyrosine kinase inhibitors (TKIs), offering researchers and drug development professionals a clear perspective on its therapeutic potential.

Comparative Efficacy: this compound vs. Standard EGFR Inhibitors

The effectiveness of an anti-cancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The NCI-H1975 human NSCLC cell line, which harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene, serves as a crucial model for evaluating the efficacy of EGFR inhibitors.[2]

CompoundDrug ClassIC50 in NCI-H1975 Cells (µM)Key Characteristics
This compound Flavonoid5.70[1][3]Natural product, inhibits EGFR phosphorylation and downstream signaling.[1]
Gefitinib 1st Gen. EGFR TKI~6.1 - 11.6[4][5]Reversible inhibitor, less effective against T790M mutation.[2]
Erlotinib 1st Gen. EGFR TKI~4.3 - 9.2[4][6][7]Reversible inhibitor, faces resistance with T790M mutation.[2]
Osimertinib (B560133) 3rd Gen. EGFR TKI~0.03 - 0.04[8][9][10][11]Irreversible inhibitor, potent against T790M mutation.[2]

Table 1: Comparative IC50 values of this compound and standard EGFR inhibitors in the NCI-H1975 non-small cell lung cancer cell line.

The data clearly indicates that while first-generation TKIs like Gefitinib and Erlotinib show limited efficacy in the T790M-mutated NCI-H1975 cell line, this compound demonstrates a comparable, if not slightly better, potency. Notably, the third-generation inhibitor, Osimertinib, exhibits significantly higher potency, highlighting the evolution of targeted therapies.

Induction of Apoptosis: A Key Anti-Cancer Effect

A critical mechanism through which anti-cancer agents exert their effects is the induction of programmed cell death, or apoptosis. Studies have shown that this compound treatment leads to a significant, dose-dependent increase in the percentage of apoptotic NCI-H1975 cells.[1]

This compound Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)~5
2.5~15
5~25
10~40

Table 2: Dose-dependent induction of apoptosis in NCI-H1975 cells by this compound after 24 hours of treatment. Data is approximate based on published graphical representations.[1]

This pro-apoptotic effect is a hallmark of effective cancer therapies and further validates the therapeutic potential of this compound.

Delving into the Molecular Mechanism: Signaling Pathways and Experimental Workflows

To understand the intricate mechanisms at play, we can visualize the EGFR signaling pathway and the experimental workflows used to investigate the effects of this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/MEK/ERK Pathway cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates This compound This compound This compound->EGFR Inhibits Phosphorylation AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylates Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylates pERK->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: EGFR Signaling Pathway Inhibition by this compound.

The diagram above illustrates how this compound intervenes in the EGFR signaling cascade. By inhibiting the phosphorylation of EGFR, it effectively blocks the activation of two major downstream pathways: the PI3K/AKT and the RAS/RAF/MEK/ERK pathways. This dual inhibition ultimately leads to decreased cell proliferation and survival, and the induction of apoptosis.

Experimental Protocols

To ensure the reproducibility and cross-validation of these findings, detailed experimental protocols are essential.

Western Blot Analysis for Phosphorylated EGFR (p-EGFR)

This protocol is used to determine the levels of phosphorylated EGFR, a key indicator of EGFR activation.

  • Cell Culture and Treatment: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound (e.g., 2.5, 5, and 10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[1]

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is also probed with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Western_Blot_Workflow A Cell Culture & Treatment (NCI-H1975 + this compound) B Protein Extraction (Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation) C->D E Western Blotting (Transfer to Membrane) D->E F Immunoblotting (Antibody Incubation) E->F G Detection (Chemiluminescence) F->G H Data Analysis G->H

Caption: Western Blot Experimental Workflow.

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Culture and Treatment: NCI-H1975 cells are treated with different concentrations of this compound as described in the Western Blot protocol.[1]

  • Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected. The cells are then washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark.[12][13]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are identified as early apoptotic cells, while cells positive for both stains are considered late apoptotic or necrotic.[12][13]

Apoptosis_Assay_Workflow A Cell Culture & Treatment (NCI-H1975 + this compound) B Cell Harvesting A->B C Staining (Annexin V-FITC & PI) B->C D Flow Cytometry Analysis C->D E Data Quantification D->E

Caption: Apoptosis Assay Experimental Workflow.

Conclusion

The cross-validation of this compound's mechanism of action through comparative analysis with established EGFR inhibitors underscores its potential as a valuable therapeutic agent, particularly for EGFR-mutated NSCLC. Its ability to inhibit EGFR signaling and induce apoptosis at concentrations comparable to first-generation TKIs in a resistant cell line is a promising finding. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this compound's anti-cancer properties. The continued exploration of natural compounds like this compound is crucial for the development of novel and effective cancer therapies.

References

A Comparative Guide to Flavonoids Targeting the PI3K/AKT Pathway: Wighteone and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Natural flavonoids have emerged as a promising class of molecules that can modulate this pathway. This guide provides a comparative analysis of Wighteone (also known as alpha-Isothis compound) and other well-researched flavonoids—Quercetin, Luteolin, and Apigenin (B1666066)—in their ability to target the PI3K/AKT pathway.

Mechanism of Action: A Common Target, Diverse Approaches

Flavonoids exert their inhibitory effects on the PI3K/AKT pathway through various mechanisms. While many directly or indirectly influence the phosphorylation status of key proteins in the cascade, some exhibit unique modes of action.

This compound (alpha-Isothis compound) stands out for its distinct mechanism. It has been shown to downregulate the expression of Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1).[1] HSP90AA1 is a molecular chaperone essential for the stability and function of several client proteins, including key components of the PI3K/AKT pathway. By disrupting HSP90AA1 function, this compound leads to a reduction in the phosphorylation and subsequent activation of PI3K and AKT, thereby attenuating downstream signaling.[1]

In contrast, other flavonoids like Quercetin , Luteolin , and Apigenin are generally believed to inhibit the PI3K/AKT pathway by directly interacting with PI3K or AKT, or by modulating upstream signaling molecules. For instance, apigenin has been shown to directly suppress PI3K activity by blocking its ATP-binding site.[2] Luteolin and Quercetin also effectively inhibit the phosphorylation of AKT.[3][4]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other flavonoids from various studies.

Disclaimer: The IC50 values presented below are compiled from different studies and cancer cell lines. Direct comparison of these values should be approached with caution, as experimental conditions such as cell type, exposure time, and assay methodology can significantly influence the results. A definitive comparison would require a head-to-head study under identical conditions.

Table 1: IC50 Values of this compound (alpha-Isothis compound) in Different Cancer Cell Lines

Cell LineCancer TypeTreatment DurationIC50 (µM)Reference
A549Human Lung Carcinoma48 hours26.1[5]
NCI-H460Human Large Cell Lung Cancer48 hours38.2[5]
NCI-H23Human Lung Adenocarcinoma48 hoursNot specified[5]

Table 2: IC50 Values of Quercetin in Different Cancer Cell Lines

Cell LineCancer TypeTreatment DurationIC50 (µM)Reference
MG-63Osteosarcoma48 hours70.3[6]
HL-60Promyelocytic Leukemia96 hours~7.7[7]
HCC1937Breast Carcinoma24 hours>100 (for proliferation)[8]

Table 3: IC50 Values of Luteolin in Different Cancer Cell Lines

Cell LineCancer TypeTreatment DurationIC50 (µM)Reference
EC1Esophageal Squamous Cell Carcinoma48 hours29.7[9]
EC1/PTX (Paclitaxel-resistant)Esophageal Squamous Cell Carcinoma48 hours32.5[9]
HeLaCervical Cancer48 hours20[10]
A549Non-small-cell lung cancer48 hours27.12[11]
H460Non-small-cell lung cancer48 hours18.93[11]

Table 4: IC50 Values of Apigenin in Different Cancer Cell Lines

Cell LineCancer TypeTreatment DurationIC50 (µM)Reference
OE33Barrett's Esophageal Adenocarcinoma72 hours75[12]
A375Melanoma24 hours100[13]
C8161Melanoma24 hours100[13]
HepG2Hepatocellular CarcinomaNot specifiedNot specified[14]

Visualizing the Molecular Interactions

To better understand the mechanisms discussed, the following diagrams illustrate the PI3K/AKT signaling pathway and the points of intervention by these flavonoids.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Pro_Survival Cell Survival, Proliferation, Growth mTORC1->Pro_Survival PTEN PTEN PTEN->PIP3 Dephosphorylation

A simplified diagram of the PI3K/AKT signaling pathway.

Flavonoid_Intervention cluster_flavonoids Flavonoids This compound This compound (alpha-Isothis compound) HSP90AA1 HSP90AA1 This compound->HSP90AA1 Downregulation Other_Flavonoids Quercetin, Luteolin, Apigenin PI3K PI3K Other_Flavonoids->PI3K Direct Inhibition AKT AKT Other_Flavonoids->AKT Inhibition of Phosphorylation HSP90AA1->PI3K Stabilization HSP90AA1->AKT Stabilization

Mechanism of PI3K/AKT pathway inhibition by flavonoids.

Experimental_Workflow start Cancer Cell Culture treatment Treat with Flavonoids (this compound or others) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis (IC50, Protein Levels) viability->data_analysis western_blot Western Blot Analysis (p-PI3K, p-AKT, etc.) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

A general experimental workflow for comparing flavonoids.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of flavonoids in targeting the PI3K/AKT pathway.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the flavonoids and to calculate their IC50 values.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Flavonoids (this compound, Quercetin, Luteolin, Apigenin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the flavonoids in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of flavonoids. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the flavonoid concentration and fitting the data to a dose-response curve.

Western Blot Analysis for PI3K/AKT Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation levels of key proteins in the PI3K/AKT pathway.

Materials:

  • Cancer cells treated with flavonoids

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-HSP90AA1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with flavonoids, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound and other flavonoids such as Quercetin, Luteolin, and Apigenin demonstrate significant potential as inhibitors of the PI3K/AKT pathway, a key therapeutic target in cancer. While all these compounds show promise, this compound's unique mechanism of action via HSP90AA1 modulation presents a novel approach to pathway inhibition. The provided quantitative data, though not directly comparable across all studies, offers a valuable starting point for researchers. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these flavonoids. The detailed protocols and diagrams in this guide are intended to facilitate such future investigations in the pursuit of novel cancer therapies.

References

Unraveling the Therapeutic Potential: A Comparative Guide to the Efficacy of Synthetic Wighteone Derivatives and Related Isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological efficacy of Wighteone, its synthetic derivatives, and related isoflavone (B191592) compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate informed research and development decisions.

This compound, a naturally occurring prenylated isoflavone, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in the realm of oncology. Its unique chemical structure serves as a promising scaffold for the development of novel therapeutic agents. This guide delves into the efficacy of synthetic derivatives of this compound and structurally similar compounds, presenting a comparative analysis based on available experimental data.

Comparative Efficacy of this compound and Analogs

The anti-proliferative activity of this compound and its related compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these assessments. While direct comparative studies on a wide range of synthetic this compound derivatives are limited, data from studies on related isoflavones and the structurally distinct but historically related "Wrightiadione" derivatives provide valuable insights into structure-activity relationships.

It is important to note that the natural product initially identified as "wrightiadione" was a misidentification of tryptanthrin. The corrected structure of wrightiadione, a tetracyclic isoflavone, has since been synthesized, and its derivatives have been evaluated for cytotoxic activity.[1]

Below are tables summarizing the cytotoxic activities of this compound, Wrightiadione derivatives, and other relevant isoflavone derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

CompoundCell LineAssayIC50 (µM)Reference
This compoundSW480 (colorectal cancer)MTTNot explicitly stated, but inhibited cell viability[2]

Table 2: Cytotoxic Activity of Wrightiadione and Its Synthetic Derivatives [1]

CompoundHepG2 (Liver Cancer) IC50 (µM)HuCCA-1 (Cholangiocarcinoma) IC50 (µM)MOLT-3 (Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Wrightiadione (Parent)68.28 ± 3.5364.37 ± 10.05> 100> 100
Derivative 1c8.75 ± 1.0511.21 ± 1.4115.34 ± 0.9820.45 ± 2.13
Derivative 1d7.54 ± 0.879.87 ± 1.1212.87 ± 1.0318.98 ± 1.76
Derivative 1e6.98 ± 0.768.54 ± 0.9910.54 ± 0.8815.67 ± 1.54

Table 3: Cytotoxic Activity of Other Prenylated Isoflavone Derivatives [3]

CompoundPANC-1 (Pancreatic Cancer) PC50 (µM)
69a1.5
69b1.6
74b0.8
74f1.6
74h1.3

Experimental Protocols

The determination of cytotoxic activity is a fundamental step in the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly employed assays, the MTT and Sulforhodamine B (SRB) assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7][8]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[9][10][11][12][13]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA) solution (50% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the incubation period, gently add 50 µL of cold TCA solution to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove TCA and dead cells.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB.

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflow

This compound and related flavonoids exert their biological effects by modulating various intracellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) and Akt signaling pathways are two critical pathways often implicated in cancer cell proliferation and survival that can be targeted by these compounds.

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway.

Akt Signaling Pathway

Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival

Caption: Overview of the PI3K/Akt signaling pathway.

Experimental Workflow for Efficacy Testing

Experimental_Workflow Start Start: Compound Synthesis (this compound Derivatives) CellCulture Cell Culture: Select and maintain cancer cell lines Start->CellCulture CytotoxicityAssay Cytotoxicity Screening: (e.g., MTT or SRB Assay) CellCulture->CytotoxicityAssay IC50 Determine IC50 Values CytotoxicityAssay->IC50 Mechanism Mechanism of Action Studies: (e.g., Western Blot for signaling proteins) IC50->Mechanism DataAnalysis Data Analysis and Comparison IC50->DataAnalysis Mechanism->DataAnalysis Conclusion Conclusion and Future Directions DataAnalysis->Conclusion

Caption: General experimental workflow for evaluating the efficacy of synthetic derivatives.

References

Head-to-head comparison of Wighteone and daidzein

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of phytochemical research, the isoflavones Wighteone and daidzein (B1669772) have emerged as promising candidates for therapeutic development due to their diverse biological activities. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for future investigations.

At a Glance: Key Physicochemical Properties

PropertyThis compoundDaidzein
Chemical Formula C20H18O5C15H10O4
Molar Mass 338.36 g/mol 254.24 g/mol
Structure 5,7,4'-trihydroxy-6-(3-methyl-2-butenyl)isoflavone7,4'-dihydroxyisoflavone
Source Found in plants such as Maclura aurantiaca (hedge apple).[1]Abundant in soybeans and other legumes.[2]

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer effects of this compound and daidzein.

Table 1: Comparative Antioxidant Activity
CompoundAssayIC50 ValueCitation
DaidzeinDPPH Radical Scavenging110.25 µg/mL[3]
Table 2: Comparative Anti-inflammatory Activity
CompoundCell LineAssayIC50 ValueCitation
DaidzeinRAW 264.7 MacrophagesNitric Oxide (NO) Inhibition35.68 µg/mL[4]
Table 3: Comparative Anticancer Activity (Cytotoxicity)
CompoundCell LineCancer TypeIC50 Value (µM)Citation
This compoundNCI-H1975Non-small cell lung cancer~5-10 (effective concentration)[5]
DaidzeinMCF-7Breast Cancer (ER+)50[6]
DaidzeinBEL-7402Liver Cancer59.7[7]
DaidzeinA549Lung Cancer>100[7]
DaidzeinHeLaCervical Cancer>100[7]
DaidzeinHepG-2Liver Cancer>100[7]
DaidzeinMG-63Osteosarcoma>100[7]

Signaling Pathways and Mechanisms of Action

Both this compound and daidzein exert their biological effects through the modulation of various intracellular signaling pathways.

This compound

This compound has been shown to suppress the Epidermal Growth Factor Receptor (EGFR) signaling pathway . In non-small cell lung cancer (NSCLC) cells with the T790M mutation, this compound treatment led to a concentration-dependent decrease in the phosphorylation of EGFR, as well as its downstream effectors Erk and AKT.[5] This suggests that this compound may be a potential therapeutic agent for cancers driven by EGFR mutations.

Furthermore, a study on the related compound wistin, a glucoside of a this compound analog, suggests that the isoflavonoid (B1168493) backbone can inhibit the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[8] This indicates a potential mechanism for this compound's anti-inflammatory effects.

Wighteone_Signaling cluster_EGFR EGFR Signaling Pathway cluster_NFkB_p38 Inflammatory Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation ERK->Cell Survival & Proliferation This compound This compound This compound->EGFR This compound->Akt This compound->ERK LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB TLR4->NFkB Inflammation Inflammatory Response (e.g., NO, Cytokines) p38->Inflammation NFkB->Inflammation Wighteone_inf This compound (inferred) Wighteone_inf->p38 Wighteone_inf->NFkB

This compound's known and inferred signaling pathways.
Daidzein

Daidzein's mechanisms of action are more extensively studied and involve multiple signaling pathways.

  • PI3K/Akt Pathway: Daidzein has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the deactivation of this critical survival pathway in melanoma cells.[6][9]

  • MAPK Pathway: Daidzein can modulate the MAPK pathway. In some contexts, it reduces the phosphorylation of JNK and p38.[10] In synovial cells, it inhibits the phosphorylation of ERK1/2.[3]

  • NF-κB Pathway: Daidzein has been demonstrated to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses, in LPS-stimulated macrophages. This inhibition contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory mediators.

Daidzein_Signaling cluster_PI3K PI3K/Akt Signaling Pathway cluster_MAPK MAPK Signaling Pathway cluster_NFkB NF-κB Signaling Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Daidzein_PI3K Daidzein Daidzein_PI3K->PI3K Daidzein_PI3K->Akt Stimuli Stress/Mitogens MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Daidzein_MAPK Daidzein Daidzein_MAPK->MAPK LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases GeneExpression Inflammatory Gene Expression NFkB->GeneExpression Daidzein_NFkB Daidzein Daidzein_NFkB->IKK

Daidzein's modulation of key signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Protocol Outline:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared and then diluted to a working concentration.

  • Sample Preparation: Test compounds (this compound or daidzein) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH working solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH Solution with Test Compounds DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of Test Compounds Sample_prep->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Experimental workflow for the DPPH assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol Outline:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound or daidzein) for a specific duration.

  • Stimulation: Inflammation is induced by adding LPS to the cell cultures (except for the negative control group).

  • Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for NO production.

  • Nitrite Measurement: The cell culture supernatant is collected, and the nitrite concentration is determined by adding Griess reagent and measuring the absorbance at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined.

NO_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis Culture_cells Culture RAW 264.7 Cells Seed_cells Seed Cells in 96-well Plates Culture_cells->Seed_cells Pretreat Pre-treat with Test Compounds Seed_cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_NO Incubate for 24h Stimulate->Incubate_NO Collect_supernatant Collect Supernatant Incubate_NO->Collect_supernatant Griess_reagent Add Griess Reagent Collect_supernatant->Griess_reagent Measure_abs Measure Absorbance at 540 nm Griess_reagent->Measure_abs Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_abs->Calculate_IC50

Workflow for the Nitric Oxide inhibition assay.
Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach.

  • Treatment: Cells are treated with various concentrations of the test compounds (this compound or daidzein) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically between 500 and 600 nm).

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed_cancer_cells Seed Cancer Cells Treat_with_compounds Treat with Test Compounds Seed_cancer_cells->Treat_with_compounds Add_MTT Add MTT Solution Treat_with_compounds->Add_MTT Incubate_formazan Incubate for Formazan Formation Add_MTT->Incubate_formazan Solubilize Solubilize Formazan Incubate_formazan->Solubilize Measure_absorbance_mtt Measure Absorbance Solubilize->Measure_absorbance_mtt Calculate_viability_ic50 Calculate % Viability and IC50 Value Measure_absorbance_mtt->Calculate_viability_ic50

References

A Comparative Guide to Validating HPLC-UV and Alternative Methods for Wighteone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and its alternatives for the quantitative analysis of Wighteone, a prenylated isoflavone (B191592) of significant interest for its potential therapeutic properties. The information herein is supported by experimental data from validated methods for structurally similar isoflavones, providing a robust framework for methodological development and validation for this compound analysis.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices, including raw materials, finished products, and biological samples. While HPLC-UV is a widely accessible and robust technique, alternative methods such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages in terms of sensitivity and selectivity.

The following tables summarize the key performance parameters of these methods, based on published data for the analysis of isoflavones like genistein (B1671435) and daidzein, which are structurally related to this compound.

Table 1: Performance Comparison of HPLC-UV and UHPLC-MS/MS for Isoflavone Analysis

ParameterHPLC-UVUHPLC-MS/MS
Linearity Range (µg/mL) 1.25 - 20[1]0.002 - 4[2]
Correlation Coefficient (r²) ≥ 0.9967[1]> 0.995[2]
Precision (%RSD)
- Intra-day≤ 1.45%[1]< 15%[3]
- Inter-day≤ 2.35%[1]< 15%[3]
Accuracy (% Recovery) 96.96% - 106.87%[1]80% - 108%[3]
Limit of Detection (LOD) 0.339 - 0.964 µg/mL[1]1.8 - 120.5 ng/mL[4]
Limit of Quantification (LOQ) 1.027 - 2.922 µg/mL[1]2 - 4 ng/mL[2]

Table 2: Performance Data for GC-MS Analysis of Isoflavones

ParameterGC-MS
Linearity Range Not explicitly stated, but method validated.
Correlation Coefficient (r²) Not explicitly stated.
Precision (%RSD) Not explicitly stated.
Accuracy (% Recovery) Not explicitly stated.
Limit of Detection (LOD) Method is sensitive for isoflavone analysis.[5]
Limit of Quantification (LOQ) Method is suitable for quantification.[5]

Experimental Protocols

HPLC-UV Method for this compound Analysis (Adapted from Genistein Method)

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid (analytical grade)

  • This compound reference standard

  • Methanol (B129727) (HPLC grade) for standard and sample preparation

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, water, and glacial acetic acid (25:67.5:7.5, v/v/v).[6]

  • Flow Rate: 2 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection Wavelength: 263 nm (based on genistein, optimization for this compound is recommended).[6]

  • Injection Volume: 20 µL.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

5. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Extract this compound using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or vortexing.

  • Centrifuge the extract to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

6. Method Validation:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be > 0.99.

  • Precision: Assess intra-day precision by analyzing a minimum of six replicate injections of a standard solution at 100% of the test concentration. Inter-day precision should be evaluated on different days. The relative standard deviation (%RSD) should be < 2%.

  • Accuracy: Determine by the recovery of a known amount of this compound standard spiked into a placebo sample. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Specificity: Evaluate by analyzing a placebo sample to ensure no interference from excipients at the retention time of this compound.

Visualizing Methodologies and Pathways

Diagrams are powerful tools for understanding complex workflows and biological processes. The following sections provide Graphviz DOT scripts to generate diagrams for the HPLC-UV method validation workflow and a relevant signaling pathway for a compound structurally related to this compound.

HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Linearity Linearity HPLC_Analysis->Linearity Precision Precision HPLC_Analysis->Precision Accuracy Accuracy HPLC_Analysis->Accuracy Specificity Specificity HPLC_Analysis->Specificity LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Validation_Report Validation Report Linearity->Validation_Report Precision->Validation_Report Accuracy->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report

Caption: Workflow for HPLC-UV method validation.

Isothis compound Signaling Pathway in Vascular Calcification

Isothis compound, a structural isomer of this compound, has been shown to attenuate vascular calcification. The following diagram illustrates the proposed signaling pathway.

Isowighteone_Pathway Isothis compound Isothis compound HSP90AA1 HSP90AA1 Isothis compound->HSP90AA1 targets Vascular_Calcification Vascular Calcification Isothis compound->Vascular_Calcification attenuates PI3K PI3K HSP90AA1->PI3K activates Akt Akt PI3K->Akt activates Osteogenic_Genes Osteogenic Gene Expression Akt->Osteogenic_Genes suppresses Osteogenic_Genes->Vascular_Calcification leads to

Caption: Isothis compound signaling pathway.

References

Wighteone: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of the flavonoid Wighteone, presenting available preclinical data on its anticancer and anti-inflammatory properties.

This compound, a prenylated isoflavone (B191592) found in plants such as licorice, has demonstrated promising biological activities in preclinical studies. This guide provides a comparative overview of its in vitro and in vivo effects, summarizing key experimental data and methodologies to inform further research and development.

In Vitro Anticancer Activity

This compound has shown significant anticancer effects in various cancer cell lines. Notably, it has been investigated for its activity against non-small cell lung cancer (NSCLC) and breast cancer.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeAssayConcentrationEffectCitation
NCI-H1975Non-Small Cell Lung CancerProliferation Assay2.5, 5, 10 µMInhibition of cell proliferation in a dose-dependent manner[1]
NCI-H1975Non-Small Cell Lung CancerWestern Blot2.5, 5, 10 µMSuppression of EGF-induced EGFR, Erk, and AKT phosphorylation[1]
NCI-H1975Non-Small Cell Lung CancerFlow Cytometry2.5, 5, 10 µMInduction of apoptosis in a dose-dependent manner[1]
NCI-H1975Non-Small Cell Lung CancerWestern BlotNot SpecifiedDecreased levels of CDK2 and cyclin A, increased level of cyclin E[1]
MCF-7HER2-positive Breast CancerMTT Assay0.5, 5, 10 mMSignificant inhibition of cell proliferation
Experimental Protocols:

Cell Proliferation (MTT) Assay: Human cancer cells (e.g., NCI-H1975, MCF-7) are seeded in 96-well plates. After cell attachment, they are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Western Blot Analysis: Cancer cells are treated with this compound at various concentrations. Following treatment, cells are lysed to extract total proteins. Protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Erk, p-AKT, CDK2, cyclin A, cyclin E, and a loading control like β-tubulin). After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Apoptosis Assay (Flow Cytometry): Cancer cells are treated with this compound for a specified time. Both adherent and floating cells are collected, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway: this compound's Inhibition of the EGFR Signaling Pathway

This compound has been shown to suppress the epidermal growth factor receptor (EGFR) signaling pathway in non-small cell lung cancer cells.[1] Upon binding of epidermal growth factor (EGF) to EGFR, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. This compound intervenes by inhibiting the phosphorylation of EGFR, thereby blocking the activation of its downstream effectors, ERK and AKT.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR Inhibits phosphorylation

Caption: this compound inhibits the EGFR signaling cascade.

In Vivo Anticancer Activity

While in vivo data for this compound is still emerging, a recent study has demonstrated its anti-colorectal cancer effect in a nude mouse xenograft model using SW480 cells.[1] The study reported that this compound exerted an in vivo anti-colorectal cancer effect and Akt inhibition activity.[1] However, specific quantitative data on tumor volume and weight reduction from this study are not yet publicly available in detail.

Table 2: In Vivo Anticancer Activity of this compound (Qualitative Data)

Animal ModelCancer TypeTreatmentOutcomeCitation
Nude Mouse XenograftColorectal Cancer (SW480 cells)This compoundExerted anti-colorectal cancer effect and Akt inhibition[1]
Experimental Protocols:

Tumor Xenograft Model: Human cancer cells (e.g., SW480) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice). Once tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is administered to the treatment group at a specific dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry) to assess the in vivo mechanism of action.

Xenograft_Workflow A Cancer Cell Culture (e.g., SW480) B Subcutaneous Injection into Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Control & Treatment Groups C->D E This compound Administration D->E F Tumor Volume & Body Weight Measurement E->F G Tumor Excision & Analysis F->G

Caption: General workflow for a tumor xenograft study.

In Vitro and In Vivo Anti-inflammatory Activity

Currently, there is a lack of specific published data on the in vitro and in vivo anti-inflammatory activity of this compound. However, the general anti-inflammatory properties of flavonoids are well-documented. Standard models are available to evaluate these potential effects.

Experimental Protocols:

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages): Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6). The ability of this compound to inhibit the production of these mediators would be measured.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema): This is a standard model for acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rodent (e.g., rat or mouse), causing localized edema. The volume of the paw is measured at different time points after carrageenan injection. The anti-inflammatory effect of this compound would be assessed by its ability to reduce the swelling compared to a control group.

Pharmacokinetics and Bioavailability

Specific pharmacokinetic data for this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability, are not yet available in the public domain. However, studies on other prenylated flavonoids suggest that the prenyl group can influence their absorption, metabolism, and tissue distribution, potentially enhancing their biological activity and bioavailability compared to their non-prenylated counterparts.[2]

Experimental Protocols:

Pharmacokinetic Study in Rodents: this compound would be administered to rodents (e.g., rats) either orally or intravenously. Blood samples are collected at various time points. The concentration of this compound in the plasma is then quantified using a validated analytical method, such as LC-MS/MS. Pharmacokinetic parameters are then calculated from the plasma concentration-time data.

Conclusion

This compound demonstrates significant potential as an anticancer agent, particularly through its inhibitory effects on the EGFR signaling pathway. While in vivo evidence for its anticancer activity is emerging, further studies are required to provide quantitative data on its efficacy and to explore its potential as an anti-inflammatory agent. Additionally, comprehensive pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion profile, which will be vital for its future clinical development. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound.

References

Wighteone's Potency: A Comparative Analysis Against Other Natural Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of natural product research for oncology, the isoflavone (B191592) Wighteone has emerged as a compound of interest, demonstrating notable anticancer properties. A comprehensive analysis of its potency in comparison to other well-known natural flavonoids reveals a competitive, and in some instances, superior inhibitory profile against various cancer cell lines. This guide provides a comparative overview of this compound's efficacy, detailing its effects on critical signaling pathways and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Comparative Anticancer Potency of Flavonoids

The antiproliferative activity of this compound and other natural flavonoids has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the table below. The data highlights the differential sensitivity of various cancer cell types to these natural compounds.

CompoundCell LineIC50 (µM)Reference
This compound NCI-H1975 (Lung)5.70[1]
Ba/F3 (EGFR L858R/T790M)1.88[1]
HepG2 (Liver)51.9[1]
U-937 (Leukemia)35
Quercetin (B1663063) A549 (Lung)5.14 - 8.65 (72h-24h)[2]
MCF-7 (Breast)35.49 - 200[3][4]
HepG2 (Liver)>100
Luteolin (B72000) A549 (Lung)24.53 - 41.59 (72h-24h)[5]
MCF-7 (Breast)3.10 µg/mL[6]
HepG2 (Liver)6.11 µg/mL[6]
Kaempferol (B1673270) A549 (Lung)~50 (48h)[7]
MCF-7 (Breast)>200[3]
HepG2 (Liver)>100[8]
Genistein A549 (Lung)40 (24h)[9]
MCF-7 (Breast)32.5 - 47.5[10][11]
HepG2 (Liver)>100
Apigenin (B1666066) A549 (Lung)Not specified[12]
MCF-7 (Breast)>100[13]
HepG2 (Liver)8.02 µg/mL[14]
Myricetin (B1677590) A549 (Lung)Not specified[15][16]
MCF-7 (Breast)54[17][18]
HepG2 (Liver)>100

Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and assay methodology. The presented data is a compilation from various sources for comparative purposes.

Modulation of Oncogenic Signaling Pathways

This compound exerts its anticancer effects through the modulation of key signaling pathways that are often dysregulated in cancer. A primary target is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Furthermore, evidence suggests potential interactions with the Wnt/β-catenin pathway, a critical regulator of cell fate and proliferation.

EGFR Signaling Pathway

This compound has been shown to suppress the EGFR signaling pathway, which plays a crucial role in the proliferation and survival of cancer cells. By inhibiting the phosphorylation of EGFR and its downstream effectors such as Akt and Erk, this compound can effectively halt the cell cycle and induce apoptosis in cancer cells, particularly those with EGFR mutations that confer resistance to some targeted therapies.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Metastasis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound's inhibition of the EGFR signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes involved in proliferation and cell survival. While the direct effects of this compound on this pathway are still under investigation, many flavonoids are known to be potent inhibitors. A generalized workflow for screening inhibitors of this pathway is presented below.

Wnt_Pathway_Inhibitor_Screening cluster_workflow Screening Workflow start Cancer Cell Line (e.g., with Wnt activation) treatment Treat with This compound / Other Flavonoids start->treatment reporter_assay Luciferase Reporter Assay (TCF/LEF activity) treatment->reporter_assay western_blot Western Blot (β-catenin, c-Myc, Cyclin D1) treatment->western_blot data_analysis Data Analysis (IC50 determination) reporter_assay->data_analysis western_blot->data_analysis

Workflow for assessing Wnt pathway inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[19]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, Quercetin). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound concentration.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[20] During this time, viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Peptide substrate for EGFR (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the enzyme activity.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions, the EGFR enzyme, and the peptide substrate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 5-10 µL. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion: Following the kinase reaction, a reagent (e.g., ADP-Glo™ Reagent) is added to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, a kinase detection reagent is added to convert the ADP generated during the kinase reaction back to ATP.

  • Luminescence Detection: After a 30-60 minute incubation, the newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is read by a luminometer. The intensity of the light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

This comparative guide underscores the potential of this compound as a potent anticancer agent. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate its therapeutic potential relative to other natural compounds. The detailed protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings.

References

The Structural Dance of Activity: A Comparison of Wighteone Analogs in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of wighteone analogs, focusing on their structure-activity relationships (SAR) in the context of anticancer and anti-inflammatory effects. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

This compound, a naturally occurring prenylated isoflavone (B191592), has garnered significant attention for its promising pharmacological properties, including antitumor and anti-inflammatory activities.[1] Its unique chemical architecture provides a versatile template for synthetic modification, offering the potential to enhance its therapeutic efficacy and selectivity. This guide delves into the available research on this compound and its analogs to elucidate the structural features crucial for their biological functions.

Comparative Anticancer Activity of this compound Analogs

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on prenylated isoflavones closely related to this compound, to draw inferences about the SAR. A study on diprenylated isoflavones provides valuable insights into the anticancer potential of this class of compounds against pancreatic cancer.[2]

CompoundStructureCancer Cell LineIC50 (µM)Reference
This compound 5,7,4'-trihydroxy-6-(3-methylbut-2-enyl)isoflavoneNCI-H1975 (NSCLC)~5-10 (inhibition of EGFR phosphorylation)[1][3]
Lupithis compound A closely related isoflavone with demonstrated cytotoxic effects.[4]DU-145 (Prostate), SH-SY5Y (Neuroblastoma), MCF-7 (Breast), MDA-MB-231 (Breast)Concentration-dependent inhibition observed, specific IC50 values not provided in the source.[4]
Compound 69a 6-prenyl-5,7,3',4'-tetrahydroxyisoflavonePANC-1 (Pancreatic)1.5[2]
Compound 69b 6-prenyl-5,7,4'-trihydroxy-3'-methoxyisoflavonePANC-1 (Pancreatic)1.6[2]
Compound 74b 8-prenyl-5,7,4'-trihydroxy-3'-methoxyisoflavonePANC-1 (Pancreatic)0.8[2]
Compound 74f 8-(3,3-dimethylallyl)-5,7,4'-trihydroxy-3'-methoxyisoflavonePANC-1 (Pancreatic)1.6[2]
Compound 74h 8-(3-hydroxy-3-methylbutyl)-5,7,4'-trihydroxy-3'-methoxyisoflavonePANC-1 (Pancreatic)1.3[2]

Structure-Activity Relationship Insights (Anticancer):

From the limited available data on this compound analogs and related prenylated isoflavones, several preliminary SAR observations can be made:

  • Prenyl Group Position: The position of the prenyl group on the A-ring appears to influence cytotoxic activity. For instance, in the study on diprenylated isoflavones, the 8-prenyl substituted analog (74b) exhibited a lower IC50 value compared to its 6-prenyl counterpart (69b), suggesting that substitution at the C8 position might be more favorable for activity against PANC-1 cells.[2]

  • Hydroxylation Pattern: The hydroxylation pattern on the B-ring is also a critical determinant of activity.

  • Prenyl Chain Modification: Modifications to the prenyl side chain can impact cytotoxicity.

Comparative Anti-inflammatory Activity of this compound Analogs

This compound and other flavonoids have been shown to possess anti-inflammatory properties, often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. While specific data on a series of this compound analogs is scarce, studies on general flavones provide a basis for understanding the SAR for anti-inflammatory action.

CompoundB-Ring SubstitutionCell LineIC50 (µM) for NO InhibitionReference
2',3',5,7-Tetrahydroxyflavone 2',3'-dihydroxyRAW 264.719.7[5]
Luteolin (3',4',5,7-Tetrahydroxyflavone) 3',4'-dihydroxyRAW 264.717.1[5]

Structure-Activity Relationship Insights (Anti-inflammatory):

Based on studies of various flavones, the following structural features are considered important for their anti-inflammatory activity, which can be extrapolated to the design of this compound analogs:

  • B-Ring Hydroxylation: The presence and position of hydroxyl groups on the B-ring are crucial. Dihydroxy substitutions, particularly at the 3' and 4' positions (catechol moiety), are often associated with potent anti-inflammatory activity.[5]

  • A-Ring Hydroxylation: The 5,7-dihydroxy substitution pattern on the A-ring is a common feature in many biologically active flavonoids and is considered important for their anti-inflammatory effects.[5]

  • Prenylation: The addition of a lipophilic prenyl group, as seen in this compound, can enhance the interaction of the molecule with cellular membranes and target proteins, potentially modulating its anti-inflammatory activity.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.[1][3] One of the primary mechanisms identified is the suppression of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][3]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation This compound This compound This compound->pEGFR Inhibits Ras Ras pEGFR->Ras PI3K PI3K pEGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK pAkt p-Akt Akt->pAkt ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival pAkt->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation

Caption: this compound inhibits the EGFR signaling pathway.

This compound has been demonstrated to significantly suppress the phosphorylation of EGFR, which in turn leads to the downregulation of its downstream signaling components, including Erk and AKT.[1][3] This inhibition of the EGFR pathway ultimately results in the suppression of cancer cell proliferation and survival.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with this compound Analogs A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for EGFR and Akt Signaling

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to determine the expression levels and phosphorylation status of key proteins in signaling pathways.

Materials:

  • Cell lysates from cells treated with this compound analogs

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., phosphorylated EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels. Use a loading control (e.g., β-actin) to normalize the data.

Western_Blot_Workflow A Protein Extraction from Treated Cells B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: General workflow for Western blot analysis.

Conclusion

This guide provides a foundational understanding of the structure-activity relationship of this compound analogs in the context of anticancer and anti-inflammatory activities. The presented data, though limited for a systematic series of this compound derivatives, highlights the importance of the prenyl group and the hydroxylation pattern of the isoflavone core. The detailed experimental protocols and signaling pathway diagrams offer practical tools for researchers in this field. Further synthesis and biological evaluation of a broader range of this compound analogs are crucial to build a more comprehensive SAR model, which will undoubtedly accelerate the development of novel and more effective therapeutic agents based on this promising natural product scaffold.

References

Comparative study of Wighteone on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Anticancer Potential of Wighteone and Its Analogs

This compound, a prenylated isoflavone, has demonstrated notable anticancer properties across various cancer cell lines. This guide provides a comparative analysis of this compound and its closely related analog, Lupithis compound (B192169), detailing their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. The information is compiled from multiple studies to offer a comprehensive resource for researchers in oncology and drug discovery.

Data Presentation: Cytotoxic Effects

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Lupithis compound, and other relevant isoflavones against a range of cancer cell lines. This quantitative data is crucial for comparing the cytotoxic potency of these compounds.

Table 1: Cytotoxic Activity of this compound

CompoundCell LineCancer TypeIC50 (µM)Citation
This compoundMCF-7Breast Cancer (HER2-positive)Not explicitly stated, but showed marked inhibition of proliferation.[1][2]
This compoundSW480Colorectal CancerNot explicitly stated, but inhibited cell viability.[3][4]
This compoundHL-60Human LeukemiaPotent anti-proliferative effect noted.[5]

Table 2: Cytotoxic Activity of Lupithis compound and Other Flavonoids

CompoundCell LineCancer TypeIC50 (µM)Citation
Lupithis compoundDU-145Prostate CancerShowed concentration-dependent inhibition.[6][7][8]
Lupithis compoundSH-SY5YNeuroblastomaShowed concentration-dependent inhibition.[8]
Lupithis compoundK562/ADRLeukemia (Adriamycin-resistant)Decreased the IC50 of Adriamycin when combined.[1][2][9][10]
GenisteinPC-3Prostate Cancer~480 µM[11]
ApigeninMCF-7Breast Cancer50.12 ± 4.11 µM[6]
ApigeninBreast Cancer Stem CellsBreast Cancer27.30 ± 1.23 µM[6]

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

This compound: Inhibition of HSP90 and Akt Signaling

In HER2-positive breast cancer cells (MCF-7), this compound has been shown to downregulate the expression of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous proteins involved in cancer cell growth and survival, including HER2. By inhibiting HSP90, this compound disrupts downstream signaling pathways like the PI3K/Akt and MAPK pathways, leading to decreased cell proliferation and induction of apoptosis.[1]

In colorectal cancer cells (SW480), this compound directly inhibits the phosphorylation of Akt, a key protein in a major cell survival pathway.[3][4] This allosteric inhibition of Akt leads to cell cycle arrest, apoptosis, and autophagic cell death.[3][4]

Wighteone_Signaling cluster_MCF7 MCF-7 (Breast Cancer) cluster_SW480 SW480 (Colorectal Cancer) Wighteone_MCF7 This compound HSP90 HSP90 Wighteone_MCF7->HSP90 inhibits Apoptosis_MCF7 Apoptosis Wighteone_MCF7->Apoptosis_MCF7 induces HER2 HER2 HSP90->HER2 stabilizes PI3K_Akt_MCF7 PI3K/Akt Pathway HER2->PI3K_Akt_MCF7 activates MAPK_MCF7 MAPK Pathway HER2->MAPK_MCF7 activates Proliferation_MCF7 Cell Proliferation PI3K_Akt_MCF7->Proliferation_MCF7 promotes MAPK_MCF7->Proliferation_MCF7 promotes Wighteone_SW480 This compound Akt Akt Wighteone_SW480->Akt allosterically inhibits Apoptosis_SW480 Apoptosis Wighteone_SW480->Apoptosis_SW480 induces Autophagy Autophagy Wighteone_SW480->Autophagy induces CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest prevents

This compound's mechanisms in different cancer cells.

Lupithis compound: A Multi-pathway Inhibitor

Lupithis compound, a close analog of this compound, has demonstrated a broader range of inhibitory actions across different cancer types.

  • Prostate Cancer (DU-145): In prostate cancer cells, Lupithis compound induces apoptosis and cell cycle arrest by inhibiting the PI3K/Akt/mTOR signaling pathway.[8] This pathway is critical for cell growth, proliferation, and survival. Inhibition leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[8]

  • Neuroblastoma (SH-SY5Y): In neuroblastoma cells, Lupithis compound induces G2/M phase cell cycle arrest and apoptosis.[8] It also activates the Nrf2/ARE pathway, a key regulator of the cellular antioxidant response. This dual action suggests a complex mechanism involving both cell cycle control and oxidative stress modulation.

  • Leukemia (K562/ADR): In adriamycin-resistant leukemia cells, Lupithis compound has been shown to reverse multidrug resistance.[1][2][9][10] It achieves this by downregulating drug resistance proteins and modulating the PrPC-PI3K-Akt and PrPC-Oct4 axes.[9][10]

Lupiwighteone_Signaling cluster_DU145 DU-145 (Prostate Cancer) cluster_SHSY5Y SH-SY5Y (Neuroblastoma) Lupiwighteone_DU145 Lupithis compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Lupiwighteone_DU145->PI3K_Akt_mTOR inhibits Apoptosis_DU145 Apoptosis Lupiwighteone_DU145->Apoptosis_DU145 induces Proliferation_DU145 Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation_DU145 promotes Lupiwighteone_SHSY5Y Lupithis compound G2M_Arrest G2/M Phase Arrest Lupiwighteone_SHSY5Y->G2M_Arrest induces Nrf2_ARE Nrf2/ARE Pathway Lupiwighteone_SHSY5Y->Nrf2_ARE activates Apoptosis_SHSY5Y Apoptosis Lupiwighteone_SHSY5Y->Apoptosis_SHSY5Y induces Antioxidant_Response Antioxidant Response Nrf2_ARE->Antioxidant_Response promotes

Lupithis compound's diverse anticancer mechanisms.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cells in 96-well plates B Treat with varying concentrations of compound A->B C Incubate for a specified duration B->C D Add MTT solution to each well C->D E Incubate to allow formazan (B1609692) formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, Lupithis compound, or a control vehicle.

  • Incubation: Plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time. Both adherent and floating cells are collected.

  • Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in a binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

  • Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results differentiate between:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Protocol:

  • Cell Lysis: After treatment with the compound, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., HSP90, Akt, p-Akt, Bax, Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound and its analog Lupithis compound exhibit significant anticancer activity across a variety of cancer cell lines. Their mechanisms of action involve the modulation of critical signaling pathways such as the HSP90, PI3K/Akt/mTOR, and Nrf2/ARE pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reversal of drug resistance. While more quantitative data, particularly IC50 values for this compound, would strengthen comparative analysis, the existing evidence strongly supports their potential as promising candidates for further preclinical and clinical investigation in cancer therapy. The detailed experimental protocols provided in this guide are intended to facilitate the reproducibility and extension of these important findings.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Wighteone
Reactant of Route 2
Reactant of Route 2
Wighteone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.